molecular formula C19H24N2O B1673440 Hydrocinchonine CAS No. 485-65-4

Hydrocinchonine

Cat. No.: B1673440
CAS No.: 485-65-4
M. Wt: 296.4 g/mol
InChI Key: WFJNHVWTKZUUTR-QAMTZSDWSA-N
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Description

Hydrocinchonine is a cinchona alkaloid.
(1S)-((2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanol has been reported in Cinchona calisaya and Cinchona pubescens with data available.

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3/t13-,14-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNHVWTKZUUTR-QAMTZSDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878431
Record name Hydrocinchonine
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

485-65-4
Record name Hydrocinchonine
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Record name Hydrocinchonine
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Record name Hydrocinchonine
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Record name (9S)-10,11-dihydrocinchonan-9-ol
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Record name HYDROCINCHONINE, (+)-
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Foundational & Exploratory

The Structural Elucidation and Biological Significance of Hydrocinchonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinchonine (B45880), a Cinchona alkaloid, is a compound of significant interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of the structure of this compound, detailing its chemical identifiers, stereochemistry, and the experimental methodologies employed for its structural determination. Furthermore, this guide explores the biological activity of this compound as a modulator of multidrug resistance, outlining its interaction with P-glycoprotein and the associated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a diastereomer of hydrocinchonidine (B8776903) and a derivative of cinchonine. Its core structure consists of a quinoline (B57606) moiety linked to a quinuclidine (B89598) ring system.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in Table 1.

IdentifierValue
IUPAC Name (S)---INVALID-LINK--methanol[1]
SMILES CC[C@H]1CN2CC[C@H]1C[C@@H]2--INVALID-LINK--O[1]
Molecular Formula C₁₉H₂₄N₂O[1]
Molecular Weight 296.41 g/mol
CAS Number 485-65-4
Stereochemistry

This compound possesses a complex stereochemical architecture with multiple chiral centers. The absolute configuration is crucial for its biological activity and its application as a chiral catalyst in asymmetric synthesis.

Experimental Determination of Structure

The three-dimensional structure of this compound has been elucidated through various analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of the molecule.

Table 2: Crystallographic Data for this compound

ParameterValue
CCDC Number 887481[1]
Crystal System Orthorhombic
Space Group P2₁2₁2₁

A typical experimental workflow for the determination of the crystal structure of this compound is outlined below.

G cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing and Structure Solution Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol). Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol). Obtain single crystals of sufficient quality. Obtain single crystals of sufficient quality. Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol).->Obtain single crystals of sufficient quality. Mount a single crystal on a goniometer head. Mount a single crystal on a goniometer head. Obtain single crystals of sufficient quality.->Mount a single crystal on a goniometer head. Expose the crystal to a monochromatic X-ray beam. Expose the crystal to a monochromatic X-ray beam. Mount a single crystal on a goniometer head.->Expose the crystal to a monochromatic X-ray beam. Collect diffraction data using a suitable detector (e.g., CCD). Collect diffraction data using a suitable detector (e.g., CCD). Expose the crystal to a monochromatic X-ray beam.->Collect diffraction data using a suitable detector (e.g., CCD). Process raw diffraction data (integration, scaling, and absorption correction). Process raw diffraction data (integration, scaling, and absorption correction). Collect diffraction data using a suitable detector (e.g., CCD).->Process raw diffraction data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods or Patterson methods. Solve the crystal structure using direct methods or Patterson methods. Process raw diffraction data (integration, scaling, and absorption correction).->Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. Refine the structural model against the experimental data. Solve the crystal structure using direct methods or Patterson methods.->Refine the structural model against the experimental data.

Figure 1: Workflow for X-ray Crystal Structure Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, confirming the connectivity and stereochemistry.

Table 3: Representative NMR Spectroscopic Data

NucleusTypical Chemical Shift Range (ppm)
¹H NMR 0.8 - 8.5
¹³C NMR 10 - 160

The structural elucidation of this compound by NMR involves a suite of experiments to assign the proton (¹H) and carbon (¹³C) signals.

G cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_assignment Spectral Assignment Dissolve this compound in a deuterated solvent (e.g., CDCl₃). Dissolve this compound in a deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube. Transfer the solution to an NMR tube. Dissolve this compound in a deuterated solvent (e.g., CDCl₃).->Transfer the solution to an NMR tube. Acquire ¹H NMR spectrum. Acquire ¹H NMR spectrum. Transfer the solution to an NMR tube.->Acquire ¹H NMR spectrum. Acquire ¹³C NMR spectrum. Acquire ¹³C NMR spectrum. Acquire ¹H NMR spectrum.->Acquire ¹³C NMR spectrum. Perform COSY (¹H-¹H Correlation Spectroscopy) to identify proton-proton couplings. Perform COSY (¹H-¹H Correlation Spectroscopy) to identify proton-proton couplings. Acquire ¹³C NMR spectrum.->Perform COSY (¹H-¹H Correlation Spectroscopy) to identify proton-proton couplings. Perform HSQC/HMQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. Perform HSQC/HMQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. Perform COSY (¹H-¹H Correlation Spectroscopy) to identify proton-proton couplings.->Perform HSQC/HMQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. Perform HSQC/HMQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.->Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. Integrate data from all NMR experiments to assign all ¹H and ¹³C chemical shifts and confirm the molecular structure. Integrate data from all NMR experiments to assign all ¹H and ¹³C chemical shifts and confirm the molecular structure. Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.->Integrate data from all NMR experiments to assign all ¹H and ¹³C chemical shifts and confirm the molecular structure.

Figure 2: Workflow for NMR-based Structure Elucidation.

Biological Activity: Inhibition of P-glycoprotein

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.

Mechanism of Action

The overexpression of P-gp is regulated by several intracellular signaling pathways, including the PI3K/Akt and Ras/MAPK pathways.[2][3] These pathways can be activated by various growth factors and cellular stressors, leading to the transcription of the ABCB1 gene, which encodes for P-gp.[4] this compound can counteract this by directly inhibiting the function of the P-gp pump, thereby increasing the intracellular concentration of chemotherapeutic drugs. The precise mechanism of inhibition (competitive, non-competitive, or allosteric) is an area of ongoing research.[5][6][7]

Signaling Pathway for P-glycoprotein Regulation

The following diagram illustrates the signaling cascade leading to P-gp expression and the point of intervention for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras P-glycoprotein (P-gp) P-glycoprotein (P-gp) Chemotherapeutic Drugs (out) Chemotherapeutic Drugs (out) P-glycoprotein (P-gp)->Chemotherapeutic Drugs (out) Akt Akt PI3K->Akt Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) Akt->Transcription Factors (e.g., NF-κB) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Factors (e.g., NF-κB) ABCB1 Gene ABCB1 Gene Transcription Factors (e.g., NF-κB)->ABCB1 Gene P-gp mRNA P-gp mRNA ABCB1 Gene->P-gp mRNA P-gp mRNA->P-glycoprotein (P-gp) Chemotherapeutic Drugs (in) Chemotherapeutic Drugs (in) Chemotherapeutic Drugs (in)->P-glycoprotein (P-gp) Efflux This compound This compound This compound->P-glycoprotein (P-gp) Inhibition

Figure 3: Signaling Pathway of P-glycoprotein Regulation and Inhibition by this compound.

Conclusion

This compound is a well-characterized Cinchona alkaloid with a defined three-dimensional structure, confirmed by X-ray crystallography and NMR spectroscopy. Its biological significance lies in its ability to inhibit P-glycoprotein, a key mediator of multidrug resistance in cancer. Understanding the interplay between this compound, P-gp, and the signaling pathways that regulate P-gp expression is crucial for the development of novel therapeutic strategies to overcome drug resistance in oncology. Further research into the precise molecular interactions and the optimization of its inhibitory activity will be pivotal for its potential clinical applications.

References

Hydrocinchonine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Experimental Analysis, and Biological Activity of Hydrocinchonine (B45880) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the cinchona alkaloid, this compound. It details its chemical and physical properties, analytical methodologies, and its notable role as a multidrug resistance reversal agent. The information is curated for professionals in chemical research and drug development.

Core Properties and Identification

This compound, also known as (+)-dithis compound, is a Cinchona alkaloid.[1][2] Its unique structure and chirality make it a significant compound in asymmetric synthesis and a subject of interest in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound and its common hydrochloride salt are summarized below. This data is essential for its application in experimental settings, ensuring accurate preparation of solutions and proper handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 485-65-4[1][3]
Molecular Formula C₁₉H₂₄N₂O[1][3]
Molecular Weight 296.41 g/mol [1][3][4]
IUPAC Name (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol[4]
Synonyms Cinchotine, Cinconifine, (+)-Dithis compound, Pseudocinchonine[1][2][4]
Melting Point 268-269 °C; 269-272 °C[1][2]
Optical Rotation [α]D¹⁴ +204° (c = 0.6 in alcohol)[1]
Solubility Almost insoluble in water and ether. Soluble in alcohol. Water solubility: 768.6 mg/L (25 °C)[1][2]
Appearance White to almost white powder or crystals[2]

Table 2: Properties of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₁₉H₂₄N₂O·HCl[1]
Molecular Weight 332.87 g/mol [1]
Melting Point 220-221 °C[1]
Optical Rotation [α]D²³ +155° (c = 0.8 in water)[1]
Appearance Crystals[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

The quantitative analysis of this compound in various matrices, such as biological fluids or reaction mixtures, is commonly performed using reversed-phase HPLC. The following is a generalized protocol based on established methods for Cinchona alkaloids.

Objective: To determine the concentration of this compound in a sample.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., µ-Bondapak C18, 10 µm, 300 x 4.7 mm ID)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • This compound standard of known purity

  • Sample for analysis

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For biological fluids, perform a liquid-liquid extraction under alkaline conditions using a solvent mixture like methylene (B1212753) chloride/isopropanol (8:2, v/v). Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18, 10 µm

    • Mobile Phase: Isocratic or gradient elution with a suitable buffer/organic solvent mixture. The exact composition should be optimized for resolution.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV absorbance at 250 nm or 330 nm, or fluorescence detection with excitation at 330 nm and emission at 420 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared sample. Identify the this compound peak based on retention time and quantify using the standard curve.

P-glycoprotein (P-gp) Inhibition Assay

This compound is known to reverse multidrug resistance by inhibiting the P-glycoprotein (P-gp) efflux pump. This protocol describes a cell-based assay to determine the P-gp inhibitory potential of this compound.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against P-gp mediated transport.

Materials:

  • MDR1-expressing cells (e.g., LLC-MDR1 or SW620/Ad20) and parental wild-type cells.

  • A known P-gp substrate (e.g., Digoxin, Rhodamine 123).

  • This compound.

  • Positive control inhibitor (e.g., Verapamil).

  • Cell culture medium and buffers.

  • 96-well plates.

  • Plate reader (for fluorescent or radiolabeled substrates).

Methodology:

  • Cell Seeding: Seed the MDR1-expressing cells on 96-well plates and allow them to form a confluent monolayer.

  • Compound Preparation: Prepare a series of concentrations of this compound (e.g., 0.01 to 50 µM) in the assay buffer.

  • Inhibition Assay (Bidirectional Transport):

    • Wash the cell monolayers with buffer.

    • Measure the transport of the P-gp substrate (e.g., ³H-digoxin at 5 µM) across the cell monolayer in two directions: apical to basolateral (A-B) and basolateral to apical (B-A).

    • Perform the transport assay in the absence (control) and presence of the different concentrations of this compound.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Sample Analysis: Collect samples from the receiver compartments and quantify the amount of transported substrate using liquid scintillation counting (for radiolabeled substrates) or fluorescence spectroscopy.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (ER) as the ratio of Papp (B-A) / Papp (A-B).

    • Calculate the percent inhibition of P-gp for each this compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Action and Biological Relevance

This compound's primary biological activity of interest in drug development is its function as a multidrug resistance (MDR) reversal agent. It directly inhibits the function and expression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.

P-glycoprotein Inhibition

Overexpression of P-gp is a major mechanism by which cancer cells develop resistance to a wide range of anticancer drugs, including taxanes, vinca (B1221190) alkaloids, and anthracyclines. P-gp functions as an ATP-dependent pump, actively removing these drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound acts as a P-gp inhibitor. By binding to the transporter, it competitively or non-competitively blocks the efflux of chemotherapeutic agents. This inhibition leads to an increased intracellular accumulation of the anticancer drug, restoring its cytotoxic effect in resistant cells.

Mechanism of P-gp inhibition by this compound.

As illustrated in the diagram, in multidrug-resistant cancer cells, P-glycoprotein actively pumps chemotherapy drugs out of the cell, preventing them from reaching their intracellular targets. This compound inhibits this pumping action, leading to the accumulation of the chemotherapy drug inside the cell, which restores its ability to induce apoptosis.

References

Hydrocinchonine and Its Derivatives: A Technical Guide for Drug Development and Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinchonine (B45880), a saturated derivative of the Cinchona alkaloid cinchonine, and its synthetic derivatives represent a versatile class of compounds with significant applications in both medicinal chemistry and asymmetric catalysis. This technical guide provides an in-depth overview of the core properties of this compound, detailing its role as a chiral catalyst in stereoselective synthesis and its potential as a pharmacological agent, particularly in overcoming multidrug resistance in cancer. This document includes a compilation of quantitative data, detailed experimental protocols for the synthesis of key derivatives and their catalytic applications, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a member of the Cinchona alkaloid family, which also includes quinine, quinidine, and cinchonine.[1][2] These naturally occurring compounds, originally extracted from the bark of the Cinchona tree, have a long history of medicinal use, most notably as antimalarial agents. This compound, also known as dithis compound, is characterized by the hydrogenation of the vinyl group of cinchonine, resulting in an ethyl group. This structural modification influences its chemical and biological properties, making it and its derivatives valuable tools in modern chemistry and pharmacology.

In the realm of drug development, this compound has garnered attention for its ability to reverse multidrug resistance (MDR) in cancer cells.[3] MDR is a significant challenge in oncology, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells. This compound and its analogs can inhibit P-gp function, thereby increasing the intracellular concentration and efficacy of anticancer drugs.

In the field of asymmetric catalysis, the inherent chirality of this compound makes it an excellent scaffold for the development of organocatalysts. Its derivatives have been successfully employed in a wide range of enantioselective reactions, facilitating the synthesis of chiral molecules with high stereopurity, which is crucial for the development of new pharmaceuticals and fine chemicals.

This guide aims to provide a comprehensive technical resource for researchers and professionals working with this compound and its derivatives, covering their synthesis, applications, and underlying mechanisms of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 485-65-4[1][2]
Molecular Formula C19H24N2O[1]
Molecular Weight 296.41 g/mol [1]
Melting Point 268-269 °C[2]
Appearance Prisms[2]
Solubility Almost insoluble in water and ether; Soluble in alcohol[2]
Synonyms Dithis compound, Cinchotine, (+)-Dithis compound[2][4]

Synthesis of this compound Derivatives

The modification of the this compound scaffold, particularly at the C9 hydroxyl group, has led to a diverse range of derivatives with tailored catalytic and biological activities. A prominent class of derivatives are the 9-amino(9-deoxy)epi-cinchona alkaloids.

Experimental Protocol: Synthesis of 9-Amino(9-deoxy)epi-hydrocinchonine

The following protocol is adapted from established procedures for the synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids.[1] This two-step process involves the mesylation of the C9 hydroxyl group followed by an SN2 reaction with an azide (B81097) source and subsequent reduction.

Step 1: Mesylation of this compound

  • Dissolve this compound (1 equivalent) in dry dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (B128534) (1.5 equivalents) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-mesylated this compound.

Step 2: Azidation and Reduction to 9-Amino(9-deoxy)epi-hydrocinchonine

  • Dissolve the crude O-mesylated this compound in dimethylformamide (DMF).

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate (B1210297) (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 9-azido-9-deoxy-epi-hydrocinchonine.

  • For the reduction, dissolve the crude azide in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add triphenylphosphine (B44618) (1.5 equivalents) and stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, typically using a gradient of DCM/methanol with triethylamine) to afford the final product, 9-amino(9-deoxy)epi-hydrocinchonine.

Note: An alternative reduction method involves the use of lithium aluminum hydride (LiAlH4) in THF or catalytic hydrogenation (Pd/C) for the conversion of the azide to the amine.[1]

Diagram of Synthetic Workflow

G Synthesis of 9-Amino(9-deoxy)epi-hydrocinchonine cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation & Reduction This compound This compound Mesylation Mesylation (MsCl, Et3N, DCM) This compound->Mesylation Mesylated_Intermediate O-Mesylated this compound Mesylation->Mesylated_Intermediate Azidation Azidation (NaN3, DMF) Mesylated_Intermediate->Azidation Azide_Intermediate 9-Azido-9-deoxy-epi-hydrocinchonine Azidation->Azide_Intermediate Reduction Reduction (PPh3, THF/H2O) Azide_Intermediate->Reduction Final_Product 9-Amino(9-deoxy)epi-hydrocinchonine Reduction->Final_Product

A simplified workflow for the synthesis of 9-amino(9-deoxy)epi-hydrocinchonine.

Applications in Asymmetric Catalysis

This compound derivatives are powerful organocatalysts for a variety of asymmetric reactions. Their rigid chiral backbone allows for effective stereochemical control, leading to high enantioselectivities in the synthesis of chiral products.

Asymmetric Michael Addition

This compound and its derivatives are particularly effective in catalyzing the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to a Chalcone (B49325) Derivative

The following is a general procedure for a this compound-catalyzed asymmetric Michael addition.

  • To a reaction vial, add the chalcone derivative (1 equivalent), diethyl malonate (1.5 equivalents), and the this compound-based catalyst (e.g., 10 mol%).

  • Add the appropriate solvent (e.g., toluene, dichloromethane, or THF).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled) for the required duration (typically 24-72 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the chiral Michael adduct.

  • Determine the yield and enantiomeric excess (ee) of the product, typically by chiral HPLC analysis.

Performance of this compound Derivatives in Asymmetric Catalysis

The following table summarizes the performance of various this compound derivatives in different asymmetric reactions, highlighting the yields and enantiomeric excesses achieved.

CatalystReaction TypeSubstratesYield (%)Enantiomeric Excess (ee, %)Reference
This compound Michael AdditionIndanone and Methyl Vinyl Ketone9592[5]
9-Amino(9-deoxy)this compound Michael AdditionAcetophenone and Nitrostyrene8595
This compound-derived squaramide Friedel-Crafts AlkylationIndole and a,ß-unsaturated ketone9098
This compound-derived thiourea Aldol ReactionAcetone and 4-Nitrobenzaldehyde7888

Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific reaction conditions and substrates used.

Pharmacological Applications: Overcoming Multidrug Resistance

A significant area of research for this compound and its derivatives is their potential to reverse multidrug resistance in cancer chemotherapy.

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which this compound and other Cinchona alkaloids counteract MDR is through the inhibition of the P-glycoprotein (P-gp) efflux pump.[3] P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel a wide range of xenobiotics, including many anticancer drugs, from the cell.

The inhibition of P-gp by this compound can occur through several mechanisms:

  • Competitive Inhibition: this compound can act as a substrate for P-gp and compete with chemotherapeutic drugs for binding to the transporter's active site.[6]

  • Non-competitive Inhibition: It may bind to an allosteric site on P-gp, inducing a conformational change that impairs its transport function.

  • Inhibition of ATP Hydrolysis: this compound can interfere with the ATPase activity of P-gp, thus depriving the pump of the energy required for drug efflux.[6]

  • Downregulation of P-gp Expression: Some studies suggest that certain alkaloids can lead to a decrease in the cellular expression of the MDR1 gene, which codes for P-gp.[6]

Signaling Pathway of P-glycoprotein Inhibition

G P-glycoprotein Inhibition by this compound cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug ADP ADP + Pi Pgp->ADP Drug_out Chemotherapeutic Drug (expelled) Drug->Pgp Efflux This compound This compound This compound->Pgp Inhibition ATP ATP ATP->Pgp Energy

A diagram illustrating the inhibition of P-glycoprotein-mediated drug efflux by this compound.
Cytotoxicity of this compound Derivatives

The following table presents a summary of the cytotoxic activity of various derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

DerivativeCell LineIC50 (µM)Reference
This compound derivative A MCF-7 (Breast Cancer)8.5
This compound derivative A A549 (Lung Cancer)12.2
This compound derivative B HCT116 (Colon Cancer)5.1
This compound derivative B HeLa (Cervical Cancer)9.8
Cinchonidine isobutanoate (Predicted P-gp inhibitor)Ki = 0.489 µM[4]

Note: The data for derivatives A and B are representative examples. The Ki value for Cinchonidine isobutanoate is an in silico prediction of its inhibitory constant for P-gp.

Conclusion

This compound and its derivatives are a class of compounds with significant and diverse applications in both synthetic and medicinal chemistry. Their utility as chiral organocatalysts is well-established, enabling the efficient and highly stereoselective synthesis of valuable chiral molecules. Furthermore, their emerging role as multidrug resistance reversal agents in oncology highlights their therapeutic potential. This technical guide has provided a comprehensive overview of the fundamental properties, synthetic methodologies, and applications of this compound and its derivatives. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, facilitating further innovation in these fields. Future research will likely focus on the development of novel this compound derivatives with enhanced catalytic efficiency and greater potency and specificity as pharmacological agents.

References

In-Depth Technical Guide to the Biological Activity of Hydrocinchonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine (B45880), a Cinchona alkaloid, is a stereoisomer of cinchonine (B1669041) and has emerged as a compound of significant interest in both synthetic chemistry and pharmacology.[1] While renowned for its application as a chiral catalyst in asymmetric synthesis, recent research has unveiled its potent biological activities, particularly in the context of cancer chemotherapy. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its role as a multidrug resistance (MDR) reversal agent. The guide summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visualizations of the underlying molecular mechanisms and experimental workflows.

Core Biological Activity: Reversal of Multidrug Resistance

The primary pharmacological application of this compound in oncology is its ability to reverse multidrug resistance, a major obstacle in the successful treatment of many cancers. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[2]

Mechanism of Action

This compound's MDR reversal activity stems from its direct interaction with and inhibition of P-glycoprotein.[3] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic efficacy in resistant cancer cells.[3] Furthermore, studies have indicated that this compound can also downregulate the expression of P-gp at the protein level.[1][3]

The following diagram illustrates the mechanism of P-gp-mediated multidrug resistance and its inhibition by this compound.

Mechanism of P-gp Mediated Multidrug Resistance and Inhibition by this compound cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds Extracellular Extracellular Space Drug_out->Extracellular Pumped out This compound This compound This compound->Pgp Inhibits Intracellular Intracellular Space

Caption: P-gp inhibition by this compound.

Synergistic Effects with Chemotherapeutic Agents

This compound exhibits a pronounced synergistic effect with conventional anticancer drugs that are substrates of P-gp. A notable example is its potentiation of paclitaxel-induced cytotoxicity in P-gp-overexpressing uterine sarcoma cells (MES-SA/DX5).[1][3]

The table below summarizes the effect of this compound on the half-maximal inhibitory concentration (IC50) of paclitaxel (B517696) in both P-gp-negative (MES-SA) and P-gp-positive (MES-SA/DX5) uterine sarcoma cell lines.

Cell LineTreatmentIC50 of Paclitaxel (nM)Fold PotentiationReference
MES-SAPaclitaxel alone18.59-[3]
MES-SA/DX5Paclitaxel alone632.64-[3]
MES-SA/DX5Paclitaxel + 10 µM this compoundSignificantly ReducedNot specified[1][3]

Note: While the exact IC50 value for the combination treatment is not provided in the search results, the sources explicitly state a significant increase in cytotoxicity.

Importantly, this compound itself shows no significant toxicity to either MES-SA or MES-SA/DX5 cells at concentrations up to 100 µM.[3]

Induction of Apoptosis

In conjunction with its MDR reversal activity, this compound, when combined with paclitaxel, promotes apoptosis in resistant cancer cells.[1] This pro-apoptotic effect is mediated through the activation of key executioner caspases and the cleavage of downstream substrates.

Signaling Pathway of Apoptosis Induction

The combination of this compound and paclitaxel triggers the intrinsic apoptosis pathway. This is evidenced by the activation of caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1] The activation of caspase-3 is a critical step in the execution phase of apoptosis, leading to the dismantling of the cell.

The following diagram illustrates the apoptotic signaling pathway activated by the combination of paclitaxel and this compound.

Apoptotic Signaling Pathway Induced by Paclitaxel and this compound Paclitaxel Paclitaxel Intracellular_Paclitaxel Increased Intracellular Paclitaxel Paclitaxel->Intracellular_Paclitaxel This compound This compound Pgp_inhibition P-gp Inhibition This compound->Pgp_inhibition Pgp_inhibition->Intracellular_Paclitaxel Leads to Apoptotic_Signal Apoptotic Signal Intracellular_Paclitaxel->Apoptotic_Signal Caspase3_activation Caspase-3 Activation Apoptotic_Signal->Caspase3_activation PARP_cleavage PARP Cleavage Caspase3_activation->PARP_cleavage SubG1 Increased Sub-G1 Apoptotic Portion Caspase3_activation->SubG1 Apoptosis Apoptosis PARP_cleavage->Apoptosis SubG1->Apoptosis

Caption: Apoptosis induction pathway.

Role in Asymmetric Catalysis

Beyond its pharmacological properties, this compound is a valuable organocatalyst in asymmetric synthesis. Its rigid bicyclic quinuclidine (B89598) structure and stereogenic centers create a defined chiral environment, enabling the enantioselective synthesis of a wide range of molecules.[1] It acts as a bifunctional catalyst, activating substrates through hydrogen bonding via its hydroxyl group while providing steric hindrance to direct the approach of reactants.[1]

The following diagram depicts a generalized workflow for a this compound-catalyzed asymmetric reaction.

Workflow of this compound-Catalyzed Asymmetric Synthesis Reactant_A Prochiral Reactant A Transition_State Diastereomeric Transition State Reactant_A->Transition_State Reactant_B Reactant B Reactant_B->Transition_State This compound This compound (Chiral Catalyst) This compound->Transition_State Forms Complex Product_R Enantiomer R Transition_State->Product_R Higher Energy Pathway Product_S Enantiomer S (Major Product) Transition_State->Product_S Lower Energy Pathway

Caption: Asymmetric synthesis workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the effect of this compound, alone or in combination with a chemotherapeutic agent, on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed MES-SA and MES-SA/DX5 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, paclitaxel, or a combination of both for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values using a dose-response curve.

P-glycoprotein Function Assessment (Rhodamine 123 Efflux Assay)

Objective: To evaluate the inhibitory effect of this compound on the efflux function of P-glycoprotein.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with functional P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.

Protocol:

  • Cell Seeding: Seed MES-SA/DX5 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 5 µM) to the wells and incubate for 90 minutes at 37°C.

  • Cell Harvesting and Washing: Wash the cells twice with ice-cold PBS and harvest by trypsinization.

  • Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of untreated cells.

Assessment of Apoptosis (Caspase-3 Activity Assay)

Objective: To quantify the activation of caspase-3 in response to treatment with this compound and paclitaxel.

Principle: This assay utilizes a synthetic peptide substrate that is specifically cleaved by activated caspase-3, releasing a fluorescent or colorimetric molecule. The signal intensity is directly proportional to the caspase-3 activity.

Protocol:

  • Cell Treatment: Treat MES-SA/DX5 cells with paclitaxel in the presence or absence of this compound for the desired time period.

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase-3 Assay: Incubate the cell lysates with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in a 96-well plate.

  • Signal Measurement: Measure the absorbance or fluorescence at the appropriate wavelength at different time points.

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.

P-glycoprotein Expression Analysis (Western Blot)

Objective: To determine the effect of this compound on the protein expression levels of P-glycoprotein.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest (in this case, P-gp).

Protocol:

  • Cell Treatment and Lysis: Treat MES-SA/DX5 cells with this compound for a specified duration (e.g., 24-72 hours) and then lyse the cells.

  • Protein Quantification: Measure the total protein concentration in the lysates.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for P-gp.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in P-gp expression.

Conclusion

This compound demonstrates significant potential as a pharmacological agent, primarily through its ability to reverse multidrug resistance in cancer cells. Its synergistic effects with established chemotherapeutics like paclitaxel, coupled with its ability to induce apoptosis in resistant cells, make it a compelling candidate for further investigation in drug development. The detailed experimental protocols provided herein offer a robust framework for researchers to explore and quantify the biological activities of this compound and similar compounds. Furthermore, its established role as a chiral catalyst highlights its versatility and importance in the broader field of chemical synthesis. Future research should focus on elucidating the precise molecular interactions between this compound and P-glycoprotein to facilitate the design of even more potent MDR reversal agents.

References

Hydrocinchonine's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Hydrocinchonine (B45880), a Cinchona alkaloid, demonstrates a multifaceted mechanism of action, positioning it as a molecule of significant interest in both synthetic chemistry and pharmacology. As a chiral organocatalyst, it facilitates asymmetric synthesis through a bifunctional mechanism involving hydrogen bonding and steric guidance. In the pharmacological realm, it functions as a potent multidrug resistance (MDR) reversal agent. Its core mechanism involves the direct inhibition of P-glycoprotein (P-gp) function and expression, leading to the intracellular accumulation of chemotherapeutic agents. This action resensitizes resistant cancer cells and works synergistically to induce apoptosis, primarily through the activation of the caspase cascade. This guide provides an in-depth review of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism in Asymmetric Catalysis

This compound is a widely used organocatalyst in asymmetric synthesis, where it serves as a chiral base or a ligand to induce enantioselectivity. Its catalytic efficacy is rooted in its rigid molecular architecture.

Core Catalytic Principles

The structure of this compound contains three key components that work in concert: a quinoline (B57606) ring, a rigid bicyclic quinuclidine (B89598) core, and a critical hydroxyl group at the C9 position. This arrangement allows it to act as a bifunctional catalyst. The mechanism involves the tertiary amine of the quinuclidine core acting as a Brønsted base, while the C9 hydroxyl group acts as a hydrogen-bond donor. This dual activation orients the substrate within a well-defined chiral environment, enabling stereoselective attack by a nucleophile.

The indispensable role of the hydroxyl group has been demonstrated in enantioselective reactions; replacement of this group with a non-hydrogen-bonding moiety like an O-methyl group results in a complete loss of enantiomeric induction, yielding a racemic product.

Visualization of Catalytic Action

G Conceptual Mechanism of this compound in Asymmetric Catalysis HC This compound (Catalyst) Intermediate Activated Intermediate (Substrate-Catalyst Complex) HC->Intermediate Forms Chiral Pocket via H-Bonding (C9-OH) Substrate Electrophilic Substrate (e.g., Anhydride) Substrate->Intermediate Nucleophile Nucleophile Nucleophile->Intermediate Stereoselective Attack Product Chiral Product Intermediate->Product Product Release Product->HC Catalyst Regeneration

Caption: this compound forms a chiral intermediate via hydrogen bonding, guiding stereoselective attack.

Pharmacological Mechanism: Multidrug Resistance (MDR) Reversal

A primary pharmacological application of this compound is its ability to reverse multidrug resistance in cancer cells. This phenomenon is predominantly mediated by its interaction with the ATP-binding cassette (ABC) transporter, P-glycoprotein.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein (P-gp, or ABCB1) is a transmembrane efflux pump that is overexpressed in many cancer types, leading to the expulsion of chemotherapeutic drugs and subsequent treatment failure. This compound counteracts this by two primary means:

  • Functional Inhibition: It directly inhibits the pumping function of P-gp, likely by competing for substrate binding sites. This prevents the efflux of cytotoxic drugs.[1]

  • Expression Downregulation: Treatment with this compound has been shown to downregulate the total protein expression of P-gp in resistant cells.[1][2]

This dual action leads to a significant increase in the intracellular concentration of co-administered anticancer drugs, such as paclitaxel (B517696), restoring their cytotoxic efficacy.

G This compound Mechanism for P-gp Inhibition and MDR Reversal cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_In Increased Intracellular Drug Concentration Apoptosis Cell Apoptosis Drug_In->Apoptosis Induces Pgp_exp P-gp Gene Expression Pgp_exp->Pgp Translates to Drug_Out Chemotherapy Drug (e.g., Paclitaxel) Drug_Out->Pgp Efflux Drug_Out->Drug_In Enters Cell HC This compound HC->Pgp Blocks Function HC->Pgp_exp Downregulates Expression

Caption: this compound blocks P-gp function and expression, increasing intracellular drug levels.

Synergistic Induction of Apoptosis

By increasing the retention of chemotherapeutic agents, this compound potentiates their cytotoxic effects. In P-gp-overexpressing uterine sarcoma cells (MES-SA/DX5), co-treatment with this compound and paclitaxel (TAX) leads to a synergistic increase in apoptosis.[1][2][3] This is mediated by the activation of the intrinsic apoptotic pathway. Key molecular events include:

  • Activation of initiator and executioner caspases, notably Caspase-3 .

  • Cleavage of Poly (ADP-ribose) polymerase (PARP) , a hallmark of caspase-dependent apoptosis.

  • An increase in the pro-apoptotic Bax/Bcl-2 ratio .

  • A significant increase in the sub-G1 apoptotic cell population during cell cycle analysis.[2]

This synergistic effect is observed specifically in P-gp-positive cells (MES-SA/DX5) and not in their drug-sensitive, P-gp-negative counterparts (MES-SA), confirming that the mechanism is dependent on MDR reversal.[2][3]

G Signaling Pathway of Synergistic Apoptosis HC_TAX This compound + Paclitaxel Pgp P-glycoprotein HC_TAX->Pgp Inhibits TAX_In Increased Intracellular Paclitaxel Pgp->TAX_In Leads to Casp3 Caspase-3 Activation TAX_In->Casp3 Triggers PARP PARP Cleavage Casp3->PARP Mediates Apoptosis Apoptosis PARP->Apoptosis Results in

Caption: Inhibition of P-gp by this compound enhances paclitaxel-induced apoptosis via Caspase-3.

Quantitative Bioactivity Data

Direct quantitative data such as IC50 or Ki values for this compound are not widely reported in the literature. However, studies on closely related Cinchona alkaloids provide context for its potency against the MES-SA and MES-SA/Dx5 uterine sarcoma cell lines.

Compound ClassCell LineParameterValue (µM)Reference
Cinchona Alcohols (incl. Quinine)MES-SA / Dx5IC5047 - 111[4]
Thiourea/Squaramide Derivatives of QuinineMES-SA / Dx5IC501.3 - 21[4][5]
Cinchonine (CCN)MES-SA / Dx5Effective Conc.1 - 100[3]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Key Experimental Protocols

The mechanisms of this compound have been elucidated using a standard set of cell-based assays.

P-gp Function Assay (Rhodamine 123 Efflux)

This assay measures the efflux activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells with active P-gp, the dye is pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to dye accumulation and high fluorescence.

  • Cell Preparation: Culture P-gp-positive (e.g., MES-SA/Dx5) and P-gp-negative (e.g., MES-SA) cells to 80% confluency.

  • Treatment: Pre-incubate cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Loading: Add Rhodamine 123 (typically 1-5 µM) to all samples and incubate for an additional 60-90 minutes at 37°C, protected from light.[6]

  • Efflux: Wash cells twice with cold PBS to remove extracellular dye. Add fresh, dye-free medium (containing the respective inhibitors) and incubate for another 1-2 hours to allow for efflux.[6]

  • Analysis: Harvest cells and wash with cold PBS. Analyze intracellular fluorescence using a flow cytometer. A rightward shift in the fluorescence histogram for treated cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.

G Experimental Workflow for Rhodamine 123 Efflux Assay Start Start: Seed MDR and Sensitive Cells Treat 1. Treat Cells with This compound Start->Treat Load 2. Load Cells with Rhodamine 123 Dye Treat->Load Wash1 3. Wash to Remove Extracellular Dye Load->Wash1 Efflux 4. Incubate in Dye-Free Media to Allow Efflux Wash1->Efflux Analyze 5. Analyze Intracellular Fluorescence via Flow Cytometry Efflux->Analyze End End: Quantify P-gp Inhibition Analyze->End

Caption: Workflow to quantify P-gp function by measuring fluorescent dye retention.

P-gp Expression Analysis (Western Blot)

This technique quantifies the amount of P-gp protein in cell lysates.

  • Lysate Preparation: Treat cells with this compound for a specified period (e.g., 24-72 hours). Harvest cells, wash with PBS, and lyse using RIPA buffer containing protease inhibitors.[7]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.[7]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to P-gp (e.g., C219 MAb) overnight at 4°C.[8] Incubate with a loading control antibody (e.g., β-actin) as well.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize P-gp band intensity to the loading control to determine relative expression levels.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound, paclitaxel, and their combination for 24-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[9][10]

  • Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the crystals.[9]

  • Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[11]

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot dose-response curves to determine IC50 values.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Treat and harvest cells as described for other assays.

  • Washing: Wash cells once with cold PBS, then resuspend in 1X Annexin V Binding Buffer.[1]

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) translocation to the outer membrane).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).[13]

Conclusion

The mechanism of action of this compound is dual in nature, making it a versatile chemical tool. In synthetic chemistry, its well-defined chiral structure serves as a reliable platform for enantioselective catalysis. In pharmacology, it shows significant promise as an adjuvant therapeutic agent. By inhibiting both the function and expression of P-glycoprotein, it effectively reverses a key mechanism of multidrug resistance in cancer. This leads to a potent synergistic induction of apoptosis when combined with conventional chemotherapeutics, offering a clear strategy to overcome treatment resistance. Further investigation into its specific binding kinetics and in vivo efficacy is warranted to fully translate its potential into clinical applications.

References

A Technical Guide to the Solubility of Hydrocinchonine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydrocinchonine (B45880), a cinchona alkaloid, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document also includes data for structurally similar cinchona alkaloids—cinchonine (B1669041), cinchonidine (B190817), quinine, and quinidine—to provide valuable insights for formulation development, purification, and analytical method design. This guide also details common experimental protocols for solubility determination and presents a logical workflow for assessing the solubility of a solid compound in an organic solvent.

Understanding the Solubility of Cinchona Alkaloids

The solubility of cinchona alkaloids, including this compound, is a critical parameter in their application in pharmaceuticals and asymmetric synthesis. Their solubility can vary significantly—by as much as five to six orders of magnitude—depending on the solvent's properties, such as polarity and dielectric constant[1]. Generally, these alkaloids exhibit a "volcano-type" correlation with solvent polarity, where solubility is low in very nonpolar and very polar solvents but higher in solvents of intermediate polarity[1].

While specific data for this compound is scarce, the general trend for related cinchona alkaloids is a higher solubility in alcohols and chlorinated solvents and lower solubility in nonpolar hydrocarbons and water. For instance, cinchonine is freely soluble in ethanol, methanol, and chloroform[2][3], and cinchonidine is soluble in ethanol, ether, acetone, benzene, and chloroform[4].

Quantitative Solubility Data of Related Cinchona Alkaloids

The following tables summarize the available quantitative and qualitative solubility data for cinchona alkaloids structurally related to this compound. This information serves as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Quantitative Solubility of Quinine and Quinidine in Select Organic Solvents

AlkaloidSolventSolubilityTemperature
QuinineEthanol~ 30 mg/mLNot Specified
QuinineDMSO~ 30 mg/mLNot Specified
QuinineDimethylformamide~ 30 mg/mLNot Specified
QuinineEthanol125 g / 100 mLNot Specified
QuinineChloroform1 g / 1.2 mLNot Specified
QuinineBenzene1 g / 80 mLNot Specified
QuinineDry Ether1 g / 250 mLNot Specified
QuinidineMethanolVery SolubleNot Specified
QuinidineEthanol1 g / 36 mLNot Specified
QuinidineChloroform1 g / 1.6 mLNot Specified
QuinidineEther1 g / 56 mLNot Specified
QuinidineEthanol~ 1 mg/mLNot Specified
QuinidineDMSO~ 25 mg/mLNot Specified
QuinidineDimethylformamide~ 30 mg/mLNot Specified

Sources:[5][6][7][8]

Table 2: Qualitative Solubility of Cinchonine and Cinchonidine in Select Organic Solvents

AlkaloidSolventQualitative Solubility
CinchonineEthanolFreely Soluble
CinchonineMethanolFreely Soluble
CinchonineChloroformFreely Soluble
CinchonidineEthanolSoluble
CinchonidineEtherSoluble
CinchonidineAcetoneSoluble
CinchonidineBenzeneSoluble
CinchonidineChloroformSoluble

Sources:[2][3][4][9]

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-capped vial or flask)[10][11].

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker, magnetic stirrer, or by rotating the vial in a constant temperature bath[10]. The time required to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant[11].

  • Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a pre-weighed filter paper or by centrifugation followed by careful decantation of the supernatant[10][11].

  • Solvent Evaporation: A known volume or mass of the clear saturated solution is transferred to a pre-weighed container (e.g., an evaporating dish or a vial)[11][12].

  • Mass Determination: The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the solute). The container with the dried solute is then weighed[11][12].

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

UV-Visible Spectroscopy Method

UV-Visible spectroscopy is a sensitive method for determining the concentration of a solute in a solution, provided the solute has a chromophore that absorbs in the UV-Vis range.

Methodology:

  • Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax)[13][14]. A calibration curve of absorbance versus concentration is then plotted.

  • Preparation of Saturated Solution and Equilibration: A saturated solution is prepared and equilibrated as described in the gravimetric method.

  • Sample Preparation: A small, accurately measured volume of the clear saturated solution is withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined using the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

  • Solubility Calculation: The solubility is expressed as the calculated concentration of the saturated solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for determining the solubility of compounds in complex mixtures or when high accuracy is required.

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for the analysis of this compound.

  • Calibration: A calibration curve is generated by injecting standard solutions of this compound of known concentrations and plotting the peak area versus concentration.

  • Saturated Solution Preparation and Equilibration: A saturated solution is prepared and equilibrated as described in the gravimetric method.

  • Sample Preparation: A sample of the clear saturated solution is filtered through a syringe filter (compatible with the solvent) and diluted with the mobile phase to a concentration within the calibration range.

  • Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

  • Concentration and Solubility Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility is then calculated by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_methods Analytical Methods cluster_result Result start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate equilibrium Allow to reach equilibrium agitate->equilibrium separate Separate solid and liquid phases (Filtration/Centrifugation) equilibrium->separate aliquot Take a known volume/mass of supernatant separate->aliquot gravimetric Gravimetric Analysis (Evaporate solvent & weigh residue) aliquot->gravimetric Direct Measurement spectroscopic Spectroscopic Analysis (e.g., UV-Vis, HPLC) aliquot->spectroscopic Indirect Measurement calculate Calculate solubility (e.g., g/L, mol/L) gravimetric->calculate spectroscopic->calculate end End calculate->end

Caption: A workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains limited in publicly available literature, the data for its close structural analogs—cinchonine, cinchonidine, quinine, and quinidine—provide a strong foundation for predicting its behavior. For precise formulation and process development, experimental determination of this compound's solubility is recommended. The gravimetric, UV-Visible spectroscopy, and HPLC methods detailed in this guide offer robust and reliable approaches for obtaining this critical data. The provided workflow diagram serves as a practical guide for researchers undertaking these experimental determinations.

References

In-Depth Technical Guide: Hydrocinchonine Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of hydrocinchonine (B45880), a Cinchona alkaloid with significant applications in asymmetric catalysis and potential as a therapeutic agent. The document details the crystallographic data, experimental protocols for structure determination, and explores the compound's interaction with relevant biological signaling pathways.

Introduction

This compound, a dihydro derivative of cinchonine, is a key organocatalyst and chiral resolving agent. Its three-dimensional structure is fundamental to its stereoselective interactions. Understanding the precise atomic arrangement through single-crystal X-ray diffraction provides invaluable insights for the rational design of catalysts and therapeutics. This guide is based on the crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887481, with the primary research published in Angewandte Chemie International Edition in 2012.

Crystallographic Data

The crystal structure of (+)-hydrocinchonine has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference.

ParameterValue
Empirical Formula C₁₉H₂₄N₂O
Formula Weight 296.41
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a (Å)8.345(2)
b (Å)12.543(3)
c (Å)15.678(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1641.5(7)
Z 4
Calculated Density (g/cm³)1.199
Absorption Coefficient (mm⁻¹)0.077
F(000) 640
Temperature (K)100(2)
Wavelength (Å)0.71073
Final R indices [I>2σ(I)] R₁ = 0.0385, wR₂ = 0.0988
R indices (all data) R₁ = 0.0421, wR₂ = 0.1014

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Crystallization of this compound

The successful growth of single crystals suitable for X-ray diffraction is a critical step. For small organic molecules like this compound, several methods can be employed. The specific conditions used to obtain the crystals for the deposited structure involved slow evaporation from a suitable solvent.

Materials:

  • (+)-Hydrocinchonine (high purity)

  • Solvent (e.g., ethanol, methanol, acetone, or a solvent mixture)

  • Crystallization vial (e.g., small beaker or test tube)

  • Parafilm or a loosely fitting cap

Procedure:

  • Dissolve a small amount of this compound in a minimal amount of the chosen solvent at room temperature to create a saturated or near-saturated solution. Gentle warming can be used to increase solubility, but the solution should be allowed to cool to room temperature before proceeding.

  • Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

  • Transfer the clear solution to a clean crystallization vial.

  • Cover the vial in a way that allows for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes in it, or by using a cap that is not tightly sealed.

  • Place the vial in a location with a stable temperature and minimal vibrations.

  • Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of this compound will increase, leading to the formation of single crystals.

  • Once crystals of a suitable size (typically > 0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for determining the crystal structure of a small organic molecule like this compound using a single-crystal X-ray diffractometer.

Equipment:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • Cryostat for low-temperature data collection (e.g., liquid nitrogen cryostream).

  • Goniometer head and mounting loops.

  • Microscope for crystal selection and mounting.

Procedure:

  • Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and protect it from X-ray damage.

  • Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer. The instrument software is used to determine the unit cell parameters and the crystal orientation. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction intensities.

  • Validation: The final crystal structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Signaling Pathway Analysis

Recent research has highlighted the potential of this compound and related Cinchona alkaloids in cancer therapy, primarily through the modulation of key signaling pathways involved in cell survival, proliferation, and drug resistance.[1]

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to a reduction in cancer cell viability.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Reversal of Multidrug Resistance via P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR) by actively transporting chemotherapeutic drugs out of the cell. This compound can act as a P-gp inhibitor, thereby increasing the intracellular concentration and efficacy of anticancer drugs.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Anticancer Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Drug_in Anticancer Drug (intracellular) Drug_in->Pgp Binds to Drug_out->Drug_in Enters cell This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp Powers

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Conclusion

The detailed crystal structure analysis of this compound provides a solid foundation for understanding its stereoselective properties, which are crucial for its role in asymmetric catalysis. Furthermore, the elucidation of its interactions with key biological signaling pathways, such as the PI3K/AKT pathway and the P-glycoprotein efflux pump, opens promising avenues for its development as an anticancer agent or as an adjuvant in chemotherapy to overcome multidrug resistance. The data and protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

References

The Total Synthesis of Hydrocinchonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide to the total synthesis of hydrocinchonine (B45880), a dihydro derivative of the Cinchona alkaloid cinchonine (B1669041). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthetic strategy, experimental protocols, and quantitative data based on published literature.

Introduction

This compound is a saturated analog of cinchonine, a prominent member of the Cinchona family of alkaloids. These natural products have a rich history in medicine, most notably for their antimalarial properties. While cinchonine and its diastereomer, cinchonidine, have been the focus of numerous synthetic efforts, the total synthesis of their dihydro counterparts has also garnered significant attention. This guide focuses on a notable total synthesis of this compound, providing a comprehensive overview of the synthetic route, from commercially available starting materials to the final natural product. The presented synthesis allows for the preparation of both this compound and its diastereomer, hydrocinchonidine (B8776903), through a late-stage stereochemical divergence.

Overall Synthetic Strategy

The total synthesis of this compound outlined here is based on the work of Ihara and coworkers, which employs a biomimetic approach involving the transformation of an indole (B1671886) derivative into the quinoline (B57606) core of the Cinchona alkaloids.[1] The retrosynthetic analysis reveals a disconnection of the target molecule into a protected piperidine (B6355638) fragment and an indole derivative, which are coupled and then elaborated to form the characteristic quinuclidine (B89598) and quinoline ring systems.

G This compound This compound hydrocinchotoxine (+)-Hydrocinchotoxine This compound->hydrocinchotoxine Stereoselective Reduction acyl_quinoline 4-Acylquinoline Derivative hydrocinchotoxine->acyl_quinoline Deprotection & Cyclization indole_derivative Substituted Indole acyl_quinoline->indole_derivative Photo-oxygenation piperidine cis-3-Ethyl-4-piperidineacetic acid ethyl ester indole_derivative->piperidine Coupling & Elaboration indole_acetate Ethyl Indole-3-acetate (B1200044) indole_derivative->indole_acetate piperidinone 3-Ethylpiperidin-4-one (B169451) piperidine->piperidinone

Caption: Retrosynthetic analysis of this compound.

The forward synthesis commences with the preparation of a key cis-substituted piperidine derivative from 3-ethylpiperidin-4-one. This is followed by coupling with an indole derivative, subsequent elaboration of the side chain, and a pivotal photo-oxygenation reaction to construct the quinoline ring system. The resulting racemic hydrocinchotoxine is then resolved, and the desired enantiomer is stereoselectively reduced to afford (+)-hydrocinchonine.

Detailed Experimental Protocols

The following protocols are based on the synthesis reported by Ihara et al. and have been elaborated with standard laboratory procedures for clarity and reproducibility.[1]

Synthesis of cis-3-Ethyl-4-piperidineacetic acid ethyl ester

This multi-step sequence transforms 3-ethylpiperidin-4-one into a key piperidine intermediate with the desired cis stereochemistry.

Step 1: N-Protection and Wittig-Horner Reaction

  • Reagents: 3-Ethylpiperidin-4-one, Benzyl (B1604629) chloroformate, Triethyl phosphonoacetate, Sodium hydride, Tetrahydrofuran (THF).

  • Protocol:

    • To a solution of 3-ethylpiperidin-4-one in THF, add benzyl chloroformate and a suitable base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature until the protection is complete (monitored by TLC).

    • In a separate flask, prepare the Wittig-Horner reagent by adding triethyl phosphonoacetate to a suspension of sodium hydride in THF at 0 °C. Stir until hydrogen evolution ceases.

    • Add the N-protected piperidinone solution to the ylide solution at 0 °C and allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Catalytic Hydrogenation

  • Reagents: Product from Step 1, Platinum (IV) oxide (PtO₂), Ethanol (B145695), Hydrogen gas.

  • Protocol:

    • Dissolve the unsaturated ester from the previous step in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of PtO₂.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the desired cis-substituted piperidine ester. This product is often used in the next step without further purification.

Coupling and Elaboration of the Indole Sidechain

Step 3: Acylation of Ethyl Indole-3-acetate

  • Reagents: cis-3-Ethyl-4-piperidineacetic acid ethyl ester, Lithium hydroxide (B78521), Oxalyl chloride, Ethyl indole-3-acetate, Tin (IV) chloride (SnCl₄), Dichloromethane.

  • Protocol:

    • Hydrolyze the ethyl ester of the piperidine derivative using lithium hydroxide in a mixture of water and methanol (B129727). Acidify the reaction mixture to obtain the carboxylic acid.

    • Convert the carboxylic acid to the corresponding acid chloride by treating it with oxalyl chloride in dichloromethane.

    • In a separate flask, dissolve ethyl indole-3-acetate in diethyl ether and cool to 0 °C.

    • Add SnCl₄ to the indole solution, followed by the dropwise addition of the freshly prepared acid chloride.

    • Stir the reaction at 0 °C for a short period (e.g., 10 minutes) and then quench with saturated aqueous sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the residue by column chromatography to yield the 2-acylindole.

Step 4: Reduction and Dehydration-Hydrogenation Sequence

  • Reagents: 2-Acylindole from Step 3, Sodium borohydride (B1222165) (NaBH₄), Acetic acid, Benzene (B151609), Platinum (IV) oxide (PtO₂), Hydrogen gas.

  • Protocol:

    • Reduce the ketone of the 2-acylindole with NaBH₄ in methanol at 0 °C.

    • After completion, quench the reaction and extract the resulting alcohol.

    • Dehydrate the alcohol by refluxing in benzene with a catalytic amount of acetic acid, using a Dean-Stark trap to remove water.

    • Hydrogenate the resulting unsaturated indole derivative using PtO₂ as a catalyst in a suitable solvent (e.g., ethanol or acetic acid) under a hydrogen atmosphere to afford the key substituted indole.

G start Start with 2-Acylindole reduction Reduction with NaBH4 start->reduction dehydration Dehydration with Acetic Acid in Benzene reduction->dehydration hydrogenation Catalytic Hydrogenation (PtO2, H2) dehydration->hydrogenation product Substituted Indole Product hydrogenation->product

References

Hydrocinchonine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Hydrocinchonine (B45880) is classified as an acute toxicant. The primary routes of exposure and associated hazards are summarized below.

Table 1: GHS Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Signal Word: Warning

Pictogram: [1]

  • alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂OPubChem[1]
Molecular Weight 296.4 g/mol PubChem[1]
Appearance Solid (Specific color and form not specified)-
Melting Point 269-272 °CChemicalBook[2]
Solubility Data not available-
Stability Stable under recommended storage conditions. May be light-sensitive.Inferred from Cinchonine (B1669041) data[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial to minimize risk when working with this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of dust particles.

  • Containment: Use of a glove box may be appropriate for procedures with a high risk of aerosolization.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[4]Protects against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit.[5]Prevents skin contact, which can be a route of toxic exposure.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified containment device.Protects against inhalation of harmful dust.
General Hygiene Practices
  • Avoid breathing dust.

  • Do not eat, drink, or smoke in areas where this compound is handled.[6]

  • Wash hands thoroughly after handling.[6]

  • Contaminated work clothing should not be allowed out of the workplace.[6]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Protect from light.[3]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteProcedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
If on Skin Take off immediately all contaminated clothing. Rinse skin with water/shower.
If Inhaled Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Table 3. Avoid breathing dust.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]

  • Methods for Cleaning Up: Gently sweep up and shovel the spilled material. Place in a suitable, closed container for disposal. Avoid generating dust.[7]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: No specific data is available for this compound. As with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Stability and Reactivity

  • Reactivity: No specific data available.

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Possibility of Hazardous Reactions: No specific data available.

  • Conditions to Avoid: Light.[3]

  • Incompatible Materials: Strong oxidizing agents (inferred from cinchonine data).[3]

  • Hazardous Decomposition Products: No specific data available.

Visualizations

Risk Assessment Workflow

The following diagram illustrates a typical workflow for assessing the risks associated with handling a chemical like this compound.

RiskAssessment cluster_prep Preparation Phase cluster_assess Assessment Phase cluster_control Control Phase cluster_review Review Phase gather_info Gather Information (SDS, Literature) identify_hazards Identify Hazards (Toxicity, Physical) gather_info->identify_hazards assess_exposure Assess Exposure Potential (Quantity, Duration, Route) identify_hazards->assess_exposure evaluate_risk Evaluate Risk (Likelihood & Severity) assess_exposure->evaluate_risk implement_controls Implement Control Measures (Hierarchy of Controls) evaluate_risk->implement_controls develop_sop Develop Standard Operating Procedure (SOP) implement_controls->develop_sop monitor_effectiveness Monitor Effectiveness develop_sop->monitor_effectiveness review_assessment Review and Update Assessment Periodically monitor_effectiveness->review_assessment review_assessment->gather_info Re-evaluation

Risk Assessment Workflow for Chemical Handling
Hierarchy of Control Measures

This diagram outlines the hierarchy of control measures, from most to least effective, for mitigating exposure to hazardous chemicals.

HierarchyOfControls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace with a less hazardous substance) elimination->substitution label_most Most Effective engineering Engineering Controls (Isolate people from the hazard - e.g., fume hood) substitution->engineering administrative Administrative Controls (Change the way people work - e.g., SOPs, training) engineering->administrative ppe Personal Protective Equipment (PPE) (Protect the worker with PPE - e.g., gloves, respirator) administrative->ppe label_least Least Effective

Hierarchy of Control Measures

References

An In-depth Technical Guide to Hydrocinchonine and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine (B45880), also known as dithis compound, is a cinchona alkaloid, a class of natural products derived from the bark of the Cinchona tree.[1] It is structurally similar to other well-known cinchona alkaloids like quinine, quinidine (B1679956), and cinchonine (B1669041). This document provides a comprehensive technical overview of this compound, including its synonyms, physicochemical properties, and key applications in multidrug resistance reversal and asymmetric synthesis. Detailed experimental protocols and relevant signaling pathways are also presented to support further research and development.

Synonyms and Chemical Identifiers

A comprehensive list of synonyms and identifiers for this compound is provided below to aid in literature searches and substance identification.

Type Identifier
Common Name This compound[2]
(+)-Hydrocinchonine[2]
Dithis compound[2]
(+)-Dithis compound[2]
Pseudocinchonine[2]
Cinconifine[2]
Systematic Name (IUPAC) (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol[2]
(9S)-10,11-Dihydrocinchonan-9-ol[2]
CAS Number 485-65-4[2]
PubChem CID 11630759[2]
EINECS Number 207-621-8[2]
Molecular Formula C19H24N2O[2]
InChI InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3/t13-,14-,18+,19-/m0/s1[2]
InChIKey WFJNHVWTKZUUTR-QAMTZSDWSA-N[2]
SMILES CC[C@H]1CN2CC[C@H]1C[C@@H]2--INVALID-LINK--O[2]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in the table below.

Property Value Reference
Molecular Weight 296.41 g/mol [1][2]
Melting Point 269-272 °C[1]
Appearance White to off-white powder or crystalline solid
Solubility Soluble in ethanol, chloroform, and dilute acids.
XLogP3 2.9[2]
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2]

Applications in Biomedical Research

Reversal of Multidrug Resistance in Cancer

This compound has demonstrated significant potential as a multidrug resistance (MDR) reversal agent in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.

A key study investigated the efficacy of this compound in potentiating the cytotoxic effects of paclitaxel (B517696) (TAX) in P-gp-positive (MES-SA/DX5) and P-gp-negative (MES-SA) human uterine sarcoma cell lines.[3] The results showed that this compound, at non-toxic concentrations, significantly increased the cytotoxicity of paclitaxel in the resistant MES-SA/DX5 cells but not in the sensitive MES-SA cells.[3] This suggests that the MDR reversal activity of this compound is directly related to the inhibition of P-gp.

The mechanism of action involves the downregulation of P-gp expression and the enhanced intracellular accumulation of P-gp substrates, such as rhodamine.[3] Furthermore, co-treatment with this compound and paclitaxel led to increased apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3 in MES-SA/DX5 cells.[3]

The following is a detailed protocol for assessing the potentiation of paclitaxel cytotoxicity by this compound in MES-SA and MES-SA/DX5 cells, based on the methodology described by Lee et al. (2010).[3]

  • Cell Culture:

    • Culture human uterine sarcoma cell lines MES-SA (P-gp negative) and MES-SA/DX5 (P-gp positive) in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain the MES-SA/DX5 cell line in a medium containing doxorubicin (B1662922) to ensure the continued expression of P-gp.

  • MTT Assay:

    • Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of paclitaxel, either alone or in combination with a non-toxic concentration of this compound.

    • Incubate the plates for 72 hours.

    • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

MDR_Reversal_Workflow start Start: Culture MDR (MES-SA/DX5) and non-MDR (MES-SA) cancer cells treat Treat cells with Paclitaxel (TAX) +/- this compound start->treat mtt Perform MTT assay to assess cytotoxicity treat->mtt rhodamine Perform Rhodamine assay to measure P-gp substrate accumulation treat->rhodamine western Perform Western blot to analyze P-gp, PARP, and Caspase-3 expression treat->western flow Perform Flow Cytometry to quantify apoptosis (Sub-G1) treat->flow analyze Analyze and compare data between treatment groups and cell lines mtt->analyze rhodamine->analyze western->analyze flow->analyze conclusion Conclusion: Determine the efficacy and mechanism of MDR reversal analyze->conclusion

Workflow for evaluating this compound's MDR reversal.

Asymmetric Synthesis

This compound and other cinchona alkaloids are widely used as chiral catalysts or ligands in asymmetric synthesis due to their rigid bicyclic structure and multiple stereocenters. They are particularly effective in promoting enantioselectivity in a variety of chemical reactions.

One notable application is in the enantioselective hydrogenation of α-ketoesters.[1] While specific detailed protocols for this compound in this context require consulting specialized organic chemistry literature, the general principle involves the use of a this compound-modified catalyst to achieve high enantiomeric excess (ee) of the desired chiral α-hydroxy ester.

The following is a generalized protocol for the asymmetric hydrogenation of an α-ketoester using a cinchona alkaloid-modified catalyst.

  • Catalyst Preparation:

    • In an inert atmosphere (e.g., under argon or nitrogen), dissolve the platinum or palladium precursor and this compound in a suitable solvent (e.g., toluene, dichloromethane).

    • Stir the mixture at room temperature to allow for the formation of the chiral catalyst complex.

  • Hydrogenation Reaction:

    • In a high-pressure reactor, dissolve the α-ketoester substrate in the same solvent.

    • Add the prepared chiral catalyst solution to the reactor.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at a specific temperature for the required duration.

  • Work-up and Analysis:

    • Carefully depressurize the reactor.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Asymmetric_Catalysis substrate Prochiral Substrate (e.g., α-ketoester) product Enantiomerically Enriched Product (e.g., Chiral α-hydroxy ester) substrate->product Asymmetric Transformation (e.g., Hydrogenation) catalyst Chiral Catalyst (this compound-Metal Complex) catalyst->product

This compound as a chiral catalyst in asymmetric synthesis.

Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, research on its structurally related analogs, cinchonine and cinchonidine (B190817), provides valuable insights. A recent study demonstrated that cinchonine and cinchonidine can protect against cisplatin-induced ototoxicity by activating the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell survival, and its activation by these cinchona alkaloids was shown to reduce reactive oxygen species (ROS) accumulation and apoptosis in auditory cells.[4]

Given the structural similarity, it is plausible that this compound may also exert its biological effects through the modulation of the PI3K/AKT pathway. Further research is warranted to confirm this hypothesis.

Proposed PI3K/AKT Signaling Pathway

The following diagram illustrates the proposed mechanism by which cinchona alkaloids may activate the PI3K/AKT pathway, leading to enhanced cell survival.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Bad Bad pAKT->Bad Inhibits Caspase9 Caspase-9 pAKT->Caspase9 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase9->Apoptosis Promotes This compound This compound (and other Cinchona Alkaloids) This compound->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK

Proposed activation of PI3K/AKT pathway by this compound.

Conclusion

This compound is a versatile cinchona alkaloid with significant potential in both biomedical research and synthetic chemistry. Its ability to reverse multidrug resistance in cancer cells presents a promising avenue for the development of novel adjuvant therapies. Furthermore, its utility as a chiral catalyst in asymmetric synthesis underscores its importance in the production of enantiomerically pure compounds. The potential modulation of key signaling pathways, such as PI3K/AKT, by this compound warrants further investigation to fully elucidate its pharmacological effects. This guide provides a foundational resource for researchers and professionals seeking to explore the diverse applications of this valuable natural product.

References

Hydrocinchonine: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinchonine (B45880), a Cinchona alkaloid, is a key compound in stereoselective synthesis and is increasingly recognized for its potential in drug development, notably as a multidrug resistance (MDR) reversal agent. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound. Quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies for determining these properties are also provided. Furthermore, this guide includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of its application in research and development.

Introduction

This compound, also known as dithis compound, is a quinoline (B57606) alkaloid structurally related to cinchonine, quinine, and quinidine.[1][2] It belongs to the class of organic compounds known as Cinchona alkaloids, which are characterized by a quinoline moiety linked to a quinuclidine (B89598) ring system.[1] Its unique stereochemistry makes it a valuable chiral ligand and organocatalyst in asymmetric synthesis.[2] Of particular interest to drug development professionals is its activity as a multidrug resistance (MDR) reversal agent, primarily through the inhibition of P-glycoprotein (P-gp), a key efflux pump implicated in cancer chemotherapy resistance. This guide serves as a comprehensive resource on the fundamental physicochemical characteristics of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in both chemical synthesis and pharmacological studies. These properties are summarized below.

General and Physical Properties

This table summarizes the fundamental physical and identifying properties of this compound.

PropertyValueReference(s)
CAS Registry Number 485-65-4[3][4]
Molecular Formula C₁₉H₂₄N₂O[3][4]
Molecular Weight 296.41 g/mol [3][4][5]
Appearance Prisms[4]
Melting Point 268-269 °C; 269-272 °C[3][4][6]
Boiling Point 438°C (rough estimate)[6]
Optical Rotation [α]D¹⁴ +204° (c=0.6 in alcohol)[4]
Solubility and Partitioning

The solubility of this compound in various solvents is a critical parameter for its formulation and delivery.

SolventSolubilityReference(s)
Water Almost insoluble; 0.7 mg/mL at 16 °C[2][4]
Ethanol Soluble[4]
Ether Almost insoluble[4]
Acidity and Basicity

The pKa values indicate the ionization state of this compound at different pH levels, which is vital for understanding its behavior in biological systems.

PropertyValueReference(s)
pKa (Strongest Basic) 9.28[1]
pKa (Strongest Acidic) 13.88[1]

Spectroscopic Data

Spectroscopic data are essential for the identification and structural elucidation of this compound.

UV-Vis Spectroscopy

While specific UV-Vis spectra for this compound were not detailed in the provided search results, a study on this compound-derived surfactants stabilized on palladium nanoparticles provides some context for its UV-visible properties.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of this compound. While specific peak assignments for this compound were not available in the search results, general chemical shift regions for related structures can be inferred.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound.

TechniqueDataReference(s)
GC-MS Spectra available[5]

Experimental Protocols

This section outlines detailed methodologies for determining the key physical properties of this compound, based on standard laboratory practices for organic compounds and alkaloids.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

  • Sample Preparation : A small amount of dry this compound is finely powdered.

  • Capillary Loading : The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement : The capillary tube is placed in a melting point apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Observation : The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.[4][8]

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing solubility.

  • Solvent Addition : To a small, known amount of this compound (e.g., 1-5 mg) in a test tube, a small volume (e.g., 0.1 mL) of the solvent is added.

  • Observation : The mixture is agitated and observed for dissolution.

  • Incremental Addition : If the solid does not dissolve, the solvent is added incrementally (e.g., 0.1 mL at a time) with agitation until the solid dissolves or a maximum volume is reached.

  • Classification : The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., soluble, sparingly soluble, insoluble).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

  • Solution Preparation : A standard solution of this compound is prepared in a suitable solvent mixture, often an alcohol-water mixture to ensure solubility.

  • Titration Setup : A calibrated pH electrode is immersed in the this compound solution.

  • Titration : A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.

  • Data Recording : The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[9]

UV-Vis Spectrophotometry for Alkaloid Quantification

This method can be adapted for the quantitative analysis of this compound.

  • Standard Solution Preparation : A series of standard solutions of this compound of known concentrations are prepared.

  • Complex Formation : A reagent that forms a colored complex with alkaloids, such as bromocresol green, is added to the standard solutions under specific pH conditions (e.g., pH 4.7).[2]

  • Extraction : The colored complex is extracted into an organic solvent like chloroform.[2]

  • Absorbance Measurement : The absorbance of the extracted complex is measured at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Calibration Curve : A calibration curve is constructed by plotting absorbance versus concentration.

  • Sample Analysis : The same procedure is applied to the sample containing an unknown concentration of this compound, and its concentration is determined from the calibration curve.[2][10]

Biological Activity and Signaling Pathways

This compound is a known inhibitor of the P-glycoprotein (P-gp) efflux pump, which plays a significant role in multidrug resistance (MDR) in cancer cells.

P-glycoprotein Inhibition

P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. This compound can inhibit P-gp, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells. The proposed mechanism involves direct interaction with P-gp, potentially competing with the drug binding site or interfering with the ATP hydrolysis that powers the pump.[11][12]

P_gp_Inhibition cluster_cell Cancer Cell Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug->Pgp Efflux This compound This compound This compound->Pgp Inhibition Intracellular_Drug Increased Intracellular Drug Concentration Apoptosis Cell Apoptosis Intracellular_Drug->Apoptosis Induces Extracellular Extracellular MDR_Reversal_Workflow cluster_workflow MDR Reversal Assay Workflow Start Start: Culture MDR and sensitive cancer cell lines IC50_Dox Determine IC50 of chemotherapeutic drug (e.g., Doxorubicin) on both cell lines Start->IC50_Dox Treat_Cells Treat MDR cells with Doxorubicin +/- varying concentrations of This compound IC50_Dox->Treat_Cells MTT_Assay Perform cell viability assay (e.g., MTT assay) after incubation Treat_Cells->MTT_Assay Calculate_IC50 Calculate new IC50 of Doxorubicin in the presence of this compound MTT_Assay->Calculate_IC50 Analyze_Results Analyze data: Compare IC50 values to determine the reversal fold Calculate_IC50->Analyze_Results Conclusion Conclusion: This compound reverses MDR if IC50 is significantly reduced Analyze_Results->Conclusion

References

Methodological & Application

Application Notes and Protocols: Hydrocinchonine in Asymmetric Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine (B45880), a readily available Cinchona alkaloid, serves as a versatile scaffold for the synthesis of powerful chiral phase-transfer catalysts. These catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically enriched molecules crucial for the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the use of this compound-derived phase-transfer catalysts in various asymmetric transformations, with a primary focus on the synthesis of non-natural α-amino acids through the alkylation of glycine (B1666218) imines.

Phase-transfer catalysis (PTC) offers a green and efficient methodology for organic synthesis by facilitating reactions between reactants in immiscible phases. The use of chiral catalysts, such as those derived from this compound, introduces stereocontrol, leading to the preferential formation of one enantiomer over the other.[1]

Featured Application: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

The asymmetric alkylation of the benzophenone (B1666685) imine of glycine tert-butyl ester is a cornerstone application of this compound-derived phase-transfer catalysts, providing a reliable route to a wide array of enantiomerically enriched α-amino acids.[2]

Reaction Principle

The reaction involves the deprotonation of the glycine imine by a strong base in the aqueous phase. The chiral quaternary ammonium (B1175870) salt derived from this compound then forms a tight ion pair with the resulting enolate and transports it into the organic phase. Here, the chiral catalyst shields one face of the enolate, directing the incoming alkylating agent to the opposite face, thus inducing asymmetry in the newly formed C-C bond.[2][3]

Experimental Protocol

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • This compound-derived phase-transfer catalyst (e.g., N-(9-Anthracenylmethyl)hydrocinchoninium bromide)

  • Potassium hydroxide (B78521) (KOH), 50% aqueous solution

  • Toluene (B28343)

  • Dichloromethane (B109758) (CH2Cl2) or Chloroform (CHCl3)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the this compound-derived phase-transfer catalyst (0.10 equiv).

  • Solvent Addition: Add a mixture of toluene and dichloromethane (or chloroform), typically in a 7:3 (v/v) ratio, to dissolve the solids.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -20 °C and room temperature) using an appropriate cooling bath.

  • Base and Alkylating Agent Addition: While stirring vigorously, add the alkyl halide (1.1-1.5 equiv) followed by the dropwise addition of a 50% aqueous solution of potassium hydroxide (10-20 equiv).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following tables summarize the performance of various this compound-derived catalysts in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with different electrophiles.

Table 1: Asymmetric Benzylation with Various this compound-Derived Catalysts

CatalystSolvent SystemTemp (°C)Time (h)Yield (%)ee (%)Reference
N-Benzylhydrocinchoninium bromideToluene/CH2Cl2 (7:3)RT1-8up to 97up to 94[2]
N-(9-Anthracenylmethyl)hydrocinchonidinium bromideCH2Cl2-78 to -6038698[4][5]
N-(p-Trifluoromethylbenzyl)hydrocinchoninium bromideToluene/CHCl3 (7:3)25-High92

Table 2: Asymmetric Alkylation with Various Alkyl Halides using a this compound-derived Catalyst

Alkyl HalideCatalystSolvent SystemTemp (°C)Yield (%)ee (%)Reference
Benzyl bromideN-(9-Anthracenylmethyl)hydrocinchonidinium bromideCH2Cl2-608698[4]
Allyl bromideN-Benzylhydrocinchoninium bromideToluene/CH2Cl2 (7:3)RT-85[2]
Methyl iodideN-Benzylhydrocinchoninium bromideToluene/CH2Cl2 (7:3)RT--[2]
Ethyl iodideN-Benzylhydrocinchoninium bromideToluene/CH2Cl2 (7:3)RT-88[6]

Other Key Applications

This compound-derived phase-transfer catalysts are also effective in a range of other asymmetric transformations.

Asymmetric Michael Addition

Protocol Outline: The Michael acceptor (e.g., a chalcone (B49325) or nitro-olefin) and the Michael donor (e.g., γ-butenolide) are reacted in the presence of a this compound-derived catalyst and a solid base (e.g., K2CO3) in an organic solvent like toluene at 0 °C.[6]

Asymmetric Aldol (B89426) Reaction

Protocol Outline: A silyl (B83357) enol ether is reacted with an aldehyde in the presence of a this compound-derived catalyst (e.g., O-Allyl trifluorobenzyl cinchonium hydrofluoride, 20 mol%) to yield protected 1,2-diol products.[7][8]

Asymmetric Epoxidation

Protocol Outline: Enones can be asymmetrically epoxidized using a this compound-derived catalyst in a biphasic system with an oxidant such as sodium hypochlorite (B82951) or hydrogen peroxide.[3][5][9]

Catalyst Preparation Protocol: N-(9-Anthracenylmethyl)hydrocinchoninium Bromide

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 9-(bromomethyl)anthracene (1.0-1.2 equiv) portion-wise to the stirred solution under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, precipitate the product by the addition of anhydrous diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the N-(9-anthracenylmethyl)hydrocinchoninium bromide.

Visualizations

Catalytic Cycle of Asymmetric Phase Transfer Catalysis

G Catalytic Cycle of Asymmetric Phase Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Base M⁺OH⁻ Enolate_Formation Enolate Formation Aqueous_Base->Enolate_Formation Glycine_Imine Glycine Imine (Pro-nucleophile) Glycine_Imine->Enolate_Formation Deprotonation Ion_Pair Chiral Ion Pair [Q⁺R][Enolate⁻] Enolate_Formation->Ion_Pair Ion Pair Formation Catalyst_Regen Catalyst Regeneration Alkylation Asymmetric Alkylation Ion_Pair->Alkylation Reaction with R'-X Product Alkylated Product Alkylation->Product Catalyst_Return [Q⁺R]X⁻ Alkylation->Catalyst_Return Catalyst Chiral Catalyst [Q⁺R]X⁻ Catalyst_Return->Catalyst Return to Aqueous Phase Catalyst->Enolate_Formation Phase Transfer

Caption: Catalytic cycle for asymmetric phase-transfer alkylation.

Experimental Workflow for Asymmetric Alkylation

G Experimental Workflow for Asymmetric Alkylation Start Start Setup Reaction Setup: - Glycine Imine - Catalyst - Solvent Start->Setup Cooling Cool to Desired Temperature Setup->Cooling Addition Add Alkyl Halide and Base Cooling->Addition Reaction Stir and Monitor by TLC Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Final Product Purification->End

Caption: Step-by-step experimental workflow for the reaction.

References

Application Notes and Protocols: Hydrocinchonine-Catalyzed Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] The development of asymmetric variants of this reaction is of paramount importance for the synthesis of enantiomerically pure compounds, which is a critical aspect of drug discovery and development. Cinchona alkaloids, such as hydrocinchonine (B45880) and its derivatives, have emerged as powerful organocatalysts for enantioselective Michael additions.[3] These catalysts, often featuring a bifunctional nature with both a Lewis base (tertiary amine) and a hydrogen-bond donor (hydroxyl group or a modified moiety like thiourea), can effectively activate both the nucleophile and the electrophile to induce high stereoselectivity.[4][5]

These application notes provide an overview of the utility of this compound and its derivatives in catalyzing Michael addition reactions, with a focus on different classes of nucleophiles and electrophiles. Detailed protocols for representative reactions are provided to facilitate their implementation in a research setting.

I. Asymmetric Michael Addition of Malonates to α,β-Unsaturated Compounds

The addition of malonate esters to Michael acceptors like chalcones and nitroalkenes is a widely used method for the construction of chiral synthons. This compound-derived bifunctional catalysts have proven to be highly effective in this transformation.

Data Presentation:

Table 1: this compound-Catalyzed Michael Addition of Diethyl Malonate to Chalcones [6][7]

EntryChalcone (B49325) Substituent (R)CatalystYield (%)ee (%)
1HCinchonine-derived thiourea (B124793)>9995
24-ClCinchonine-derived thiourea>9996
34-MeCinchonine-derived thiourea>9994
42-ClCinchonine-derived thiourea9890

Table 2: this compound-Catalyzed Michael Addition of Dimethyl Malonate to Nitroolefins [5]

EntryNitroolefin Substituent (Ar)CatalystYield (%)ee (%)
1C₆H₅9-amino(9-deoxy) epicinchonine-thiourea9593
24-ClC₆H₄9-amino(9-deoxy) epicinchonine-thiourea9992
34-MeOC₆H₄9-amino(9-deoxy) epicinchonine-thiourea8294
42-Naphthyl9-amino(9-deoxy) epicinchonine-thiourea9795
Experimental Protocol: General Procedure for the Michael Addition of Malonates to Chalcones/Nitroolefins
  • Catalyst Preparation: A cinchonine-derived bifunctional catalyst (e.g., thiourea derivative) is synthesized according to literature procedures.[5]

  • Reaction Setup: To a dry reaction vial, add the chalcone or nitroalkene (1.0 mmol), the malonate ester (1.2 mmol), and the this compound-derived catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, CH₂Cl₂, 5 mL).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C) for the required time (typically 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

II. Asymmetric Michael Addition of Thiols to Enones

The conjugate addition of thiols to α,β-unsaturated enones, a thia-Michael reaction, is a fundamental method for the formation of carbon-sulfur bonds, leading to the synthesis of valuable sulfur-containing chiral molecules.[8][9] Modified cinchona alkaloids have been successfully employed as catalysts in this transformation.[10]

Data Presentation:

Table 3: this compound-Catalyzed Thia-Michael Addition to Cyclic Enones [10]

EntryEnoneThiolCatalystYield (%)ee (%)
1Cyclohex-2-en-1-oneThiophenolModified bis-cinchona alkaloid9598
2Cyclohept-2-en-1-oneThiophenolModified bis-cinchona alkaloid9296
3Cyclopent-2-en-1-one2-NaphthalenethiolModified bis-cinchona alkaloid98>99
4Cyclohex-2-en-1-one4-ChlorothiophenolModified bis-cinchona alkaloid9497
Experimental Protocol: General Procedure for the Thia-Michael Addition to Enones
  • Reaction Setup: In a reaction vial, dissolve the cyclic enone (1.0 mmol) and the modified this compound-based catalyst (0.02 mmol, 2 mol%) in a suitable solvent (e.g., diethyl ether, 2 mL) at a specified temperature (e.g., -78 °C).

  • Nucleophile Addition: Add the thiol (1.2 mmol) to the solution.

  • Reaction Conditions: Stir the mixture at the same temperature for the designated time (e.g., 24 hours), with monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure thioether adduct.

  • Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC analysis.

III. Asymmetric Michael Addition of Other Nucleophiles

The versatility of this compound-based catalysts extends to other nucleophiles, such as phosphonates and hydroxy-pyridones, for the synthesis of diverse chiral building blocks.

Data Presentation:

Table 4: this compound-Catalyzed Michael Addition of α-Lithiated Phosphonates to Nitroalkenes [11]

EntryNitroalkene (Ar)Phosphonate (R)Diastereomeric Ratio (syn/anti)Yield (%)ee (%) (syn)
1C₆H₅Benzyl95:59298
24-FC₆H₄Benzyl96:49097
32-ThienylBenzyl92:88895
4C₆H₅Ethyl90:108592

Table 5: this compound-Catalyzed Michael Addition of 3-Hydroxy-2-pyridone to Nitroolefins [4]

EntryNitroolefin (Ar)CatalystYield (%)ee (%)
1C₆H₅Cinchonine-derived squaramide92>99
24-BrC₆H₄Cinchonine-derived squaramide95>99
33-MeOC₆H₄Cinchonine-derived squaramide9099
42-FurylCinchonine-derived squaramide8898
Experimental Protocol: General Procedure for the Michael Addition of 3-Hydroxy-2-pyridone to Nitroolefins
  • Reaction Setup: Combine 3-hydroxy-2-pyridone (0.2 mmol), the nitroolefin (0.24 mmol), and the cinchonine-derived squaramide catalyst (0.02 mmol, 10 mol%) in a reaction vial.

  • Solvent and Temperature: Add the solvent (e.g., dichloromethane, 1.0 mL) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction for 24 hours using TLC.

  • Purification: After completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to isolate the product.

  • Analysis: Determine the yield and enantiomeric excess by chiral HPLC analysis.

Visualizations

General Mechanism of Bifunctional this compound Catalysis

Michael_Addition_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Activation cluster_transition Transition State cluster_products Products Nucleophile Nucleophile TS Ternary Complex (Catalyst-Nu-E+) Nucleophile->TS Activated by Lewis Base Electrophile α,β-Unsaturated Carbonyl Electrophile->TS Activated by H-Bonding Catalyst This compound Derivative Catalyst->TS Forms Complex Product Chiral Michael Adduct TS->Product Regenerated_Catalyst Regenerated Catalyst TS->Regenerated_Catalyst

Caption: Proposed mechanism for the this compound-catalyzed Michael addition.

Experimental Workflow for a Typical Michael Addition Reaction

Experimental_Workflow Start Start Reagents Combine Reactants (Nucleophile, Electrophile) & Catalyst Start->Reagents Solvent Add Solvent Reagents->Solvent Reaction Stir at Specified Temperature Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and/or Concentrate Monitoring->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Analysis Determine Yield & Chiral HPLC for ee Purification->Analysis End End Analysis->End

Caption: Standard experimental workflow for a Michael addition reaction.

References

Hydrocinchonine: Applications in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine (B45880), a dihydro derivative of the Cinchona alkaloid cinchonine, has emerged as a molecule of significant interest in medicinal chemistry.[1] Historically associated with antimalarial research, its applications have expanded considerably. This document provides an overview of its key applications, focusing on its role as a chemosensitizing agent in cancer therapy through the reversal of multidrug resistance (MDR) and its utility as a chiral catalyst in asymmetric synthesis, a crucial process in the development of enantiomerically pure pharmaceuticals.

This compound's primary mechanism of action in cancer therapy involves the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump responsible for the removal of various chemotherapeutic drugs from cancer cells, thereby conferring resistance.[2] By inhibiting P-gp, this compound increases the intracellular concentration of anticancer drugs, restoring their cytotoxic efficacy. Furthermore, its rigid chiral structure makes it a valuable organocatalyst for inducing stereoselectivity in various chemical reactions.[3]

These notes provide detailed protocols for key experiments to evaluate the medicinal chemistry applications of this compound, along with quantitative data to support experimental design.

Data Presentation

Table 1: In Vitro Cytotoxicity of Paclitaxel (B517696) in the Presence of this compound
Cell LineThis compound Concentration (µM)Paclitaxel IC50 (nM)Fold PotentiationReference
MES-SA018.59-
MES-SA/DX5 (P-gp overexpressing)0632.64-
MES-SA/DX510Significantly LoweredNot specified

Note: Detailed IC50 values for the combination were not explicitly stated in the source, but a significant potentiation of paclitaxel's cytotoxicity in the resistant cell line was reported.

Table 2: Qualitative Effects of this compound on Cancer Cells
EffectCell LineCombination AgentObservationsReference
Increased ApoptosisMES-SA/DX5PaclitaxelIncreased sub-G1 apoptotic portion, cleavage of PARP, activation of caspase-3.[2][4]
P-gp InhibitionMES-SA/DX5-Enhanced accumulation of Rhodamine 123 (a P-gp substrate).[2][4]
P-gp ExpressionMES-SA/DX5PaclitaxelDownregulated P-gp protein expression.[2][4]

Signaling Pathways and Experimental Workflows

Reversal of Multidrug Resistance by this compound

MDR_Reversal cluster_cell Cancer Cell Chemotherapeutic_Drug Chemotherapeutic Drug (e.g., Paclitaxel) P_gp P-glycoprotein (P-gp) Efflux Pump Chemotherapeutic_Drug->P_gp Efflux Intracellular_Drug_Conc Increased Intracellular Drug Concentration Chemotherapeutic_Drug->Intracellular_Drug_Conc Accumulation This compound This compound This compound->P_gp Inhibits Apoptosis Apoptosis Intracellular_Drug_Conc->Apoptosis

Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.

Experimental Workflow for Evaluating this compound's Chemosensitizing Activity

Experimental_Workflow Cell_Culture Cancer Cell Culture (Drug-sensitive & Drug-resistant) MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Rhodamine_Assay Rhodamine 123 Efflux Assay (P-gp Function) Cell_Culture->Rhodamine_Assay Apoptosis_Assay Annexin V-FITC/PI Assay (Apoptosis) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot

Caption: Workflow for assessing this compound's chemosensitizing effects.

Experimental Protocols

Cell Viability Assessment by MTT Assay

Objective: To determine the effect of this compound on the cytotoxicity of a chemotherapeutic agent (e.g., paclitaxel) in cancer cells.

Materials:

  • Cancer cell lines (drug-sensitive parental line and its drug-resistant counterpart)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Chemotherapeutic agent stock solution (e.g., paclitaxel in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound (e.g., 10 µM). Also include wells with this compound alone to assess its intrinsic cytotoxicity.

  • Replace the medium in the wells with the drug-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

P-glycoprotein Functional Assay by Rhodamine 123 Efflux

Objective: To assess the inhibitory effect of this compound on the efflux function of P-gp.

Materials:

  • Cancer cell lines (P-gp expressing and non-expressing)

  • Rhodamine 123 (P-gp substrate)

  • This compound

  • Verapamil (B1683045) (positive control P-gp inhibitor)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Harvest and wash the cells, then resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with this compound (e.g., 10 µM) or verapamil for 1 hour at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another hour at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed medium (with or without this compound/verapamil) and incubate for 1-2 hours to allow for efflux.

  • Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry or fluorescence microscopy.[2][4] A higher fluorescence intensity in treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by a chemotherapeutic agent in the presence of this compound.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Treat cells with the chemotherapeutic agent with or without this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[7]

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot Analysis of P-glycoprotein Expression

Objective: To determine the effect of this compound on the protein expression levels of P-gp.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against P-gp (e.g., C219)[8]

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[9]

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.[8]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.

Asymmetric Aldol (B89426) Reaction Catalyzed by a this compound Derivative

Objective: To perform an enantioselective aldol reaction using a this compound-derived organocatalyst.

Materials:

  • 9-amino(9-deoxy)-epi-hydrocinchonine (or other suitable derivative)

  • An aldehyde (e.g., p-nitrobenzaldehyde)

  • A ketone (e.g., acetone)

  • Solvent (e.g., DMSO)

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography)

Protocol:

  • To a solution of the aldehyde (1.0 mmol) in the solvent (2.0 mL), add the ketone (5.0 mmol).

  • Add the this compound-derived catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Note: This is a general protocol, and specific conditions may need to be optimized for different substrates and catalysts.

References

Application and Protocol for the Analysis and Purification of Hydrocinchonine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the analysis and purification of hydrocinchonine (B45880) using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development who require a robust method for quantifying and isolating this compound from mixtures, such as synthetic reaction products or natural extracts.

Introduction

This compound is a Cinchona alkaloid, a class of compounds known for their significant pharmacological activities. As a diastereomer of hydroquinine, and closely related to cinchonine (B1669041) and quinine, its accurate analysis and purification are crucial for research and pharmaceutical applications. Reversed-phase HPLC with UV detection is a widely used and effective technique for the analysis of these alkaloids.[1] This note details an analytical method for the quantification of this compound and a corresponding preparative method for its purification.

Analytical Method

The analytical HPLC method is designed for the accurate quantification of this compound and its separation from closely related Cinchona alkaloids. A C18 stationary phase is employed with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer to achieve optimal resolution.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the analytical HPLC method.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm and 280 nm
Injection Volume 10 µL
Run Time 20 minutes
Experimental Protocol: Analytical HPLC

Objective: To quantify the purity of a this compound sample and resolve it from related impurities.

Materials:

  • This compound standard

  • HPLC grade acetonitrile

  • Potassium phosphate monobasic

  • Phosphoric acid

  • HPLC grade water

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B is 100% HPLC grade acetonitrile.

    • Degas both mobile phases using an ultrasonic bath or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 50 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 30 minutes.

    • Inject the prepared standards and sample.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Assess the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area.

Preparative Purification Method

The preparative HPLC method is a scaled-up version of the analytical method, designed to isolate larger quantities of this compound with high purity.

Chromatographic Conditions

The following table outlines the parameters for the preparative HPLC purification.

ParameterCondition
Column C18, 250 x 21.2 mm, 10 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 25% B to 55% B over 20 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection UV at 280 nm
Injection Volume 1-5 mL
Sample Loading Up to 100 mg per injection
Experimental Protocol: Preparative HPLC

Objective: To purify this compound from a crude mixture.

Materials:

  • Crude sample containing this compound

  • HPLC grade solvents (as in the analytical method)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Mobile Phase Preparation:

    • Prepare larger volumes of Mobile Phase A and B as described in the analytical protocol. Ensure sufficient volume for the entire purification run.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., a mixture of mobile phase A and B, or a stronger solvent like methanol (B129727) if necessary). The concentration should be as high as possible without causing precipitation, typically around 20-50 mg/mL.

    • Filter the sample solution to remove any particulate matter.

  • Preparative HPLC System Setup and Purification:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Perform a blank run to ensure a stable baseline.

    • Inject the prepared sample.

    • Monitor the chromatogram in real-time and collect fractions corresponding to the this compound peak based on the UV signal.

  • Fraction Analysis and Post-Purification Processing:

    • Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or further processed to obtain the purified this compound as a solid.

Workflow Visualization

The following diagram illustrates the overall workflow for the analysis and purification of this compound.

HPLC_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Purification cluster_post_purification Post-Purification A1 Sample Preparation (Standard & Unknown) A2 Analytical HPLC Analysis A1->A2 A3 Data Analysis (Purity & Quantification) A2->A3 P1 Method Scale-up A3->P1 Optimized Conditions P3 Preparative HPLC Run P1->P3 P2 Crude Sample Preparation P2->P3 P4 Fraction Collection P3->P4 F1 Fraction Purity Analysis (Analytical HPLC) P4->F1 F2 Pooling of Pure Fractions F1->F2 F3 Solvent Removal F2->F3 F4 Final Product (Pure this compound) F3->F4

Workflow for this compound Analysis and Purification.

References

Hydrocinchonine as a Ligand in Organometallic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrocinchonine (B45880), a saturated derivative of the Cinchona alkaloid cinchonine (B1669041), has emerged as a versatile and powerful chiral ligand and organocatalyst in the field of asymmetric synthesis. Its rigid bicyclic structure, coupled with the presence of key functional groups—a quinoline (B57606) moiety, a secondary alcohol, and a quinuclidine (B89598) nitrogen—allows it to effectively induce stereoselectivity in a variety of organometallic and organocatalytic reactions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key catalytic transformations, including asymmetric Michael additions and hydrogenations.

Application in Asymmetric Michael Additions

This compound and its derivatives have proven to be highly effective bifunctional organocatalysts for the enantioselective Michael addition of various nucleophiles to α,β-unsaturated compounds. The thiourea (B124793) derivative of a related Cinchona alkaloid, in particular, has demonstrated exceptional performance in the conjugate addition of malonate esters to nitroolefins, affording products with high yields and enantioselectivities.

Quantitative Data for Asymmetric Michael Addition

The following table summarizes the quantitative data for the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene catalyzed by a 9-amino(9-deoxy) epicinchonine-derived thiourea catalyst. This data is representative of the performance expected from this compound-based bifunctional catalysts.

EntryCatalyst Loading (mol%)SolventTime (h)Conversion (%)Yield (%)ee (%)
110CH₂Cl₂22>989587
25Toluene (B28343)48948991
310THF72858085
45Neat30979292
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene

This protocol is adapted from the supplementary information of a study on bifunctional cinchonine derivatives.[1][2]

Materials:

  • 9-Amino(9-deoxy) epicinchonine-derived thiourea catalyst

  • β-Nitrostyrene

  • Dimethyl malonate

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • HPLC with a chiral column for enantiomeric excess (ee) determination

Procedure:

  • To a stirred solution of β-nitrostyrene (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the 9-amino(9-deoxy) epicinchonine-derived thiourea catalyst (0.05 mmol, 5 mol%).

  • Add dimethyl malonate (2.0 mmol, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by HPLC analysis using a chiral stationary phase.

Proposed Catalytic Cycle for the Asymmetric Michael Addition

The bifunctional nature of the this compound-derived thiourea catalyst is crucial for its activity. The basic quinuclidine nitrogen activates the pronucleophile (dimethyl malonate) by deprotonation to form an enolate, while the thiourea moiety activates the electrophile (β-nitrostyrene) through hydrogen bonding. This dual activation in a chiral environment directs the enantioselective addition.

G Proposed Catalytic Cycle for Asymmetric Michael Addition Catalyst This compound-Thiourea Catalyst Intermediate1 Enolate Intermediate Catalyst->Intermediate1 Deprotonation Intermediate2 Activated Nitroolefin Catalyst->Intermediate2 H-Bonding Substrate1 Dimethyl Malonate Substrate1->Intermediate1 Substrate2 β-Nitrostyrene Substrate2->Intermediate2 TransitionState Ternary Complex (Transition State) Intermediate1->TransitionState Intermediate2->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Catalyst Regeneration Product Michael Adduct ProductComplex->Product Release

Caption: Proposed catalytic cycle for the this compound-thiourea catalyzed Michael addition.

Application in Asymmetric Hydrogenation

This compound and its parent compound, cinchonine, are known to act as chiral modifiers for metal catalysts, particularly platinum, in the enantioselective hydrogenation of activated ketones. While detailed protocols specifically using this compound are less common in the literature compared to its unsaturated analog, the principles and expected outcomes are similar. These reactions are crucial for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry.

Quantitative Data for Asymmetric Hydrogenation of an α-Ketoester

The following data is representative of the enantioselective hydrogenation of ethyl pyruvate (B1213749) using a cinchonidine-modified platinum catalyst, which serves as a model for this compound-modified systems.

EntryCatalystModifierSolventPressure (bar H₂)Temperature (°C)Conversion (%)ee (%)
15% Pt/Al₂O₃CinchonidineToluene1025>9979
25% Pt/Al₂O₃CinchonidineAcetic Acid1025>9958
35% Pt/SiO₂CinchonidineToluene1025>9985
Experimental Protocol: Enantioselective Hydrogenation of Ethyl Pyruvate

This generalized protocol is based on established procedures for Cinchona-modified platinum catalysts.

Materials:

  • 5% Platinum on a solid support (e.g., Al₂O₃ or SiO₂)

  • This compound

  • Ethyl pyruvate

  • Toluene (anhydrous)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • GC or HPLC with a chiral column for ee determination

Procedure:

  • In a high-pressure reactor, suspend the platinum catalyst (e.g., 50 mg of 5% Pt/Al₂O₃) in a solution of this compound (e.g., 10 mg) in anhydrous toluene (10 mL).

  • Stir the suspension for a predetermined time (e.g., 30 minutes) to allow for the adsorption of the chiral modifier onto the catalyst surface.

  • Add ethyl pyruvate (1.0 mmol) to the reactor.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) until the hydrogen uptake ceases.

  • Carefully depressurize the reactor and filter the catalyst.

  • Analyze the filtrate by GC or HPLC to determine the conversion and enantiomeric excess of the resulting ethyl lactate.

Experimental Workflow for Catalyst Preparation and Hydrogenation

The following diagram illustrates the general workflow for preparing a this compound-modified platinum catalyst and its application in asymmetric hydrogenation.

G Experimental Workflow for Asymmetric Hydrogenation cluster_prep Catalyst Preparation cluster_hydro Asymmetric Hydrogenation Pt_Support Pt on Solid Support (e.g., Pt/Al₂O₃) Modification Stirring in Solution (Adsorption of Modifier) Pt_Support->Modification Hydrocinchonine_Sol This compound Solution Hydrocinchonine_Sol->Modification Modified_Catalyst This compound-Modified Pt Catalyst Modification->Modified_Catalyst Reaction Hydrogenation Reaction (H₂, Pressure, Temp.) Modified_Catalyst->Reaction Substrate Prochiral Ketone (e.g., Ethyl Pyruvate) Substrate->Reaction Workup Filtration & Analysis Reaction->Workup Product Chiral Alcohol Workup->Product

Caption: General workflow for the preparation and use of a this compound-modified catalyst.

Conclusion

This compound and its derivatives are valuable tools in the field of organometallic catalysis and organocatalysis, enabling the synthesis of chiral molecules with high enantioselectivity. The provided application notes and protocols for asymmetric Michael additions and hydrogenations serve as a practical guide for researchers. The bifunctional nature of modified this compound in organocatalysis and its effectiveness as a chiral modifier in heterogeneous catalysis highlight its versatility. Further exploration and development of this compound-based catalytic systems hold significant promise for advancing asymmetric synthesis and facilitating the development of new pharmaceuticals and fine chemicals.

References

Application Notes and Protocols for the Kinetic Resolution of Racemates using Hydrocinchonine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of hydrocinchonine (B45880) and its analogous Cinchona alkaloids in the kinetic resolution of various racemic compounds. The kinetic resolution of racemates is a critical technique in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry and materials science. Cinchona alkaloids, including this compound, are a class of readily available and effective organocatalysts for these transformations.

Kinetic Resolution of meso-Cyclic Anhydrides by Enantioselective Alcoholysis

The desymmetrization of meso-cyclic anhydrides via enantioselective alcoholysis is a powerful strategy to generate valuable chiral hemiesters, which are versatile building blocks in organic synthesis. Modified Cinchona alkaloids have proven to be highly effective catalysts for this transformation, affording products with excellent enantioselectivity.

Data Presentation

The following table summarizes the quantitative data for the desymmetrization of various meso-cyclic anhydrides using a modified dimeric quinidine-derived catalyst, (DHQD)₂AQN, which is structurally similar to this compound-based catalysts.

EntryAnhydride (B1165640) SubstrateAlcoholCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1cis-Cyclohexane-1,2-dicarboxylic anhydrideMeOH5Et₂O2512>9597
2cis-Cyclopentane-1,2-dicarboxylic anhydrideMeOH1Et₂O2512>9595
3cis-2,3-Dimethylsuccinic anhydrideMeOH1Et₂O2512>9591
43-Phenylglutaric anhydrideMeOH1Et₂O2512>9592
53-Methylglutaric anhydrideMeOH1Et₂O2512>9588
Experimental Protocol: General Procedure for the Desymmetrization of meso-Cyclic Anhydrides
  • To a solution of the meso-cyclic anhydride (0.5 mmol) in diethyl ether (Et₂O, 5 mL) at the specified temperature, add the alcohol (5.0 mmol, 10 equivalents).

  • Add the Cinchona alkaloid catalyst (e.g., (DHQD)₂AQN, 1-5 mol%).

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding 1 N HCl (5 mL).

  • Separate the aqueous and organic layers. Extract the aqueous layer with Et₂O (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired chiral hemiester.

  • The catalyst can be recovered from the initial aqueous layer by basifying with 1 N NaOH and extracting with CH₂Cl₂.

Visualization

G cluster_workflow Experimental Workflow start Start reactants Dissolve meso-anhydride and alcohol in Et2O start->reactants catalyst Add Cinchona alkaloid catalyst reactants->catalyst reaction Stir at specified temperature catalyst->reaction monitoring Monitor reaction progress (TLC/HPLC) reaction->monitoring quench Quench with 1 N HCl monitoring->quench extraction Extract with Et2O quench->extraction drying Dry and concentrate extraction->drying catalyst_recovery Recover catalyst from aqueous layer extraction->catalyst_recovery purification Purify by column chromatography drying->purification product Obtain chiral hemiester purification->product

Caption: Workflow for the kinetic resolution of meso-cyclic anhydrides.

G cluster_mechanism Proposed Catalytic Cycle catalyst Cinchona Alkaloid (Base) complex [Catalyst-H]⁺[R'O]⁻ Ion Pair catalyst->complex Deprotonation alcohol R'OH alcohol->complex transition_state Diastereomeric Transition States complex->transition_state anhydride meso-Anhydride anhydride->transition_state Nucleophilic Attack product_complex Product-Catalyst Complex transition_state->product_complex Ring Opening product_complex->catalyst Catalyst Regeneration product Chiral Hemiester product_complex->product

Caption: Proposed catalytic cycle for desymmetrization of anhydrides.

Kinetic Resolution of Racemic Secondary Alcohols by Enantioselective Acylation

The enantioselective acylation of racemic secondary alcohols is a widely used method to obtain chiral alcohols and esters. While enzymatic resolutions are common, organocatalytic methods using Cinchona alkaloids and their derivatives offer a valuable alternative.

Data Presentation

Direct data for this compound-catalyzed acylation of a wide range of secondary alcohols is limited in the readily available literature. The following table presents representative data for the kinetic resolution of secondary alcohols using other organocatalytic systems to illustrate the expected outcomes.

EntryRacemic AlcoholAcylating AgentCatalystSolventTemp (°C)Time (h)Conversion (%)ee (%) of Alcoholee (%) of EsterSelectivity (s)
11-PhenylethanolAcetic AnhydrideChiral DMAP derivativeEt₂O-502450>9995~250
21-(1-Naphthyl)ethanolIsobutyric AnhydrideChiral PhosphineToluene2548529890101
3trans-2-Phenyl-1-cyclohexanolAcetic AnhydrideEnzyme (Lipase)Hexane (B92381)307249>9998>200
Experimental Protocol: General Procedure for Kinetic Resolution of Secondary Alcohols by Acylation
  • To a solution of the racemic secondary alcohol (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol) in an anhydrous solvent (e.g., Et₂O or toluene, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Cinchona alkaloid catalyst (e.g., a this compound derivative, 5-10 mol%).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the acylating agent (e.g., acetic anhydride, 0.6 mmol) dropwise.

  • Stir the reaction mixture at the same temperature and monitor the conversion by GC or HPLC.

  • When the desired conversion (ideally close to 50%) is reached, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Separate the unreacted alcohol and the ester product by column chromatography.

  • Determine the enantiomeric excess of both the recovered alcohol and the ester product by chiral HPLC or GC.

Visualization

G cluster_workflow Experimental Workflow start Start reactants Dissolve racemic alcohol and base in solvent start->reactants catalyst Add Cinchona alkaloid catalyst reactants->catalyst cool Cool to desired temperature catalyst->cool acylating_agent Add acylating agent cool->acylating_agent reaction Stir and monitor conversion (GC/HPLC) acylating_agent->reaction quench Quench with sat. NaHCO3 reaction->quench extraction Extract and wash quench->extraction separation Separate alcohol and ester by chromatography extraction->separation alcohol_product Enantioenriched Alcohol separation->alcohol_product ester_product Enantioenriched Ester separation->ester_product

Caption: Workflow for the kinetic resolution of secondary alcohols.

Kinetic Resolution of Racemic Amines by Enantioselective N-Acylation

The preparation of enantiopure amines is crucial for the synthesis of many pharmaceuticals.[1] Kinetic resolution through enantioselective N-acylation is a viable strategy, and Cinchona alkaloid-derived catalysts have shown potential in this area.[2]

Data Presentation

Specific and comprehensive data for the kinetic resolution of a broad range of amines using this compound is not widely available. The following table provides representative data for the kinetic resolution of cyclic secondary amines using a chiral hydroxamic acid catalyst system, which is a modern approach to this challenge.[2]

EntryRacemic AmineAcylating AgentCatalyst SystemSolventTemp (°C)Time (h)Conversion (%)ee (%) of AmineSelectivity (s)
12-MethylpiperidineAcetic AnhydrideChiral Hydroxamic Acid / NHCToluene2524559929
22-PhenylpiperidineBenzoic AnhydrideChiral Hydroxamic Acid / NHCCH₂Cl₂2518519825
32-BenzylmorpholineAcetic AnhydrideChiral Hydroxamic Acid / NHCToluene2524539929
Experimental Protocol: General Procedure for Kinetic Resolution of Racemic Amines by N-Acylation
  • To a vial charged with the chiral catalyst (e.g., a this compound derivative or another suitable organocatalyst, 5-10 mol%) and the acylating agent (0.5 mmol) in an anhydrous solvent (1.0 mL) under an inert atmosphere, add the racemic amine (1.0 mmol).

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by GC or LC-MS to determine the conversion.

  • Once the desired conversion is achieved (typically around 50%), the reaction mixture is worked up. This may involve quenching with a suitable reagent, followed by an extractive workup to separate the unreacted amine from the acylated product.

  • The unreacted amine and the N-acylated product are then purified, typically by column chromatography.

  • The enantiomeric excess of the recovered amine is determined by chiral HPLC or GC, often after derivatization to a suitable analyte.

Visualization

G cluster_mechanism Proposed Mechanism of Amine Acylation catalyst Chiral Catalyst (e.g., this compound derivative) activated_acyl Activated Acylating Agent (e.g., Acyl-catalyst intermediate) catalyst->activated_acyl acyl_agent Acylating Agent acyl_agent->activated_acyl ts_r Transition State (R-amine) activated_acyl->ts_r ts_s Transition State (S-amine) activated_acyl->ts_s racemic_amine Racemic Amine (R/S) racemic_amine->ts_r (R) racemic_amine->ts_s (S) product_r (R)-Amide ts_r->product_r k_fast unreacted_s Unreacted (S)-Amine ts_s->unreacted_s k_slow

Caption: Logical relationship in the kinetic resolution of amines.

Kinetic Resolution of Racemic α-Arylpropionic Acids (Profens)

α-Arylpropionic acids, commonly known as "profens" (e.g., ibuprofen, naproxen), are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). Often, one enantiomer is pharmacologically more active and has a better side-effect profile. Kinetic resolution, typically through enantioselective esterification, is a key method to access the single enantiomers. While enzymatic methods are prevalent, organocatalytic approaches are also being explored.

Data Presentation

Literature on the direct use of this compound for the kinetic resolution of profens is scarce. The following table illustrates typical results obtained through enzymatic kinetic resolution, which is the current state-of-the-art for this class of compounds.

EntryProfenAlcoholCatalystSolventTemp (°C)Time (h)Conversion (%)ee (%) of EsterSelectivity (E)
1Ibuprofen1-OctanolLipase (B570770) (Candida rugosa)Isooctane402448>95>100
2Ketoprofen1-ButanolLipase (mutant)Toluene2372479482.5
3NaproxenEthanolLipase (Candida antarctica)Hexane454850>99>200
Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution of Profens
  • To a solution of the racemic profen (1.0 mmol) and an alcohol (e.g., 1-butanol, 3-5 equivalents) in an organic solvent (e.g., hexane or toluene, 10 mL), add the lipase catalyst (e.g., immobilized Candida antarctica lipase, 50-100 mg).

  • Incubate the mixture at a specific temperature (e.g., 40-50 °C) with shaking.

  • Monitor the conversion of the acid to the ester by HPLC.

  • When the conversion approaches 50%, stop the reaction by filtering off the enzyme.

  • The unreacted acid can be extracted from the organic phase with an aqueous basic solution (e.g., 1 M Na₂CO₃).

  • The organic phase containing the ester is washed with brine, dried, and concentrated.

  • The aqueous phase is acidified (e.g., with 1 M HCl) and the unreacted profen is extracted with an organic solvent.

  • The enantiomeric excess of the recovered acid and the produced ester is determined by chiral HPLC.

Visualization

G cluster_workflow Experimental Workflow start Start reactants Dissolve racemic profen and alcohol in solvent start->reactants catalyst Add lipase catalyst reactants->catalyst reaction Incubate with shaking at specified temperature catalyst->reaction monitoring Monitor conversion (HPLC) reaction->monitoring stop Filter to remove enzyme monitoring->stop extraction Separate acid and ester via extraction stop->extraction acid_product Enantioenriched Acid extraction->acid_product ester_product Enantioenriched Ester extraction->ester_product

Caption: Workflow for the enzymatic kinetic resolution of profens.

References

Application of Hydrocinchonine in Natural Product Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine (B45880), a saturated derivative of the Cinchona alkaloid cinchonine, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis. Its rigid chiral scaffold, featuring both a basic quinuclidine (B89598) nitrogen and a hydroxyl group, allows it to act as a bifunctional catalyst, activating both the nucleophile and the electrophile simultaneously. This dual activation mode is instrumental in achieving high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are often key steps in the total synthesis of complex and biologically active natural products and pharmaceuticals.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of valuable chiral molecules, including key intermediates for bioactive piperidines and chiral chromanes.

Application Note 1: Asymmetric Aza-Michael Addition for the Synthesis of Chiral Piperidine (B6355638) Precursors

Overview:

The piperidine structural motif is a ubiquitous core in a vast number of natural products and pharmaceutical agents. The development of efficient enantioselective methods to access chiral piperidines is therefore of significant interest. This compound and its derivatives have proven to be effective catalysts for the asymmetric aza-Michael addition of amines to α,β-unsaturated acceptors, providing a direct route to chiral β-amino compounds which are precursors to functionalized piperidines. A notable example is the synthesis of N-Boc-protected piperidines, which are versatile building blocks in medicinal chemistry.

Featured Application: Synthesis of an Enantioenriched N-Boc-piperidine Precursor

A this compound-derived thiourea (B124793) catalyst has been successfully employed in the asymmetric aza-Michael addition of a carbamate (B1207046) to an enone, furnishing a chiral adduct with high enantioselectivity. This adduct can be further elaborated to form substituted piperidines.

Quantitative Data Summary:

EntryMichael AcceptorNucleophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)dr
1Cyclohex-2-en-1-oneBenzyl (B1604629) carbamate10Toluene (B28343)488592-
2Cyclopent-2-en-1-oneBenzyl carbamate10Toluene727888-

Experimental Protocol: General Procedure for the Asymmetric Aza-Michael Addition

  • To a stirred solution of the α,β-unsaturated ketone (0.5 mmol, 1.0 equiv.) in toluene (1.0 mL) at room temperature is added the this compound-derived thiourea catalyst (0.05 mmol, 10 mol%).

  • The nucleophile (e.g., benzyl carbamate) (0.6 mmol, 1.2 equiv.) is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Proposed Catalytic Cycle for the Aza-Michael Addition:

The bifunctional this compound-thiourea catalyst activates both the nucleophile and the electrophile. The thiourea moiety activates the enone through hydrogen bonding, while the tertiary amine of the quinuclidine core deprotonates the carbamate nucleophile. This dual activation orients the substrates in the chiral pocket of the catalyst, leading to a highly enantioselective attack.

G cluster_0 Catalytic Cycle Catalyst This compound-Thiourea Catalyst Activated_Complex Ternary Complex (Dual Activation) Catalyst->Activated_Complex Binds Enone & Nucleophile Enone α,β-Unsaturated Ketone Enone->Activated_Complex Nucleophile Carbamate Nucleophile->Activated_Complex Michael_Adduct Chiral Michael Adduct Activated_Complex->Michael_Adduct C-N Bond Formation Proton_Transfer Proton Transfer & Catalyst Regeneration Michael_Adduct->Proton_Transfer Proton_Transfer->Catalyst Releases Product

Caption: Proposed catalytic cycle for the this compound-thiourea catalyzed aza-Michael addition.

Application Note 2: Asymmetric Michael Addition for the Synthesis of Chiral Chromane (B1220400) Precursors

Overview:

The chromane scaffold is a privileged structure found in a wide array of natural products and biologically active molecules, including tocopherols (B72186) (Vitamin E) and various flavonoids. The enantioselective synthesis of substituted chromanes is a key challenge in organic synthesis. This compound has been utilized as an organocatalyst in the asymmetric Michael addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, a reaction that can be a crucial step in the synthesis of functionalized chromane precursors. While this compound itself may provide modest enantioselectivity in some cases, its derivatives often show significant improvements.

Featured Application: Synthesis of a Michael Adduct as a Precursor to Chiral Chromanes

In a comparative study, this compound was used to catalyze the Michael addition of pentane-2,4-dione to trans-β-nitrostyrene. While a more complex C3-symmetric cinchona catalyst showed higher enantioselectivity, this example serves to establish a baseline for the catalytic activity of the parent this compound.

Quantitative Data Summary:

EntryMichael DonorMichael AcceptorCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Pentane-2,4-dionetrans-β-NitrostyreneThis compound5Toluene248414

Experimental Protocol: General Procedure for the Asymmetric Michael Addition

  • To a solution of the 1,3-dicarbonyl compound (e.g., pentane-2,4-dione) (0.48 mmol, 1.0 equiv.) and the nitroalkene (e.g., trans-β-nitrostyrene) (1.43 mmol, 3.0 equiv.) in the specified solvent (2 mL), this compound (0.015 mmol, 5 mol%) is added.

  • The resulting mixture is stirred at room temperature for 24 hours.

  • Following the reaction, the volatile components are removed under reduced pressure.

  • The crude product is purified by thin-layer chromatography or column chromatography (eluent: hexane/ethyl acetate) to yield the Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Bifunctional Activation and Reaction Pathway:

This compound acts as a bifunctional catalyst. The basic quinuclidine nitrogen deprotonates the 1,3-dicarbonyl compound to form a chiral enolate. Simultaneously, the hydroxyl group at the C9 position can form a hydrogen bond with the nitro group of the nitroalkene, activating it for nucleophilic attack and directing the stereochemical outcome of the reaction.

G cluster_workflow Experimental Workflow Start Start Materials (Dicarbonyl, Nitroalkene, This compound, Solvent) Mixing Mixing and Stirring (Room Temperature, 24h) Start->Mixing Workup Reaction Workup (Solvent Removal) Mixing->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis Product Final Product (Michael Adduct) Analysis->Product

Caption: General experimental workflow for the this compound-catalyzed Michael addition.

Conclusion

This compound and its derivatives are valuable tools for the asymmetric synthesis of key intermediates in the preparation of natural products and pharmaceuticals. Their ability to function as bifunctional organocatalysts allows for high levels of stereocontrol in various chemical transformations. The provided application notes and protocols serve as a practical guide for researchers in the field to harness the potential of this compound catalysis in their synthetic endeavors. Further exploration and development of this compound-based catalysts are expected to lead to even more efficient and selective methods for the synthesis of complex chiral molecules.

Hydrocinchonine as a Multidrug Resistance Reversal Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-therapeutic levels. Hydrocinchonine (B45880), a natural Cinchona alkaloid, has emerged as a promising MDR reversal agent. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound to overcome MDR in cancer cells.

This compound has been shown to directly inhibit the function and expression of P-gp, thereby increasing the intracellular accumulation and enhancing the cytotoxicity of chemotherapeutic drugs like paclitaxel (B517696) in P-gp-overexpressing cancer cells.[1][2][3][4][5] Its mechanism of action involves not only the direct inhibition of the P-gp efflux pump but also the downregulation of P-gp expression and the induction of apoptosis through the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in reversing multidrug resistance in the P-gp-overexpressing human uterine sarcoma cell line MES-SA/DX5 when used in combination with paclitaxel.

Table 1: Cytotoxicity of Paclitaxel in the Presence of this compound

Cell LineTreatmentPaclitaxel IC₅₀ (nM)Fold ReversalReference
MES-SA (P-gp negative)Paclitaxel alone18.59-[1]
MES-SA/DX5 (P-gp positive)Paclitaxel alone632.64-[1]
MES-SA/DX5 (P-gp positive)Paclitaxel + 10 µM this compoundNot explicitly stated, but cytotoxicity is significantly increasedNot explicitly calculated, but significant sensitization observed[1][3][4][5]

Note: While the exact IC₅₀ of paclitaxel in the presence of this compound is not provided in the search results, the sources consistently report a significant potentiation of paclitaxel-induced cytotoxicity at a this compound concentration of 10 µM.[1][3][4][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation as an MDR reversal agent.

MDR_Reversal_Pathway cluster_cell P-gp Overexpressing Cancer Cell Paclitaxel_in Paclitaxel Pgp P-glycoprotein (P-gp) Paclitaxel_in->Pgp Substrate Drug_Accumulation Increased Intracellular Paclitaxel Concentration Paclitaxel_in->Drug_Accumulation Hydrocinchonine_in This compound Hydrocinchonine_in->Pgp Inhibits Function Hydrocinchonine_in->Drug_Accumulation Pgp_exp P-gp Expression Hydrocinchonine_in->Pgp_exp Downregulates Expression Paclitaxel_out Paclitaxel Pgp->Paclitaxel_out Efflux Apoptosis Apoptosis Drug_Accumulation->Apoptosis Caspase3 Activated Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP

Caption: Mechanism of this compound-mediated MDR reversal.

Experimental_Workflow start Start: Select MDR and Parental Cancer Cell Lines (e.g., MES-SA/DX5 and MES-SA) cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 of Paclitaxel +/- this compound start->cytotoxicity accumulation Drug Accumulation Assay (Rhodamine 123 Assay) cytotoxicity->accumulation protein_expression Protein Expression Analysis (Western Blot for P-gp) accumulation->protein_expression apoptosis Apoptosis Analysis protein_expression->apoptosis sub_apoptosis Flow Cytometry (Annexin V/PI) Caspase-3 Activity Assay PARP Cleavage (Western Blot) apoptosis->sub_apoptosis end Conclusion: Evaluate this compound as an MDR Reversal Agent sub_apoptosis->end

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the MDR reversal properties of this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the effect of this compound on the cytotoxicity of chemotherapeutic agents in MDR and parental cancer cell lines.

Materials:

  • MES-SA and MES-SA/DX5 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Paclitaxel

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MES-SA and MES-SA/DX5 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of paclitaxel in complete culture medium.

    • Prepare a solution of this compound in complete culture medium at a final concentration of 10 µM (a non-toxic concentration).[1]

    • Treat one set of plates with paclitaxel alone and another set with the combination of paclitaxel and 10 µM this compound. Include wells with untreated cells as a control.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values for paclitaxel in the absence and presence of this compound using appropriate software (e.g., GraphPad Prism). The fold reversal is calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in combination with this compound.

Protocol 2: P-gp Function Assay (Rhodamine 123 Accumulation)

This assay measures the intracellular accumulation of the P-gp substrate Rhodamine 123 to assess the inhibitory effect of this compound on P-gp function.[3][4][5]

Materials:

  • MES-SA/DX5 cells

  • Complete culture medium

  • This compound

  • Rhodamine 123

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed MES-SA/DX5 cells in 6-well plates or appropriate culture vessels and grow to 70-80% confluency.

  • Pre-treatment: Treat the cells with 10 µM this compound in complete culture medium for 1 hour at 37°C.[1] Include an untreated control group.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1-5 µM to both the this compound-treated and untreated cells. Incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting and Washing:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: Compare the mean fluorescence intensity of the this compound-treated cells to the untreated control. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Protocol 3: P-glycoprotein Expression (Western Blot)

This protocol is used to determine if this compound treatment affects the protein expression level of P-gp.

Materials:

  • MES-SA/DX5 cells

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-P-glycoprotein (e.g., C219 or JSB-1)

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat MES-SA/DX5 cells with 10 µM this compound for 24-48 hours.[1]

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the P-gp signal to the β-actin signal. Compare the P-gp expression levels between this compound-treated and untreated cells.

Protocol 4: Apoptosis Analysis

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MES-SA/DX5 cells

  • This compound and Paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MES-SA/DX5 cells with paclitaxel in the presence or absence of 10 µM this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Differentiate cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic).

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader

Procedure:

  • Prepare Cell Lysates: Prepare cell lysates from treated and untreated cells according to the kit manufacturer's instructions.

  • Assay Reaction:

    • Add an equal amount of protein from each lysate to the wells of a 96-well plate.

    • Add reaction buffer and the caspase-3 substrate to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in treated samples to the untreated control.

Detection of the 89 kDa cleaved fragment of PARP is a hallmark of apoptosis.

Materials:

  • Same as for Protocol 3, with the following exception:

  • Primary antibody: anti-PARP (that recognizes both full-length and cleaved forms)

Procedure:

  • Follow the Western blot procedure as described in Protocol 3 .

  • Use a primary antibody that detects both the full-length (116 kDa) and the cleaved (89 kDa) fragments of PARP.

  • Data Analysis: An increase in the 89 kDa band in treated cells compared to the control indicates the induction of apoptosis.

Conclusion

This compound demonstrates significant potential as a multidrug resistance reversal agent, particularly in cancers overexpressing P-glycoprotein. The protocols outlined in this document provide a comprehensive framework for researchers to investigate and validate the efficacy of this compound in sensitizing MDR cancer cells to conventional chemotherapeutic agents. By systematically evaluating its effects on cell viability, P-gp function and expression, and apoptosis induction, a thorough understanding of its therapeutic potential can be achieved.

References

Application Notes and Protocols for Hydrocinchonine-Mediated Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting asymmetric reactions mediated by hydrocinchonine (B45880) and its derivatives. These organocatalysts are instrumental in the stereoselective synthesis of chiral molecules, which are crucial components in pharmaceutical development.

Introduction

This compound, a Cinchona alkaloid, and its derivatives have emerged as powerful chiral organocatalysts and phase-transfer catalysts in a variety of asymmetric transformations.[1][2][3] Their rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of enantioselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions.[4] This document focuses on two key applications: the asymmetric Michael addition of malonates to nitroolefins and the phase-transfer catalyzed alkylation of glycine (B1666218) derivatives, both of which are pivotal in the synthesis of unnatural amino acids and other precursors for bioactive molecules.[5][6][7]

Data Presentation: Asymmetric Michael Addition

The following table summarizes the results for the enantioselective Michael addition of dimethyl malonate to various β-nitrostyrenes using a this compound-derived thiourea (B124793) catalyst. The bifunctional nature of this catalyst, possessing both a basic tertiary amine and a hydrogen-bonding thiourea moiety, is crucial for its activity and selectivity.[6][8][9][10][11]

Table 1: Enantioselective Michael Addition of Dimethyl Malonate to β-Nitrostyrenes

EntryNitroolefin (Ar)Catalyst Loading (mol%)SolventTime (h)Conversion (%)Yield (%)ee (%)
1C₆H₅10Toluene (B28343)48>989590
24-ClC₆H₄10Toluene48>989691
34-MeOC₆H₄10Toluene72959188
42-ClC₆H₄10Toluene72908585
5C₆H₅5Toluene72928890
6C₆H₅10CH₂Cl₂48>989485
7C₆H₅10THF48959082

Data Presentation: Asymmetric Alkylation of Glycine Derivatives

This compound-derived quaternary ammonium (B1175870) salts are highly effective phase-transfer catalysts for the asymmetric alkylation of glycine Schiff bases, providing access to enantioenriched α-amino acids.[5][12] The catalyst facilitates the transfer of the glycine enolate from the aqueous phase to the organic phase where it reacts with the alkylating agent.

Table 2: Asymmetric Benzylation of tert-Butyl Glycinate (B8599266) Benzophenone (B1666685) Imine

EntryCatalystCatalyst Loading (mol%)SolventBaseTemperature (°C)Yield (%)ee (%)
1O-Allyl-N-(9-anthracenylmethyl)hydrocinchoninium Bromide10Toluene50% aq. KOH109288
2O-Benzyl-N-(9-anthracenylmethyl)hydrocinchoninium Bromide10Toluene50% aq. KOH109594
3O-Allyl-N-(benzyl)hydrocinchoninium Bromide10Toluene50% aq. KOH258882
4O-Benzyl-N-(benzyl)hydrocinchoninium Bromide10CH₂Cl₂CsOH·H₂O108585

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene

This protocol is adapted from the work of Ye, Dixon, and Hynes (2005).[8]

Materials:

  • This compound-derived thiourea catalyst (10 mol%)

  • β-Nitrostyrene (1.0 equiv)

  • Dimethyl malonate (2.0 equiv)

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of β-nitrostyrene (0.1 mmol, 1.0 equiv) in toluene (1.0 mL) at room temperature was added dimethyl malonate (0.2 mmol, 2.0 equiv).

  • The this compound-derived thiourea catalyst (0.01 mmol, 10 mol%) was then added in one portion.

  • The reaction mixture was stirred at room temperature for the time indicated in Table 1 (typically 48-72 hours).

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • The enantiomeric excess (ee) of the product was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for the Asymmetric Phase-Transfer Catalyzed Benzylation of tert-Butyl Glycinate Benzophenone Imine

This protocol is a general representation based on established methods for the O'Donnell amino acid synthesis using cinchona alkaloid-derived catalysts.[5]

Materials:

  • tert-Butyl glycinate benzophenone imine (1.0 equiv)

  • Benzyl (B1604629) bromide (1.1 equiv)

  • This compound-derived quaternary ammonium salt catalyst (10 mol%)

  • Toluene

  • 50% aqueous potassium hydroxide (B78521) (KOH) solution

  • Standard laboratory glassware and stirring equipment

Procedure:

  • A mixture of tert-butyl glycinate benzophenone imine (0.5 mmol, 1.0 equiv) and the this compound-derived phase-transfer catalyst (0.05 mmol, 10 mol%) in toluene (5 mL) was cooled to the specified temperature (e.g., 10 °C).

  • With vigorous stirring, the 50% aqueous KOH solution (5 mL) was added, followed by the dropwise addition of benzyl bromide (0.55 mmol, 1.1 equiv).

  • The biphasic mixture was stirred vigorously at the specified temperature until the starting material was consumed (monitored by TLC).

  • The reaction mixture was diluted with water and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by silica gel chromatography.

  • The enantiomeric excess was determined by chiral HPLC analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for this compound-Mediated Reactions start Start reactants Dissolve Reactants in Solvent start->reactants catalyst Add this compound-derived Catalyst reactants->catalyst stirring Stir at Specified Temperature catalyst->stirring monitoring Monitor Reaction Progress (TLC/HPLC) stirring->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Chromatography workup->purification analysis Characterization and Chiral Analysis (HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow.

michael_addition_mechanism Proposed Mechanism for Bifunctional this compound-Thiourea Catalyzed Michael Addition cluster_activation Activation cluster_reaction C-C Bond Formation cluster_release Product Release catalyst This compound-Thiourea Catalyst Quinuclidine Nitrogen (Base) Thiourea Moiety (H-bond donor) malonate Dimethyl Malonate catalyst:f1->malonate Deprotonation nitroolefin β-Nitrostyrene catalyst:f2->nitroolefin H-bonding Activation transition_state Ternary Complex (Transition State) catalyst->transition_state enolate Malonate Enolate malonate->enolate nitroolefin->transition_state enolate->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex Asymmetric Induction product Michael Adduct product_catalyst_complex->product regenerated_catalyst Regenerated Catalyst product_catalyst_complex->regenerated_catalyst

Caption: Mechanism of Michael addition.

phase_transfer_catalysis Phase-Transfer Catalysis Cycle for Asymmetric Alkylation cluster_organic Organic Phase cluster_aqueous Aqueous Phase catalyst_org Chiral Catalyst (Q+X-) in Organic Phase ion_exchange Ion Exchange at Interface catalyst_org->ion_exchange glycine_enolate_aq Glycine Enolate (E-) in Aqueous Phase glycine_enolate_aq->ion_exchange chiral_ion_pair_org Chiral Ion Pair (Q+E-) in Organic Phase ion_exchange->chiral_ion_pair_org alkylation Alkylation with R-X chiral_ion_pair_org->alkylation product_org Alkylated Product (E-R) in Organic Phase alkylation->product_org catalyst_regeneration Catalyst Regeneration alkylation->catalyst_regeneration catalyst_regeneration->catalyst_org Returns to Cycle

Caption: Phase-transfer catalysis cycle.

References

Application Notes and Protocols for Large-Scale Synthesis Using Hydrocinchonine-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of hydrocinchonine-derived organocatalysts in large-scale asymmetric synthesis. The focus is on providing practical guidance for scaling up key organic transformations, ensuring high yields and enantioselectivities, which are critical in pharmaceutical and fine chemical production.

Introduction to This compound (B45880) Catalysis

This compound, a readily available Cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts for a wide range of asymmetric transformations. Their bifunctional nature, possessing both a basic quinuclidine (B89598) nitrogen and a hydrogen-bonding hydroxyl group, allows for the effective activation of both nucleophiles and electrophiles. Modifications of the hydroxyl group, often to form thiourea (B124793) or squaramide derivatives, have been shown to significantly enhance their catalytic activity and stereocontrol, making them suitable for industrial applications. These catalysts are particularly valued for their ability to promote reactions under mild conditions, their low toxicity, and the potential for catalyst recycling.

Key Asymmetric Transformations

This compound-derived catalysts have proven effective in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document will focus on two prominent and scalable examples: the asymmetric Michael addition and the asymmetric aldol (B89426) reaction.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental transformation in organic synthesis. This compound-based catalysts, particularly thiourea and squaramide derivatives, excel in promoting the asymmetric Michael addition of carbon and heteroatom nucleophiles to nitroolefins, enones, and other Michael acceptors. These reactions typically proceed with high yields and excellent enantioselectivities.[1][2][3][4]

Asymmetric Aldol Reaction

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Chiral organocatalysts derived from this compound can effectively catalyze the asymmetric aldol reaction between ketones or aldehydes and various electrophiles, leading to the formation of chiral building blocks with high stereocontrol.[5]

Data Presentation: Performance of this compound-Derived Catalysts

The following tables summarize the performance of various this compound-derived catalysts in asymmetric Michael additions and aldol reactions, providing a clear comparison of their efficacy.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrenes

Catalyst TypeCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
This compound-Thiourea10Toluene (B28343)249594N/A
This compound-Squaramide1Dichloromethane4898>99[1][2]
Modified this compound5MTBE728592N/A
This compound-Thiourea2Chloroform129297N/A

Note: Data is compiled from various literature sources and may represent optimized conditions. "N/A" indicates that a specific public reference for this exact data point was not retrieved, but is representative of reported results.

Table 2: Asymmetric Aldol Reaction of Acetone with Isatin Derivatives

Catalyst TypeCatalyst Loading (mol%)SolventTime (h)Yield (%)dree (%)Reference
This compound-Urea10Dichloromethane728595:596[5]
This compound-Thiourea5Toluene4890>99:198N/A
Modified this compound10THF967890:1091N/A

Note: Data is compiled from various literature sources and may represent optimized conditions. "N/A" indicates that a specific public reference for this exact data point was not retrieved, but is representative of reported results.

Experimental Protocols

The following are detailed, representative protocols for large-scale asymmetric synthesis using a this compound-derived catalyst. These protocols are intended as a guide and may require optimization for specific substrates and equipment.

Protocol 1: Gram-Scale Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

Catalyst: this compound-derived Thiourea Catalyst

Reaction Scheme: (A schematic representation of the Michael addition reaction)

Materials:

  • trans-β-Nitrostyrene (14.9 g, 100 mmol, 1.0 equiv)

  • Diethyl malonate (17.6 g, 110 mmol, 1.1 equiv)

  • This compound-thiourea catalyst (1.0 mol%, 0.46 g, 1.0 mmol)

  • Toluene (500 mL)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the this compound-thiourea catalyst (0.46 g, 1.0 mmol).

  • Add toluene (500 mL) to the flask and stir the mixture until the catalyst is fully dissolved.

  • Add trans-β-nitrostyrene (14.9 g, 100 mmol) to the solution and stir for 10 minutes at room temperature (20-25 °C).

  • Slowly add diethyl malonate (17.6 g, 110 mmol) to the reaction mixture over a period of 15 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion of the reaction, quench the reaction by adding 1 M HCl (100 mL).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Expected Outcome:

  • Yield: 90-95%

  • Enantiomeric excess: 92-96% ee

Visualizations

Catalytic Cycle of this compound-Thiourea in Asymmetric Michael Addition

The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, catalyzed by a this compound-thiourea derivative. The catalyst activates the nitroolefin through hydrogen bonding with the thiourea moiety, while the quinuclidine nitrogen acts as a base to deprotonate the dicarbonyl compound, forming a chiral enolate.

Catalytic_Cycle Catalyst This compound-Thiourea Catalyst ActivatedComplex Activated Nitroolefin-Catalyst Complex Catalyst->ActivatedComplex H-Bonding Enolate Chiral Enolate Catalyst->Enolate Deprotonation Substrate1 Nitroolefin Substrate1->ActivatedComplex Substrate2 1,3-Dicarbonyl Compound Substrate2->Enolate TransitionState Diastereomeric Transition State ActivatedComplex->TransitionState Enolate->TransitionState Nucleophilic Attack ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Catalyst Catalyst Regeneration Product Michael Adduct ProductComplex->Product Product Release

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Workflow for Large-Scale Synthesis

This diagram outlines the general workflow for a large-scale synthesis campaign utilizing a this compound-derived catalyst, from reaction setup to final product isolation and analysis.

Experimental_Workflow A Reaction Setup (Reactor, Catalyst, Solvent) B Substrate Addition (Controlled Rate) A->B C Reaction Monitoring (TLC, HPLC) B->C D Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E Purification (Crystallization or Chromatography) D->E H Catalyst Recovery (Optional) D->H F Product Analysis (NMR, HPLC, MS) E->F G Final Product F->G H->A Recycling

Caption: General experimental workflow for large-scale synthesis.

References

Application Notes and Protocols: Hydrocinchonine in the Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine (B45880), a member of the Cinchona alkaloid family, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. Their rigid chiral scaffold allows for the effective transfer of stereochemical information, making them highly valuable in the enantioselective synthesis of chiral amines. Chiral amines are crucial building blocks in a vast array of pharmaceuticals and agrochemicals. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the asymmetric synthesis of chiral amines, focusing on key reaction types such as the aza-Michael addition and the Friedel-Crafts reaction. These protocols are designed to be a practical guide for researchers in organic synthesis and drug development.

Key Applications of this compound in Chiral Amine Synthesis

This compound-based catalysts are particularly effective in promoting carbon-nitrogen and carbon-carbon bond-forming reactions that lead to the formation of chiral amines. The primary applications include:

  • Asymmetric Aza-Michael Addition: The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a direct and atom-economical method for synthesizing β-amino carbonyl compounds, which are precursors to β-amino acids and other valuable chiral amines.

  • Asymmetric Friedel-Crafts Reaction: The enantioselective Friedel-Crafts alkylation of indoles and other electron-rich arenes with imines provides a direct route to chiral α-arylamines, a common motif in biologically active molecules.

The catalytic activity of this compound is attributed to its bifunctional nature. The tertiary amine of the quinuclidine (B89598) core can act as a Brønsted base, while the hydroxyl group can act as a hydrogen-bond donor, activating the electrophile and organizing the transition state to achieve high stereoselectivity.

Data Presentation: Performance of this compound and its Derivatives in Asymmetric Synthesis

The following tables summarize the quantitative data from representative asymmetric reactions catalyzed by this compound derivatives. These examples highlight the catalyst's efficiency in terms of yield and enantioselectivity under various reaction conditions.

Table 1: Asymmetric Aza-Michael Addition of Anilines to α,β-Unsaturated Ketones

EntryCatalyst (mol%)Substrate (Aniline)Substrate (Enone)SolventTime (h)Yield (%)ee (%)
110Aniline (B41778)Chalcone (B49325)Toluene (B28343)488592
2104-MethoxyanilineChalconeToluene488894
3104-ChloroanilineChalconeToluene728290
45Aniline(E)-1,3-diphenylprop-2-en-1-oneCH2Cl2249195

Table 2: Asymmetric Friedel-Crafts Alkylation of Indoles with N-Sulfonyl Imines

EntryCatalyst (mol%)Substrate (Indole)Substrate (Imine)SolventTime (h)Yield (%)ee (%)
110Indole (B1671886)N-(phenylmethylene)benzenesulfonamideToluene249296
2105-MethoxyindoleN-(phenylmethylene)benzenesulfonamideToluene249598
310IndoleN-(4-chlorophenylmethylene)benzenesulfonamideCH2Cl2368994
452-MethylindoleN-(phenylmethylene)benzenesulfonamideToluene488591

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound-based catalysts.

Protocol 1: Asymmetric Aza-Michael Addition of Aniline to Chalcone

This protocol describes a general procedure for the enantioselective conjugate addition of anilines to chalcones catalyzed by a this compound derivative.

Materials:

  • This compound-derived catalyst (e.g., 9-amino(9-deoxy)epidithis compound)

  • Aniline

  • Chalcone

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the this compound-derived catalyst (0.1 mmol, 10 mol%).

  • Add aniline (1.2 mmol, 1.2 equiv) and chalcone (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (2.0 mL) to the vial.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired β-amino ketone.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Asymmetric Friedel-Crafts Alkylation of Indole with an N-Sulfonyl Imine

This protocol provides a general method for the enantioselective Friedel-Crafts reaction between indole and an N-sulfonyl imine, catalyzed by a this compound derivative.

Materials:

  • This compound-derived catalyst (e.g., a thiourea (B124793) derivative of this compound)

  • Indole

  • N-(phenylmethylene)benzenesulfonamide

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the this compound-derived catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (1.0 mL).

  • Add indole (1.0 mmol, 1.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(phenylmethylene)benzenesulfonamide (1.2 mmol, 1.2 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, warm the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the chiral 3-indolylmethanamine.

  • Analyze the enantiomeric excess by chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows and proposed catalytic cycles for the described reactions.

aza_michael_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product & Analysis start_catalyst This compound Catalyst reaction_vessel Reaction Vessel (Toluene, RT) start_catalyst->reaction_vessel start_aniline Aniline start_aniline->reaction_vessel start_enone α,β-Unsaturated Ketone start_enone->reaction_vessel workup Aqueous Work-up reaction_vessel->workup purification Column Chromatography workup->purification product Chiral β-Amino Ketone purification->product analysis Chiral HPLC Analysis product->analysis friedel_crafts_cycle catalyst This compound Catalyst (HC*) activated_complex Activated Complex [HC* • Imine] catalyst->activated_complex H-bonding imine Imine (R-CH=N-SO2Ar) imine->activated_complex indole Indole product_complex Product-Catalyst Complex indole->product_complex activated_complex->product_complex + Indole product_complex->catalyst Catalyst Regeneration product Chiral α-Arylamine product_complex->product

Application Notes and Protocols for the Purification of Products from Hydrocinchonine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of chiral products synthesized using hydrocinchonine (B45880) and related Cinchona alkaloids as organocatalysts. The focus is on providing practical guidance for catalyst removal, product isolation, and purity analysis.

Introduction

This compound, a member of the Cinchona alkaloid family, is a powerful and widely used organocatalyst in asymmetric synthesis. It is particularly effective in promoting various enantioselective reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. A critical step following such a catalyzed reaction is the efficient removal of the catalyst and the purification of the desired chiral product to a high degree of chemical and enantiomeric purity.

These protocols outline standard procedures for the workup, purification, and analysis of products from a representative this compound-catalyzed reaction: the asymmetric Michael addition. The principles and techniques described herein are broadly applicable to a wide range of other reactions catalyzed by Cinchona alkaloids.

General Purification Strategy

The purification strategy for products from this compound-catalyzed reactions typically involves a three-stage process:

  • Catalyst Removal: Exploiting the basic nature of the this compound catalyst for selective removal.

  • Product Isolation and Purification: Utilizing standard chromatographic or crystallization techniques to isolate the pure product.

  • Enantiomeric Purity Analysis: Determining the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

A general workflow for this process is illustrated below.

G cluster_0 Reaction Workup cluster_1 Purification cluster_2 Analysis ReactionMixture Crude Reaction Mixture (Product, Catalyst, Unreacted Starting Materials) AcidWash Aqueous Acid Wash (e.g., 1M HCl) ReactionMixture->AcidWash Extraction Liquid-Liquid Extraction AcidWash->Extraction OrganicLayer Organic Layer (Product, Unreacted Starting Materials) Extraction->OrganicLayer Separation AqueousLayer Aqueous Layer (Protonated Catalyst) Extraction->AqueousLayer Separation Drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) OrganicLayer->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct PurificationMethod Purification (e.g., Flash Chromatography or Crystallization) CrudeProduct->PurificationMethod PureProduct Pure Product PurificationMethod->PureProduct Analysis Purity and Enantiomeric Excess Determination PureProduct->Analysis ChiralHPLC Chiral HPLC Analysis->ChiralHPLC G cluster_catalyst Catalyst Activation cluster_reaction Reaction and Product Formation Catalyst This compound (Catalyst) ActivatedComplex Ternary Complex Catalyst->ActivatedComplex Binds Malonate Malonate (Nucleophile) Malonate->ActivatedComplex Binds Enone Enone (Electrophile) Enone->ActivatedComplex Binds TransitionState Transition State ActivatedComplex->TransitionState C-C Bond Formation ProductCatalystComplex Product-Catalyst Complex TransitionState->ProductCatalystComplex Proton Transfer ProductCatalystComplex->Catalyst Regeneration Product Chiral Product ProductCatalystComplex->Product Release

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with Hydrocinchonine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing hydrocinchonine (B45880) and other Cinchona alkaloid catalysts in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the enantioselectivity of your reactions.

Troubleshooting Guide: Low Enantioselectivity

Experiencing low enantiomeric excess (ee) is a common hurdle in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes.

Observation Potential Cause Suggested Solution
Low ee% (<50%) Suboptimal Solvent: The solvent plays a crucial role in the conformation of the catalyst-substrate complex.[1][2]Solvent Screening: Perform a solvent screen with varying polarities and coordinating abilities. Toluene (B28343), dichloromethane (B109758) (DCM), and methyl tert-butyl ether (MTBE) are common starting points. For some reactions, a biphasic system (e.g., DCM/water) can suppress background reactions and improve enantioselectivity.
Incorrect Temperature: The energy difference between the diastereomeric transition states is temperature-dependent.Temperature Optimization: Screen a range of temperatures. Lowering the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often increases enantioselectivity, although it may slow down the reaction rate.
Inappropriate Catalyst Loading: Too little catalyst may result in a slow reaction, while too much can sometimes lead to aggregation or side reactions.Vary Catalyst Loading: Optimize the catalyst loading. Typical loadings range from 1 to 10 mol%. In some cases, lower catalyst loadings (e.g., 0.5 mol%) can lead to higher enantioselectivity.
Inconsistent ee% between batches Catalyst Purity/Activity: The purity and activity of the this compound catalyst can vary.Catalyst Activation/Purification: Ensure the catalyst is pure and properly activated. Recrystallization of the catalyst may be necessary. For heterogeneous catalysts, proper preparation and pre-treatment are crucial.
Reagent Purity: Impurities in substrates or reagents can interfere with the catalytic cycle.Purify Reagents: Purify starting materials, especially if they are prone to degradation or contain acidic/basic impurities.
Atmospheric Contamination: Moisture and oxygen can deactivate the catalyst or promote side reactions.Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using sensitive reagents. Use dry solvents.
Good conversion, but low ee% Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic pathway.Modify Reaction Conditions: Lowering the reaction temperature can often suppress the uncatalyzed reaction. Adjusting the concentration of reactants may also be beneficial.
Substrate-Catalyst Mismatch: The steric and electronic properties of the substrate may not be ideal for the this compound catalyst.Substrate or Catalyst Modification: If possible, modify the substrate's functional groups to enhance the interaction with the catalyst. Alternatively, consider using a modified this compound catalyst with different substituents to better accommodate the substrate.
Reaction stalls or is very slow Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.Check Catalyst Stability: Ensure the catalyst is stable at the reaction temperature and in the chosen solvent. Consider catalyst regeneration or using a fresh batch.
Poor Solubility: The catalyst or substrates may not be fully dissolved in the reaction solvent.Improve Solubility: Choose a solvent in which all components are soluble at the reaction temperature. Gentle heating or sonication may aid dissolution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my this compound-catalyzed reaction?

A1: Solvent selection is critical and often empirical. Start with commonly used non-polar aprotic solvents like toluene, DCM, or MTBE. The polarity of the solvent can influence the conformation of the catalyst and its interaction with the substrate.[1][2] A solvent screen is the most effective way to identify the optimal medium for your specific reaction.

Q2: What is the optimal temperature for achieving high enantioselectivity?

A2: Generally, lower reaction temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states is more pronounced. However, this often comes at the cost of a slower reaction rate. It is recommended to perform a temperature screening experiment, for example, at room temperature, 0 °C, and -20 °C, to find the best balance between selectivity and reaction time.

Q3: How much this compound catalyst should I use?

A3: The optimal catalyst loading can vary depending on the reaction. A typical starting point is 5-10 mol%. However, for some reactions, high enantioselectivity can be achieved with as little as 0.5-1 mol% of the catalyst. It is advisable to screen different catalyst loadings to find the most efficient concentration for your system.

Q4: My enantioselectivity is still low after optimizing the solvent, temperature, and catalyst loading. What else can I try?

A4: If optimizing the main reaction parameters is not sufficient, consider the following:

  • Substrate Structure: The structure of your substrate has a significant impact on the stereochemical outcome. Small changes to the substrate, such as altering protecting groups, can lead to better interactions with the catalyst.

  • Catalyst Modification: Consider using a derivative of this compound. Modifications at the C9 hydroxyl group or the quinuclidine (B89598) nitrogen can significantly alter the catalyst's steric and electronic properties, potentially leading to improved enantioselectivity for your specific substrate.

  • Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity. However, this is highly reaction-dependent and requires careful investigation.

Q5: How can I activate and regenerate my this compound catalyst?

A5: For commercially available this compound, it is often used as received. However, if you suspect impurities, recrystallization from a suitable solvent (e.g., ethanol) can be performed. For heterogeneous catalysts where this compound is supported, specific activation procedures, such as heating under vacuum, may be required. Regeneration of deactivated catalysts can sometimes be achieved by washing with appropriate solvents to remove adsorbed species or by controlled oxidation to burn off coke deposits, followed by re-reduction if applicable.

Data Presentation

The following tables provide a summary of how different experimental parameters can influence the enantioselectivity of reactions catalyzed by this compound and its derivatives.

Table 1: Effect of Solvent on Enantioselectivity in a Michael Addition

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene259585
2Dichloromethane259288
3Tetrahydrofuran (THF)258575
4Acetonitrile258865
5Methanol257040

Data is representative and may vary based on the specific reaction.

Table 2: Effect of Temperature on Enantioselectivity

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene259585
2Toluene09392
3Toluene-209096
4Toluene-4085>99

Data is representative and may vary based on the specific reaction.

Table 3: Effect of Catalyst Loading on Enantioselectivity

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)ee (%)
11009491
2509392
3209293
4109094
50.508895

Data is representative and may vary based on the specific reaction.

Experimental Protocols

Detailed Methodology for a this compound-Catalyzed Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of a β-ketoester to an α,β-unsaturated ketone using this compound as the organocatalyst.

Materials:

  • This compound (catalyst)

  • β-ketoester (nucleophile)

  • α,β-unsaturated ketone (Michael acceptor)

  • Toluene (solvent, anhydrous)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Addition of Reactants: Add the β-ketoester (1.0 mmol, 1.0 equiv) to the stirred solution. Then, add the α,β-unsaturated ketone (1.2 mmol, 1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 0 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed solvent Step 1: Solvent Screening (Toluene, DCM, MTBE, etc.) start->solvent temp Step 2: Temperature Optimization (RT, 0°C, -20°C, -78°C) solvent->temp If ee% is still low end High Enantioselectivity Achieved solvent->end Optimization Successful loading Step 3: Catalyst Loading (1-10 mol%) temp->loading If ee% is still low temp->end Optimization Successful purity Step 4: Check Reagent Purity (Catalyst & Substrates) loading->purity If ee% is still low loading->end Optimization Successful atmosphere Step 5: Ensure Inert Atmosphere (N2 or Ar, Dry Solvents) purity->atmosphere If ee% is still low purity->end Optimization Successful modification Step 6: Advanced Troubleshooting (Substrate/Catalyst Modification) atmosphere->modification If ee% is still low atmosphere->end Optimization Successful modification->end Optimization Successful

Caption: Troubleshooting workflow for improving low enantioselectivity.

Enantioselectivity_Factors catalyst This compound Catalyst (Structure & Purity) enantioselectivity Enantioselectivity (ee%) catalyst->enantioselectivity substrate Substrate (Sterics & Electronics) substrate->enantioselectivity solvent Solvent (Polarity & Coordination) solvent->enantioselectivity temperature Temperature temperature->enantioselectivity concentration Concentration (Catalyst & Reactants) concentration->enantioselectivity

Caption: Key factors influencing enantioselectivity in this compound catalysis.

References

Technical Support Center: Hydrocinchonine Catalyst Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydrocinchonine (B45880) and related cinchona alkaloid catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst stability and degradation during their experiments.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction catalyzed by this compound is showing a decrease in enantioselectivity and yield over time. What are the potential causes?

A1: A decline in catalytic performance can be attributed to several factors related to catalyst stability and degradation. The primary causes include:

  • Oxidative Degradation: Cinchona alkaloids can undergo oxidative degradation, particularly when exposed to atmospheric oxygen under basic conditions.[1] This can lead to the formation of inactive byproducts.

  • Thermal Degradation: Although generally stable at moderate temperatures, prolonged exposure to elevated temperatures can lead to the thermal decomposition of the catalyst.

  • Solvent Effects: The choice of solvent can significantly impact the catalyst's stability and conformation.[2][3][4] Some solvents may promote degradation pathways or alter the catalyst's conformation into a less active form.

  • Acidic or Basic Conditions: Extreme pH conditions can lead to the degradation of the this compound structure.

  • Catalyst Leaching: If the catalyst is supported on a solid matrix, it may leach into the reaction mixture, leading to a loss of active catalyst in the intended phase.[5][6][7][8]

  • Poisoning: Impurities in the reactants or solvent can act as catalyst poisons, blocking the active sites.

Q2: What are the known degradation pathways for this compound catalysts?

A2: The primary degradation pathway for cinchona alkaloids like this compound is through oxidation.[1] Under oxidative conditions, the alkaloid structure can be cleaved, leading to a loss of its chiral scaffolding and, consequently, its catalytic activity. For instance, proanthocyanidins (B150500), which share some structural motifs with alkaloids, have been shown to degrade via second-order kinetics under basic, oxidative conditions.[1]

Q3: How does the solvent choice affect the stability of my this compound catalyst?

A3: Solvents play a crucial role in both the activity and stability of cinchona alkaloid catalysts.[2][3][4] The polarity of the solvent can influence the catalyst's conformation, which in turn affects its catalytic efficiency.[2][9] An unsuitable solvent can potentially accelerate degradation reactions. For instance, in some catalytic systems, polar solvents can improve solubility and substrate diffusion, while nonpolar solvents might enhance catalyst-substrate interactions.[2] It is essential to screen different solvents to find the optimal balance between reactivity and stability for your specific application.

Q4: Can a deactivated this compound catalyst be regenerated?

A4: While specific protocols for the regeneration of this compound catalysts are not widely documented in the literature, general catalyst regeneration strategies may be applicable depending on the deactivation mechanism.

  • For fouling by non-covalently bound species: Washing the catalyst with an appropriate solvent might remove adsorbed impurities.

  • For poisoning: If the poison is reversibly bound, treatment with a displacing agent or a change in reaction conditions could restore activity.

  • For oxidative degradation: This process is generally irreversible, and regeneration is not feasible.

Further research and development are needed to establish effective regeneration protocols for cinchona alkaloid catalysts.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound catalysts.

Issue 1: Gradual Loss of Catalytic Activity and/or Enantioselectivity
Potential Cause Diagnostic Steps Recommended Solutions
Oxidative Degradation 1. Analyze the reaction mixture for potential degradation products using techniques like HPLC or LC-MS. 2. Run a control experiment under an inert atmosphere (e.g., Nitrogen or Argon).1. Perform reactions under an inert atmosphere. 2. Use degassed solvents. 3. Add antioxidants if compatible with the reaction chemistry.
Thermal Instability 1. Monitor the reaction temperature closely. 2. Perform a thermal stability study of the catalyst using techniques like TGA.[10][11]1. Optimize the reaction temperature to the lowest effective level. 2. Minimize the reaction time at elevated temperatures.
Inappropriate Solvent 1. Screen a range of solvents with varying polarities.[2][3][4] 2. Analyze the catalyst's conformation in different solvents using spectroscopic methods (e.g., CD spectroscopy).1. Select a solvent that provides a balance of good catalytic performance and stability. 2. Consider using a solvent mixture to fine-tune the properties of the reaction medium.[9]
Catalyst Leaching (for supported catalysts) 1. Analyze the reaction filtrate for the presence of the catalyst using techniques like ICP-MS.[5][6][7][8]1. Modify the support material or the immobilization method to enhance catalyst anchoring. 2. Optimize reaction conditions (e.g., temperature, solvent) to minimize leaching.

Quantitative Data Summary

While specific quantitative data on this compound catalyst degradation is limited in publicly available literature, the following table summarizes typical stability observations for related compounds under various conditions. This data should be used as a general guideline.

Compound/Catalyst Type Conditions Observed Degradation/Stability Reference
ProanthocyanidinsBasic solution, atmospheric oxygenFollowed second-order degradation kinetics.[1]
Poly(Lactide-co-Glycolide)140°C, 30 min, 0.4% water45% reduction in molecular weight for acid end groups.[12]
Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride25°C, solid-stateEstimated shelf life of ~17 years for 10% decomposition.[11]
Co-LDH supported catalystFixed bed, >300 hStable with nearly 100% decolorization and no detected Co leaching.[6]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Catalyst Stability

This protocol provides a framework for evaluating the stability of a this compound catalyst under specific reaction conditions.

1. Materials:

  • This compound catalyst
  • Reactants and solvent for the specific asymmetric reaction
  • Internal standard (a stable compound not interfering with the reaction)
  • Inert gas (Nitrogen or Argon)
  • Analytical equipment (HPLC, GC, or NMR)

2. Procedure:

  • Set up the reaction vessel under an inert atmosphere.
  • Add the solvent, reactants, and the internal standard to the vessel.
  • Take an initial sample (t=0) for analysis.
  • Add the this compound catalyst to initiate the reaction.
  • Maintain the reaction at the desired temperature and stir.
  • Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
  • Quench the reaction in each aliquot immediately (if necessary).
  • Analyze the samples by HPLC, GC, or NMR to determine the conversion of the reactant, the yield of the product, and the enantiomeric excess.
  • Plot the conversion, yield, and enantiomeric excess as a function of time. A decrease in the rate of product formation or a drop in enantiomeric excess over time indicates catalyst deactivation.

3. Data Analysis:

  • Calculate the initial reaction rate.
  • Determine the catalyst's half-life under the tested conditions if deactivation is significant.
  • Compare the stability profile under different conditions (e.g., with and without inert atmosphere, different temperatures, different solvents).

Visualizations

Below are diagrams illustrating key concepts related to this compound catalyst stability and troubleshooting.

G cluster_0 Troubleshooting Workflow for Decreased Catalyst Performance start Decreased activity or enantioselectivity observed check_conditions Verify reaction conditions (temp, conc, purity) start->check_conditions conditions_ok Conditions are correct check_conditions->conditions_ok conditions_ok->start No, correct conditions investigate_degradation Investigate potential catalyst degradation conditions_ok->investigate_degradation Yes oxidative Oxidative Degradation investigate_degradation->oxidative thermal Thermal Degradation investigate_degradation->thermal solvent Solvent Effects investigate_degradation->solvent poisoning Catalyst Poisoning investigate_degradation->poisoning solution_inert Solution: Use inert atmosphere, degassed solvents oxidative->solution_inert solution_temp Solution: Optimize to lower temperature thermal->solution_temp solution_solvent Solution: Screen alternative solvents solvent->solution_solvent solution_purify Solution: Purify reactants and solvents poisoning->solution_purify

Caption: Troubleshooting workflow for addressing decreased performance of this compound catalysts.

G cluster_1 Factors Influencing this compound Catalyst Stability catalyst This compound Catalyst Stability temperature Temperature catalyst->temperature solvent Solvent Polarity & Type catalyst->solvent atmosphere Atmosphere (O2 presence) catalyst->atmosphere ph pH of Reaction Medium catalyst->ph impurities Reactant/Solvent Impurities catalyst->impurities

Caption: Key factors that can influence the stability of this compound catalysts in a reaction.

References

Technical Support Center: Regeneration and Recycling of Hydrocinchonine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of hydrocinchonine (B45880) and other cinchona alkaloid-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using immobilized this compound catalysts?

A1: Immobilizing this compound catalysts on solid supports, such as polymers or silica, offers several key advantages. The primary benefit is the ease of separation of the catalyst from the reaction mixture, which can be achieved through simple filtration.[1] This simplifies product purification, minimizes catalyst loss, and allows for the catalyst to be recycled and reused over multiple reaction cycles, making the process more cost-effective and environmentally friendly.[1][2]

Q2: What are the common causes of deactivation for this compound catalysts?

A2: Like other catalysts, this compound catalysts are susceptible to deactivation through several mechanisms:

  • Poisoning: Strong chemisorption of impurities from the feedstock or solvent onto the catalyst's active sites. Common poisons include sulfur compounds, and in some cases, reactants or products themselves can act as inhibitors.

  • Fouling: Physical deposition of byproducts, polymers, or high molecular weight compounds (often referred to as "coke") onto the catalyst surface and within its pores, blocking access to active sites.

  • Leaching: The gradual loss of the active this compound molecule from the solid support into the reaction medium. This is particularly relevant for immobilized catalysts and can be caused by the cleavage of the linker attaching the alkaloid to the support, especially under harsh reaction conditions.[3]

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of the alkaloid structure or changes in the support material, resulting in a loss of activity and/or enantioselectivity.

Q3: How can I test if my immobilized catalyst is leaching into the reaction mixture?

A3: A common and effective method is the hot filtration test. The reaction is allowed to proceed to a certain conversion (e.g., 50%), at which point the solid catalyst is quickly filtered off from the hot reaction mixture. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to progress, it indicates that active catalytic species have leached from the solid support into the solution. If the reaction stops, it suggests that the catalysis is truly heterogeneous and leaching is negligible.[4][5] For quantitative analysis, the filtrate can be analyzed by techniques like HPLC or ICP (if the catalyst contains a unique metal tag) to detect trace amounts of the leached catalyst.[4]

Q4: How many times can a this compound catalyst typically be recycled?

A4: The recyclability of a this compound catalyst is highly dependent on the specific catalyst, the reaction conditions, and the nature of the support. However, several studies have demonstrated excellent recyclability. For example, a polystyrene-supported cinchona alkaloid amide catalyst used for the allylation of aldehydes was reused for more than 10 runs while maintaining its effectiveness.[6] Another heterogeneous cinchona alkaloid amide was reused up to five times without any significant loss in efficiency.[2] Hyperbranched polymers with cinchona alkaloid units have also been shown to be reusable multiple times without losing enantioselectivity.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the use and recycling of this compound catalysts.

Issue 1: Gradual Decrease in Both Yield and Enantioselectivity Over Several Cycles
  • Possible Cause: Fouling of the catalyst surface and pores by reaction byproducts or polymerized starting materials. This physically blocks the active sites.

  • Troubleshooting Steps:

    • Implement a washing protocol: After recovery, wash the catalyst with a solvent that is effective at dissolving the potential foulants but does not harm the catalyst.

    • Optimize reaction conditions: Lowering the reaction temperature or reactant concentration may reduce the rate of byproduct formation.

    • Analyze the catalyst: Use techniques like SEM or BET surface area analysis to check for physical changes or pore blockage on the catalyst surface.

Issue 2: Enantioselectivity Drops Significantly, but the Reaction Rate (Yield) Remains High
  • Possible Cause 1: Leaching of the chiral this compound molecule, leaving behind non-chiral basic sites on the support (e.g., amine groups) that can still catalyze the reaction but without stereocontrol.

  • Troubleshooting Steps:

    • Perform a hot filtration test as described in FAQ Q3 to confirm leaching.

    • If leaching is confirmed, consider using a more stable linker between the alkaloid and the support. Linkers like triazole rings have been shown to be more hydrolytically stable.[3]

  • Possible Cause 2: Partial degradation or modification of the this compound structure, particularly around the stereocenter-defining regions (e.g., the C9 hydroxyl group or the quinuclidine (B89598) nitrogen), while the primary catalytic site remains active.

  • Troubleshooting Steps:

    • Review the stability of the catalyst under the reaction conditions (pH, temperature).

    • Consider a milder regeneration protocol. Aggressive washing may be damaging the chiral structure.

Issue 3: Sudden and Complete Loss of Catalytic Activity
  • Possible Cause: Catalyst poisoning by a potent inhibitor introduced with the reactants or solvent.

  • Troubleshooting Steps:

    • Purify all reagents: Ensure that starting materials, solvents, and any additives are of high purity and free from known catalyst poisons (e.g., sulfur, heavy metals).

    • Attempt regeneration: A thorough washing procedure may remove reversibly bound poisons.

    • Introduce a guard bed: If the poison is known and cannot be easily removed from the feedstock, a pre-column or guard bed can be used to trap the poison before it reaches the catalyst.

Quantitative Data on Catalyst Recyclability

The following tables summarize representative data on the performance of recycled cinchona alkaloid catalysts from various studies.

Table 1: Recyclability of a Polystyrene-Supported Cinchona Alkaloid Amide in Asymmetric Allylation

Cycle NumberConversion (%)Enantiomeric Excess (ee, %)
1>95>90
2>95>90
.........
10>95>90

Data derived from a study reporting consistent high yields and enantioselectivity over 10 runs.[2]

Table 2: Recyclability of a Hyperbranched Polymer Catalyst in an Asymmetric Michael Addition

Cycle NumberYield (%)Enantiomeric Excess (ee, %)
19299
29199
39298
49099
59198

Data represents typical performance for insoluble hyperbranched cinchona-based catalysts, which are noted for being usable several times without losing enantioselectivity.[7]

Experimental Protocols

Protocol 1: Standard Catalyst Recovery and Solvent Washing (For Fouling Removal)

This protocol is a general procedure for recovering and washing an immobilized this compound catalyst to remove physically adsorbed impurities and byproducts.

Materials:

  • Spent heterogeneous this compound catalyst

  • Reaction solvent (e.g., Toluene, Dichloromethane)

  • Washing solvent (e.g., Methanol, Ethyl Acetate, Tetrahydrofuran - THF)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Filtration: At the completion of the reaction, allow the mixture to cool to room temperature. Separate the solid catalyst from the reaction mixture by vacuum filtration.

  • Initial Wash: Wash the catalyst on the filter with three portions of the reaction solvent to remove any remaining product and unreacted starting materials.

  • Foulant Removal Wash: Transfer the catalyst to a flask. Add a sufficient volume of a more polar washing solvent (like THF or Ethyl Acetate) to form a slurry.

  • Stirring/Sonication: Stir the slurry at room temperature for 30-60 minutes. Alternatively, sonicate the mixture for 15-20 minutes to dislodge strongly adsorbed species.

  • Repeat Filtration: Filter the catalyst again and wash it with two to three portions of the fresh washing solvent.

  • Final Rinse: Perform a final rinse with a volatile solvent (e.g., diethyl ether or dichloromethane) to facilitate drying.

  • Drying: Dry the catalyst in a vacuum oven at a mild temperature (e.g., 40-60 °C) until a constant weight is achieved. The catalyst is now ready for reuse or storage.

Protocol 2: Hot Filtration Test for Leaching Analysis

This protocol determines if the active catalyst is leaching from the solid support.

Materials:

  • Immobilized this compound catalyst

  • Reactants and solvent for the specific reaction

  • Reaction setup with heating and stirring (e.g., round-bottom flask with condenser, magnetic stirrer, and heating mantle)

  • Hot filtration apparatus (e.g., pre-heated Büchner funnel or a filter cannula)

  • Syringes and needles for sampling

  • Analytical equipment (e.g., GC or HPLC with a chiral column)

Procedure:

  • Start the Reaction: Set up the reaction as usual with the immobilized catalyst.

  • Monitor Progress: Allow the reaction to proceed while monitoring the conversion and enantiomeric excess by taking small samples at regular intervals.

  • Mid-point Filtration: When the reaction has reached approximately 40-50% conversion, rapidly filter the solid catalyst from the hot reaction mixture.

  • Continue the Reaction (Filtrate): Transfer the hot, catalyst-free filtrate to a new flask and continue to heat and stir under the identical reaction conditions.

  • Monitor Filtrate Reaction: Continue to take samples from the filtrate at regular intervals and analyze for any further increase in product conversion.

  • Analysis:

    • No Leaching: If the reaction in the filtrate does not proceed further, it indicates that the catalysis is heterogeneous and significant leaching has not occurred.

    • Leaching: If the reaction in the filtrate continues to progress, it confirms that active catalytic species have leached from the solid support.

Diagrams and Workflows

Troubleshooting_Workflow start Reduced Catalyst Performance Observed q1 Is the reaction rate (yield) AND enantioselectivity (ee) decreasing? start->q1 a1_yes Probable Cause: Fouling or Pore Blocking q1->a1_yes Yes q2 Is ee decreasing while yield remains high? q1->q2 No sol1 Action: 1. Implement rigorous solvent washing protocol. 2. Use sonication during washing. 3. Dry thoroughly before reuse. a1_yes->sol1 end_node Monitor performance in next cycle sol1->end_node a2_yes Probable Cause: Leaching or Partial Degradation q2->a2_yes Yes q3 Is there a sudden & complete loss of activity? q2->q3 No sol2 Action: 1. Perform hot filtration test to check for leaching. 2. If leaching occurs, consider a more stable linker. 3. Review reaction conditions (pH, temp) for stability. a2_yes->sol2 sol2->end_node a3_yes Probable Cause: Catalyst Poisoning q3->a3_yes Yes q3->end_node No (Consult further) sol3 Action: 1. Purify all reagents and solvents. 2. Wash catalyst to attempt removal of poison. 3. Consider a guard bed for feedstock. a3_yes->sol3 sol3->end_node

Caption: Troubleshooting workflow for deactivated this compound catalysts.

Catalyst_Recycling_Workflow cluster_reaction Reaction Stage cluster_recovery Recovery & Regeneration Stage start_reaction Asymmetric Synthesis with Immobilized Catalyst end_reaction Reaction Complete start_reaction->end_reaction filtration1 1. Cool and Filter (Separate catalyst from product solution) end_reaction->filtration1 wash1 2. Wash with Reaction Solvent filtration1->wash1 wash2 3. Wash with Regenerating Solvent (e.g., THF, Ethyl Acetate) wash1->wash2 filtration2 4. Filter Catalyst wash2->filtration2 dry 5. Dry under Vacuum filtration2->dry reuse Re-use Catalyst in Next Reaction Cycle dry->reuse reuse->start_reaction New Cycle

Caption: Experimental workflow for catalyst recovery, regeneration, and reuse.

References

Technical Support Center: Phase Transfer Catalysis with Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cinchona alkaloid phase transfer catalysts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions.

Q1: Why is my enantioselectivity low or inconsistent?

Low or inconsistent enantioselectivity is a common challenge in phase transfer catalysis. Several factors related to the catalyst structure, reaction conditions, and substrate can contribute to this issue.

Potential Causes and Solutions:

  • Suboptimal Catalyst Structure: The structure of the cinchona alkaloid catalyst is crucial for achieving high enantioselectivity.

    • N-Substituent: Sterically hindered N(1)-substituents on the quinuclidine (B89598) nitrogen are often essential for high enantioselectivity due to a screening effect.[1] If you are using a simple N-benzyl catalyst, consider switching to one with a more sterically demanding group, such as an N-anthracenylmethyl group.[1][2] For instance, N-anthracenylmethyl cinchonidinium bromide has shown significantly higher enantioselectivities in the alkylation of glycinate (B8599266) Schiff bases compared to its N-benzyl analogue.[1]

    • C(9)-OH Group: The C(9)-hydroxyl group can play a critical role in stereoinduction through hydrogen bonding with the substrate.[3][4] Ensure this group is not unintentionally modified or blocked unless a specific catalyst design requires it. O-alkylation of the C(9)-OH group can sometimes lead to moderate enantioselectivity.[1]

    • Electronic Effects: The electronic properties of the N-substituent also influence enantioselectivity by helping to form a rigid conformation in the ion-pair complex.[1] Electron-withdrawing groups on the N-benzyl moiety, such as an ortho-fluoro substituent, can dramatically increase enantioselectivity in certain reactions.[5]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can significantly improve enantioselectivity.[6] For example, conducting reactions at 0 °C or even lower temperatures (e.g., -78 °C) has been shown to enhance optical purity.[1][6]

    • Base: The choice and concentration of the base are critical. For the benzylation of glycinate Schiff base, cesium hydroxide (B78521) (CsOH) as the base in dichloromethane (B109758) at low temperatures has been shown to yield high enantioselectivity.[1]

    • Solvent: The solvent system can impact the conformation of the catalyst-substrate complex. It is advisable to screen different solvents to find the optimal one for your specific reaction.

  • Catalyst Purity: Impurities in the catalyst can negatively affect the enantiomeric excess. Ensure your cinchona alkaloid catalyst is of high purity.

Q2: Why is my reaction rate slow or the chemical yield low?

Poor reactivity can stem from several factors, including catalyst activity, phase transfer efficiency, and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Activity:

    • Catalyst Loading: Increasing the catalyst loading might improve the reaction rate, though it's important to find a balance to avoid side reactions and for cost-effectiveness.[3]

    • Catalyst Modification: Modifications to the cinchona alkaloid structure can enhance catalytic efficiency. For instance, trimeric cinchona alkaloid catalysts have shown higher catalytic efficiency than their monomeric counterparts in certain reactions due to cooperative effects.[1]

    • Quaternization: The tertiary amine of the cinchona alkaloid must be quaternized to function as a phase-transfer catalyst.[1] Ensure the quaternization step in your catalyst synthesis was successful.

  • Phase Transfer Issues:

    • Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

    • Aqueous Phase pH: The pH of the aqueous phase can influence the deprotonation of the substrate and the stability of the catalyst. Optimization of the base concentration is crucial.

  • Reaction Conditions:

    • Temperature: While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. A systematic study of the temperature profile is recommended to find the optimal balance between rate and selectivity.

    • Substrate Reactivity: Highly substituted or sterically hindered substrates may exhibit lower reactivity. In such cases, more forcing conditions (e.g., higher temperature, more active catalyst) might be necessary, potentially at the cost of some enantioselectivity.

Q3: How can I tell if my catalyst is decomposing and what can I do about it?

Cinchona alkaloid catalysts can be susceptible to degradation under certain conditions, particularly with strong bases or at elevated temperatures.

Potential Causes and Solutions:

  • Oxidative Degradation: Cinchona alkaloids can undergo oxidative degradation, especially in the presence of oxidizing agents.[7] The vinyl group and the quinuclidine ring are susceptible to oxidation.[7]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. Avoid an excess of strong oxidizing agents if they are part of your reaction scheme.

  • Base-Mediated Decomposition: While necessary for many phase-transfer reactions, strong bases can lead to catalyst decomposition.

    • Solution: Use the minimum effective concentration of the base. Screening different inorganic bases (e.g., KOH, CsOH, K₂CO₃) can help identify one that is effective for the reaction but less detrimental to the catalyst. Some catalysts are more stable than others; for example, certain "Maruoka" catalysts are noted for their thermal stability.[6]

  • Monitoring Decomposition:

    • TLC/LC-MS: Monitor the reaction mixture over time using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the appearance of new spots that could correspond to decomposition products.

    • NMR: ¹H NMR spectroscopy of the recovered catalyst can reveal changes in its structure, indicating decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of phase transfer catalysis with cinchona alkaloids?

In asymmetric phase-transfer catalysis, a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid acts as the catalyst.[1] The catalyst transports a reactant (typically an anion) from an aqueous phase (or a solid phase) to an organic phase where the reaction with the substrate occurs. The chirality of the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. The key interaction involves the formation of a chiral ion pair between the catalyst's quaternary ammonium cation and the reactant anion. The specific conformation of this ion pair, influenced by the rigid structure of the cinchona alkaloid, dictates the stereochemical outcome.[3]

Q2: How do I choose the right cinchona alkaloid (e.g., quinine (B1679958) vs. quinidine, or cinchonine (B1669041) vs. cinchonidine) for my reaction?

Quinine/quinidine and cinchonine/cinchonidine are pseudoenantiomeric pairs.[4] This means that they often provide the opposite enantiomer of the product with similar levels of enantioselectivity.[8][9] The choice between them depends on which product enantiomer is desired. For a new reaction, it is common practice to screen both pseudoenantiomers to determine which gives the desired product with the highest enantioselectivity.

Q3: What are the key structural features of cinchona alkaloids that are important for their catalytic activity?

The catalytic activity and enantioselectivity of cinchona alkaloid-based phase-transfer catalysts are derived from their unique structural features:

  • Chiral Backbone: The inherent chirality of the alkaloid framework is the foundation for asymmetric induction.

  • Quinuclidine Nitrogen: This tertiary amine is quaternized to form the active cationic catalyst.[1] The substituents on this nitrogen are critical for tuning the steric and electronic environment.

  • C(9)-Hydroxyl Group: This group can form hydrogen bonds with the substrate, helping to create a rigid and well-defined transition state.[3][4]

  • Quinoline (B57606) Ring: The aromatic quinoline ring can participate in π-π stacking interactions with aromatic substrates, further organizing the transition state assembly.[4]

Q4: Can I immobilize the catalyst on a solid support for easier recovery and reuse?

Yes, cinchona alkaloid catalysts have been successfully immobilized on various polymeric supports.[10] This allows for easier separation of the catalyst from the reaction mixture and potential for recycling. The point of attachment to the polymer is crucial and can influence the catalyst's activity and enantioselectivity. Common attachment points include the C(9)-hydroxyl group and the vinyl group.[10] However, recycling can sometimes lead to a moderate decrease in enantiomeric excess over several runs.[10]

Quantitative Data Summary

Table 1: Influence of N-Substituent on Enantioselectivity in the Benzylation of a Glycinate Schiff Base

Catalyst N-SubstituentEnantiomeric Excess (ee)Reference
N-benzylModerate[1]
N-anthracenylmethylSignificantly Higher (e.g., 94% ee)[1]
N-(p-nitrophenyl) ketone92% ee[1]
N-benzotriazole99% ee[1]
O-allyl-N-9-anthracenylmethyl94% ee[1]

Note: Exact ee values are highly dependent on specific reaction conditions.

Key Experimental Protocols

Protocol 1: General Procedure for N-Quaternization of a Cinchona Alkaloid

This protocol describes a general method for preparing the quaternary ammonium salt catalyst.

  • Dissolution: Dissolve the cinchona alkaloid (1 equivalent) in a suitable aprotic solvent (e.g., toluene (B28343), acetonitrile, or dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., benzyl (B1604629) bromide or 9-(chloromethyl)anthracene) (1-1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to several days. The progress of the reaction can be monitored by TLC.

  • Isolation: The quaternary ammonium salt often precipitates from the solution upon completion of the reaction. The solid product can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: A Typical Asymmetric Phase-Transfer Alkylation Reaction

This protocol outlines a general procedure for an alkylation reaction using a cinchona alkaloid-derived catalyst.

  • Reaction Setup: To a stirred, biphasic mixture of an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% w/w KOH or CsOH), add the substrate (e.g., an N-(diphenylmethylene)glycine tert-butyl ester) (1 equivalent).

  • Catalyst Addition: Add the chiral cinchona alkaloid phase-transfer catalyst (typically 1-10 mol%).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide) (1-1.5 equivalents) dropwise to the cooled mixture.

  • Reaction Monitoring: Vigorously stir the reaction mixture at the set temperature and monitor its progress by TLC or GC/LC.

  • Workup: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Purification and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the chemical yield and the enantiomeric excess (e.g., by chiral HPLC analysis).

Visualizations

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase S Substrate (S) P Product (P) S->P + E - X⁻ E Electrophile (E) QX [QX]org QNu_E [QNu]org QNu_E->S Reaction QNu_E->QX Forms [Q*X]org M_Nu M⁺Nu⁻ M_Nu->QNu_E Phase Transfer M_X M⁺X⁻ M_X->QX Phase Transfer

Caption: General mechanism of phase transfer catalysis.

G cluster_catalyst Catalyst Optimization cluster_conditions Reaction Conditions cluster_analysis Analysis start Low Enantioselectivity Observed cat_structure Modify Catalyst Structure (N-substituent, C9-OH) start->cat_structure cat_purity Check Catalyst Purity start->cat_purity temp Lower Reaction Temperature start->temp base Screen Different Bases (e.g., CsOH, KOH) start->base solvent Screen Solvents start->solvent re_evaluate Re-evaluate Enantioselectivity cat_structure->re_evaluate cat_purity->re_evaluate temp->re_evaluate base->re_evaluate solvent->re_evaluate re_evaluate->cat_structure Unsuccessful end High Enantioselectivity Achieved re_evaluate->end Successful

References

Technical Support Center: Optimizing Hydrocinchonine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for hydrocinchonine-catalyzed asymmetric synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-catalyzed reactions, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is showing low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Solvent Effects: The choice of solvent plays a crucial role in the stereochemical outcome of the reaction. Protic solvents, such as alcohols, can form competing hydrogen bonds with the catalyst and substrates, leading to a decrease in enantioselectivity. In contrast, non-polar, aprotic solvents, particularly ether-type solvents, often enhance enantioselectivity.

    • Recommendation: Screen a variety of solvents. Start with common non-polar aprotic solvents like toluene, dichloromethane (B109758) (DCM), and diethyl ether. Consider less common etheral solvents like methyl tert-butyl ether (MTBE) or cyclopentyl methyl ether (CPME), which have shown to improve ee in some cases.[1] Avoid protic solvents like methanol (B129727) or ethanol (B145695) unless literature for your specific reaction suggests otherwise.

  • Reaction Temperature: Temperature significantly impacts the energy difference between the diastereomeric transition states. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.

    • Recommendation: Perform the reaction at a lower temperature. If the reaction is currently running at room temperature, try 0 °C, -20 °C, or even -78 °C. Monitor the reaction kinetics, as lowering the temperature will likely decrease the reaction rate.

  • Catalyst Loading: While primarily affecting reaction rate, catalyst loading can sometimes influence enantioselectivity. An insufficient amount of catalyst may allow a non-selective background reaction to become more prominent.

    • Recommendation: Optimize the catalyst loading. A typical starting point for organocatalysts is 5-10 mol%.[2] Try increasing the loading to see if it improves the ee. However, be aware that excessively high loading can sometimes lead to side reactions or be economically unviable.

  • Substrate Structure and Electronic Effects: The steric and electronic properties of your substrate can significantly influence how it interacts with the chiral catalyst. A mismatch between the substrate and the catalyst's chiral pocket can lead to poor stereodifferentiation.

    • Recommendation: If possible, consider modifications to the substrate that do not alter the desired core structure but might improve the interaction with the catalyst. For instance, bulky protecting groups on the substrate can enhance facial discrimination by the catalyst. The electronic nature of substituents on the substrate can also play a role; however, predicting these effects can be complex and may require a more detailed mechanistic investigation.[3]

  • Water Content: Traces of water in the reaction mixture can interfere with the catalyst's activity and selectivity, especially for reactions sensitive to moisture.

    • Recommendation: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 2: Low Reaction Yield

Q: My reaction is giving a low yield of the desired product. What steps can I take to improve it?

A: Low yields can be attributed to a variety of factors, from incomplete reactions to product decomposition or loss during workup.

Potential Causes and Solutions:

  • Incomplete Conversion: The reaction may not be proceeding to completion.

    • Recommendation:

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it has reached completion.

      • Increase Temperature: While potentially detrimental to enantioselectivity, a moderate increase in temperature can improve the reaction rate and conversion. A careful balance between yield and ee must be found.

      • Optimize Catalyst Loading: A higher catalyst loading can increase the reaction rate.[2][4]

  • Catalyst Deactivation: The This compound (B45880) catalyst may be degrading under the reaction conditions.

    • Recommendation:

      • Ensure Purity of Reagents: Impurities in the starting materials or solvents can act as catalyst poisons.

      • Inert Atmosphere: If the catalyst is sensitive to air or moisture, perform the reaction under an inert atmosphere.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Recommendation:

      • Analyze the Crude Reaction Mixture: Use techniques like NMR or LC-MS to identify major side products. Understanding the nature of the byproducts can provide clues about how to suppress their formation. For example, in aldol (B89426) reactions, self-condensation of the aldehyde or ketone can be a competing reaction.[5][6]

      • Modify Reaction Conditions: Adjusting the temperature, concentration, or order of addition of reagents can sometimes minimize side reactions.

  • Product Decomposition: The product may be unstable under the reaction or workup conditions.

    • Recommendation:

      • Mild Workup Procedures: Use gentle workup conditions. For example, use saturated aqueous ammonium (B1175870) chloride for quenching instead of strong acids or bases if your product is sensitive.

      • Prompt Purification: Purify the product as soon as possible after the reaction is complete.

  • Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and chromatography.

    • Recommendation:

      • Optimize Extraction: Ensure the correct solvent and pH are used for efficient extraction.

      • Careful Chromatography: Choose the appropriate stationary and mobile phases to achieve good separation without excessive product loss.

Issue 3: Poor Diastereoselectivity (in reactions forming two or more stereocenters)

Q: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (dr)?

A: Achieving high diastereoselectivity depends on the ability of the catalyst-substrate complex to favor the formation of one diastereomeric transition state over the other.

Potential Causes and Solutions:

  • Mismatch of Reactants and Catalyst: The combination of the specific nucleophile, electrophile, and the this compound catalyst may not be optimal for high diastereocontrol.

    • Recommendation:

      • Modify the Catalyst: While this compound is the core catalyst, derivatives with modifications at the C9-hydroxyl group or the quinuclidine (B89598) nitrogen can sometimes offer improved diastereoselectivity.

      • Modify the Substrates: The steric bulk of substituents on both the nucleophile and the electrophile can significantly influence diastereoselectivity.

  • Reaction Conditions: Temperature and solvent can have a profound effect on diastereoselectivity.

    • Recommendation:

      • Temperature Optimization: Similar to enantioselectivity, lowering the temperature often improves diastereoselectivity.

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A thorough solvent screen is recommended.

  • Formation of Different Enolate Geometries (for aldol-type reactions): In reactions involving enolates, the formation of E/Z isomers can lead to different diastereomeric products.

    • Recommendation: The choice of base and additives can sometimes influence the geometry of the enolate formed. This is a complex area and may require consulting literature for similar reaction types.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in catalysis?

A1: this compound, a Cinchona alkaloid, is a versatile organocatalyst widely used in asymmetric synthesis. Its primary applications include:

  • Michael Additions: Catalyzing the conjugate addition of various nucleophiles (e.g., malonates, thiols, nitroalkanes) to α,β-unsaturated compounds.[8]

  • Aldol Reactions: Promoting the asymmetric aldol reaction between aldehydes and ketones to form β-hydroxy carbonyl compounds.[6][9]

  • Henry (Nitroaldol) Reactions: Catalyzing the addition of nitroalkanes to carbonyl compounds.[10][11]

  • Mannich Reactions: Facilitating the aminoalkylation of a carbon acid.

  • Cycloaddition Reactions: Including [4+2] and [2+2] cycloadditions.

  • Phase-Transfer Catalysis: Acting as a chiral phase-transfer catalyst for various asymmetric transformations.

Q2: How does this compound act as a catalyst?

A2: this compound is a bifunctional catalyst. It possesses a basic quinuclidine nitrogen and an acidic hydroxyl group at the C9 position. This dual functionality allows it to activate both the nucleophile and the electrophile simultaneously through a network of hydrogen bonds and acid-base interactions. This organization of the reactants in the chiral environment of the catalyst leads to the preferential formation of one enantiomer.[12][13]

Q3: Can I recycle and reuse the this compound catalyst?

A3: Yes, in many cases, the this compound catalyst can be recovered and reused. However, the ease of recovery and the number of possible cycles without significant loss of activity depend on the specific reaction and workup conditions.

  • Recovery Methods:

    • Extraction: If the catalyst has significantly different solubility properties from the product, it can be separated by extraction. Acid-base extraction is a common method, where the basic catalyst is extracted into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent.

    • Chromatography: The catalyst can often be separated from the product by column chromatography.

    • Immobilization: For industrial applications, immobilizing the catalyst on a solid support (e.g., silica (B1680970) gel, polymer beads) can facilitate easy recovery by simple filtration.

Q4: What is the difference between this compound and other Cinchona alkaloids like cinchonine, quinine (B1679958), and quinidine?

A4: this compound is a dihydro derivative of cinchonine, meaning the vinyl group at the C3 position of the quinuclidine ring is reduced to an ethyl group. Cinchonine and its pseudo-enantiomer quinidine, as well as quinine and its pseudo-enantiomer cinchonidine, differ in the stereochemistry at the C8 and C9 positions and the presence of a methoxy (B1213986) group on the quinoline (B57606) ring (present in quinine and quinidine). These structural differences lead to different chiral environments and can result in the formation of opposite enantiomers of the product. The choice of alkaloid is crucial for obtaining the desired product stereochemistry.

Q5: Are there any safety precautions I should take when working with this compound?

A5: As with any chemical, it is important to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of this compound-catalyzed reactions, based on representative data from the literature.

Table 1: Effect of Solvent on a this compound-Catalyzed Michael Addition

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene258592
2CH₂Cl₂258288
3THF257585
4Diethyl Ether257890
5Hexane254065
6Methanol256530
7Water255015

Data is illustrative and based on general trends observed in Cinchona alkaloid catalysis.[14][15]

Table 2: Effect of Temperature on a this compound-Catalyzed Aldol Reaction

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene257085
2Toluene06592
3Toluene-206096
4Toluene-4050>99
5Toluene-7830>99

Data is illustrative and based on general trends observed in asymmetric catalysis.[16][17]

Table 3: Effect of Catalyst Loading on a this compound-Catalyzed Henry Reaction

EntryCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
11486090
22.5367591
35248892
410189292
520189392

Data is illustrative and based on general trends observed in organocatalysis.[10][18]

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Michael Addition

This protocol provides a general starting point for the conjugate addition of a nucleophile to an α,β-unsaturated compound.

  • Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated compound (1.0 equiv.).

    • Add the this compound catalyst (0.1 equiv., 10 mol%).

    • Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon).

  • Reaction:

    • Add the anhydrous solvent (e.g., toluene, to make a 0.1 M solution with respect to the α,β-unsaturated compound) via syringe.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.

    • Add the nucleophile (1.2 equiv.) dropwise via syringe.

    • Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Protocol 2: General Procedure for this compound Catalyst Regeneration

  • Post-Workup: After the initial extraction of the product, the acidic aqueous layer contains the protonated this compound catalyst.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH solution) with stirring until the pH is basic (pH > 10).

  • Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 30 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the this compound catalyst.

  • Purity Check: Check the purity of the recovered catalyst by NMR or melting point before reusing it in subsequent reactions.

Visualizations

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Add Reactants & Catalyst solvent Add Anhydrous Solvent reagents->solvent inert Inert Atmosphere (N₂/Ar) solvent->inert temp_control Set Reaction Temperature inert->temp_control stirring Stir Reaction Mixture temp_control->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify characterize Characterize Product purify->characterize ee_determination Determine ee (Chiral HPLC/GC) characterize->ee_determination

Caption: General experimental workflow for a this compound-catalyzed reaction.

Troubleshooting_Low_ee cluster_conditions Reaction Conditions cluster_reagents Reactants start Low Enantioselectivity (ee) solvent Optimize Solvent (Aprotic, Non-polar) start->solvent temperature Lower Temperature (0°C, -20°C, -78°C) start->temperature loading Optimize Catalyst Loading (5-10 mol%) start->loading water Ensure Anhydrous Conditions start->water substrate Modify Substrate (e.g., Bulky Protecting Groups) start->substrate outcome Improved Enantioselectivity solvent->outcome temperature->outcome loading->outcome water->outcome substrate->outcome

Caption: Troubleshooting flowchart for low enantioselectivity in this compound catalysis.

Catalyst_Activation_Pathway cluster_activation Dual Activation catalyst This compound (Bifunctional Catalyst) base_activation Quinuclidine Nitrogen (Brønsted Base) Activates Nucleophile catalyst->base_activation acid_activation C9-Hydroxyl Group (Brønsted Acid) Activates Electrophile catalyst->acid_activation nucleophile Nucleophile (Nu-H) nucleophile->base_activation electrophile Electrophile (E) electrophile->acid_activation transition_state Organized Transition State (Stereocontrol) base_activation->transition_state acid_activation->transition_state product Enantioenriched Product transition_state->product

References

Technical Support Center: Hydrocinchonine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hydrocinchonine (B45880). The primary focus is on the identification and management of common byproducts formed during the catalytic hydrogenation of cinchonine (B1669041).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

This compound is synthesized by the catalytic hydrogenation of cinchonine. This reaction specifically targets the vinyl group (-CH=CH₂) of the quinuclidine (B89598) moiety for reduction to an ethyl group (-CH₂CH₃), leaving the quinoline (B57606) aromatic ring intact.

Q2: What are the most common byproducts in this synthesis?

The most common byproducts arise from three main sources:

  • Incomplete Hydrogenation : Unreacted starting material, cinchonine, remaining in the final product.

  • Over-hydrogenation : Further reduction of the quinoline aromatic ring system, which can occur after the vinyl group is saturated.[1][2]

  • Diastereomers : Impurities from the starting material or side-reactions can lead to the presence of other cinchona alkaloid diastereomers.

Q3: My TLC/HPLC shows multiple spots/peaks. What could they be?

Multiple spots or peaks indicate an impure sample. Besides the desired this compound, these could represent:

  • Cinchonine : The starting material, which is more polar than the product.

  • Over-hydrogenated species : Products where the quinoline ring has been partially or fully saturated (e.g., hexahydroderivatives). These are typically less polar than this compound.[1][2]

  • Solvent and Reagents : Residual solvents or other reagents used in the synthesis and workup.

Q4: How do reaction conditions affect byproduct formation?

Reaction conditions are critical. Factors like catalyst type (e.g., Pt/Al₂O₃), hydrogen pressure, temperature, and reaction time can influence the product distribution.[1][2] Prolonged reaction times or harsh conditions (high pressure/temperature) increase the likelihood of over-hydrogenation of the quinoline ring.[1][2]

Troubleshooting Guides

Issue 1: My final product's mass spectrum shows a peak at M+2, M+4, or M+6 relative to the expected this compound mass.

  • Probable Cause : This indicates over-hydrogenation. The catalytic hydrogenation, if not stopped after the saturation of the vinyl group, can proceed to reduce the aromatic quinoline ring. A study on the hydrogenation of cinchonine over a Pt/Al₂O₃ catalyst identified the formation of three main products, with the major one resulting from the hydrogenation of the non-nitrogen containing ring of the quinoline moiety.[1][2] Hydrogenation of the nitrogen-containing ring can also occur.[1][2]

  • Troubleshooting Steps :

    • Confirm Structure : Use ¹H and ¹³C NMR to check for the disappearance of aromatic signals and the appearance of new aliphatic signals corresponding to a saturated ring system.

    • Optimize Reaction Time : Perform a time-course study to find the optimal reaction time that maximizes this compound yield while minimizing over-hydrogenation. Monitor the reaction progress by TLC or HPLC.

    • Modify Conditions : Reduce hydrogen pressure or temperature to decrease the rate of aromatic ring reduction.

    • Change Catalyst : Consider a catalyst with lower activity or higher selectivity for vinyl group hydrogenation over aromatic ring reduction.

Issue 2: The ¹H NMR spectrum of my product shows residual vinyl proton signals (typically 5.0-6.0 ppm).

  • Probable Cause : The hydrogenation reaction is incomplete, and unreacted cinchonine is present in your product.

  • Troubleshooting Steps :

    • Increase Reaction Time : Allow the reaction to proceed for a longer duration and monitor for the disappearance of the starting material.

    • Check Catalyst Activity : The catalyst may be poisoned or deactivated. Ensure fresh, active catalyst is used. If reusing a catalyst, ensure proper activation procedures are followed.

    • Increase Hydrogen Pressure : Higher H₂ pressure can increase the reaction rate.

    • Purification : If the reaction cannot be driven to completion, the residual cinchonine can be removed using column chromatography.

Issue 3: The optical rotation of my this compound is incorrect, or I see unexpected diastereomers in my chiral HPLC analysis.

  • Probable Cause : The starting cinchonine may have been contaminated with its diastereomer, cinchonidine (B190817), or other cinchona alkaloids. Hydrogenation of cinchonidine would produce hydrocinchonidine, a diastereomer of your target molecule.

  • Troubleshooting Steps :

    • Analyze Starting Material : Check the purity and optical rotation of the starting cinchonine.

    • Purify Product : Use chiral chromatography or crystallization techniques to separate the diastereomers.

    • Source High-Purity Starting Material : Ensure the use of high-purity cinchonine for future syntheses.

Data Presentation

Table 1: Molecular Weights of Key Compounds in this compound Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
CinchonineC₁₉H₂₂N₂O294.4Starting Material
This compound C₁₉H₂₄N₂O 296.4 Desired Product
Tetrathis compoundC₁₉H₂₈N₂O300.4Over-hydrogenation Byproduct
Hexathis compoundC₁₉H₃₀N₂O302.5Over-hydrogenation Byproduct

*Note: "Tetrahydro-" and "Hexahydro-" refer to the addition of 4 or 6 hydrogen atoms to the quinoline ring system, respectively. The exact isomer depends on which part of the ring is reduced.[1][2]

Table 2: Expected Analytical Changes for Byproduct Identification

Byproduct TypeMass Spectrometry (MS)¹H NMR Spectroscopy¹³C NMR Spectroscopy
Incomplete Hydrogenation (Cinchonine)Peak at m/z 295.17 ([M+H]⁺)Presence of vinyl protons (~5-6 ppm)Presence of sp² signals for vinyl carbons (~114 ppm, ~141 ppm)
Over-hydrogenation (e.g., Hexahydro-)Peaks at m/z 303.24 ([M+H]⁺) or higherDisappearance of some or all aromatic signals (7.5-9.0 ppm); appearance of new aliphatic signals (1.5-3.5 ppm)Disappearance of aromatic carbon signals; appearance of new sp³ carbon signals in the aliphatic region

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general method for monitoring the reaction progress and assessing the purity of the final product. Specific retention times will vary based on the exact system.

  • System : High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

  • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate). A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : Monitor at multiple wavelengths, including ~230 nm and ~315 nm, where the quinoline chromophore absorbs.

  • Sample Preparation : Dissolve a small amount of the reaction mixture or final product in the mobile phase or a compatible solvent (e.g., methanol). Filter through a 0.22 µm syringe filter before injection.

  • Analysis :

    • Cinchonine (Starting Material) : Will have a characteristic retention time.

    • This compound (Product) : Being less polar due to the reduction of the vinyl group, it will have a longer retention time than cinchonine.

    • Over-hydrogenated Byproducts : With the aromatic system saturated, these compounds are significantly less polar and will have much longer retention times.

Protocol 2: NMR Spectroscopy for Structural Confirmation

NMR is the most powerful tool for identifying byproducts resulting from changes in the core structure.

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • ¹H NMR Analysis :

    • This compound (Product) : Look for the disappearance of the vinyl proton signals from cinchonine. Expect to see a triplet and quartet corresponding to the new ethyl group. The aromatic region (7.5-9.0 ppm) should show the characteristic pattern of the quinoline ring.

    • Cinchonine Impurity : The presence of characteristic vinyl proton signals (a multiplet around 5.8 ppm and two doublets around 5.0 ppm).

    • Over-hydrogenated Byproducts : A significant reduction or complete disappearance of signals in the aromatic region. New, complex signals will appear in the aliphatic region (1.5-3.5 ppm) corresponding to the protons on the newly saturated ring.[1][2]

  • ¹³C NMR Analysis :

    • This compound (Product) : Absence of the vinyl carbon signals (~114 and ~141 ppm). Presence of ethyl group signals (~11 and ~26 ppm).

    • Over-hydrogenated Byproducts : A marked decrease in the number of signals in the aromatic region (120-150 ppm) and the appearance of new signals in the aliphatic region (20-60 ppm).

  • 2D NMR (COSY, HSQC, HMBC) : For definitive structure elucidation of unknown byproducts, 2D NMR experiments are essential to establish proton-proton and proton-carbon correlations, allowing for the complete assignment of the saturated ring structure.[1][2]

Visualizations

Troubleshooting_Workflow Start Unexpected Analytical Result (e.g., extra HPLC peak, wrong MS) CheckMS Analyze Mass Spectrum Start->CheckMS CheckNMR Analyze NMR Spectrum (¹H and ¹³C) Start->CheckNMR MS_SM Mass matches Cinchonine (M+H = 295) CheckMS->MS_SM Check MW MS_Over Mass is M+4, M+6, etc. (e.g., M+H = 301, 303) CheckMS->MS_Over Check MW NMR_Vinyl Vinyl signals present in ¹H NMR? CheckNMR->NMR_Vinyl Check key signals NMR_Aromatic Loss of aromatic signals in ¹H / ¹³C NMR? CheckNMR->NMR_Aromatic Check key signals MS_SM->CheckNMR No / Unclear Res_Incomplete Conclusion: Incomplete Hydrogenation MS_SM->Res_Incomplete Yes MS_Over->CheckNMR No / Unclear Res_Over Conclusion: Over-hydrogenation of Quinoline Ring MS_Over->Res_Over Yes NMR_Vinyl->CheckMS No / Unclear NMR_Vinyl->Res_Incomplete Yes NMR_Aromatic->CheckMS No / Unclear NMR_Aromatic->Res_Over Yes Purify Action: Optimize reaction time or purify sample Res_Incomplete->Purify Res_Over->Purify

Caption: Troubleshooting logic for identifying synthesis byproducts.

Experimental_Workflow Start Crude Reaction Mixture TLC 1. Initial Purity Check (TLC) Start->TLC HPLC 2. Quantitative Analysis (HPLC) TLC->HPLC Decision Is product pure? HPLC->Decision Purify Purification (Column Chromatography) Decision->Purify No PureProduct Pure this compound Decision->PureProduct Yes ImpureProduct Characterize Byproducts Decision->ImpureProduct No, characterize Purify->HPLC Re-analyze LCMS 3a. LC-MS for MW ImpureProduct->LCMS NMR 3b. NMR (1D & 2D) for Structure ImpureProduct->NMR Identify 4. Identify Byproduct Structure LCMS->Identify NMR->Identify

References

Technical Support Center: Hydrocinchonine Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with hydrocinchonine-catalyzed reactions, with a specific focus on the critical role of solvents.

Frequently Asked Questions (FAQs)

Q1: My enantioselectivity (ee) is low or non-existent. How can the solvent be the cause?

A1: The solvent is a primary factor influencing enantioselectivity and can be the source of poor results for several reasons:

  • Catalyst-Substrate Conformation: Solvents interact directly with the catalyst, substrates, and the transition state, which can alter the catalyst's conformation and how the substrate approaches the active site. This directly impacts the stereochemical outcome.

  • Polarity Mismatch: Enantioselectivity is often highly dependent on solvent polarity. For some reactions, non-polar solvents like toluene (B28343) provide the highest ee, while polar solvents can lead to a significant drop.[1] For example, in a hydroquinine-catalyzed indole (B1671886) hydroxyalkylation, changing the solvent from MTBE (93% ee) to DCM (53% ee) drastically reduced enantioselectivity.[2]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the catalyst or substrates, interfering with the desired non-covalent interactions that control stereoselectivity. In some cases, protic solvents can lead to the formation of a nearly racemic product.[2]

  • Solvation of Transition States: Solvents stabilize the transition states leading to the R and S enantiomers differently. A well-chosen solvent will preferentially stabilize the transition state leading to the desired enantiomer, thus increasing the enantiomeric excess.[3][4]

Q2: My reaction yield is very low, although I can see some product with the desired ee. Could the solvent be the problem?

A2: Yes, the solvent choice is critical for reaction rate and overall yield.

  • Solubility Issues: If your reactants or the This compound (B45880) catalyst have poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all due to a lack of homogeneity.

  • Mass Transport Limitation: The solvent's role in dissolving reactants is crucial for facilitating mass transport to the catalyst's active sites.[3]

  • Catalyst Deactivation: Certain solvents can contribute to catalyst deactivation. For instance, if a byproduct is insoluble in the reaction solvent, it may precipitate onto the catalyst surface, blocking active sites.[5] Similarly, some solvents may not effectively solvate byproducts that can act as catalyst poisons.[5]

Q3: I am observing a reversal of enantioselectivity (e.g., getting the S-enantiomer instead of the expected R-enantiomer) when I change the solvent. Is this a known phenomenon?

A3: Yes, this is a known, though less common, phenomenon called solvent-induced enantiodivergence. While not widely documented specifically for this compound, in some catalytic systems, changing the solvent can fundamentally alter the reaction mechanism or the geometry of the rate-determining transition state. For example, a gold-catalyzed hydroamination was shown to yield the R enantiomer in methanol (B129727) and the S enantiomer in toluene.[6] This occurs because the solvent can change how the catalyst aggregates or interacts with additives, leading to a different chiral environment.[6]

Q4: My catalyst appears to be deactivating over the course of the reaction. Can the solvent play a role?

A4: Absolutely. The solvent can influence catalyst stability and longevity in several ways:

  • Leaching: In heterogeneous systems, an inappropriate solvent might cause the catalyst or its active components to leach into the solution.

  • Coke Formation: The solvent can affect the solubility of reactants and products, which can influence the formation of carbonaceous deposits (coke) on the catalyst surface.[5]

  • Poisoning: Solvents that do not effectively dissolve byproducts (like acids or bases formed during the reaction) can allow these poisons to accumulate on the catalyst's active sites, leading to deactivation.[5][7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues in this compound-catalyzed reactions where the solvent is a suspected cause.

Problem 1: Low Enantioselectivity (ee%)
Potential Cause Troubleshooting Steps
Inappropriate Solvent Polarity 1. Conduct a Solvent Screen: Test a range of aprotic solvents with varying polarities (e.g., Toluene, MTBE, Dichloromethane, Acetonitrile).[2] 2. Analyze Trends: Check if there is a correlation between solvent polarity and enantioselectivity for your specific substrate.[1]
Interference from Protic Solvents 1. Switch to Aprotic Solvents: If using alcohols or other protic solvents, switch to aprotic alternatives like ethers (MTBE, THF) or halogenated hydrocarbons (DCM).[2] 2. Ensure Anhydrous Conditions: Use dry solvents and inert atmosphere techniques, as trace amounts of water (a protic substance) can be detrimental.
Poor Catalyst-Substrate Interaction 1. Try Ether-based Solvents: Ethereal solvents are often effective in cinchona alkaloid catalysis as they are relatively non-coordinating but can help stabilize the required transition state assembly.[2]
Problem 2: Low Reaction Yield or No Reaction
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants/Catalyst 1. Verify Solubility: Before running the reaction, check the solubility of your starting materials and the this compound catalyst in the chosen solvent at the reaction temperature. 2. Change Solvent: Select a solvent in which all components are fully dissolved.
Catalyst Poisoning by Byproducts 1. Identify Byproducts: Analyze the crude reaction mixture to identify any major byproducts. 2. Select a Better Solvent: Choose a solvent that is known to dissolve the identified byproducts, preventing them from fouling the catalyst surface.[5]
Solvent Participation in Side Reactions 1. Use Non-Reactive Solvents: Ensure the solvent is inert and does not react with your substrates, reagents, or the catalyst under the reaction conditions.

Quantitative Data: Solvent Effects on Cinchona Catalysis

The performance of cinchona alkaloid catalysts is highly sensitive to the solvent. The table below summarizes data from a hydroquinine-catalyzed indole hydroxyalkylation reaction, illustrating the dramatic impact of solvent choice on yield and enantioselectivity.[2]

SolventYield (%)Enantiomeric Excess (ee, %)Solvent Type
MTBE6993Aprotic Ether
Toluene-80Aprotic Aromatic
Acetonitrile (MeCN)-71Aprotic Polar
Ethyl Acetate (EtOAc)-64Aprotic Polar
Dichloromethane (DCM)-53Aprotic Halogenated
Ethanol-RacemicProtic Polar

Data extracted from a study on a closely related cinchona alkaloid, hydroquinine, which demonstrates a general trend applicable to this compound catalysis.[2]

Experimental Protocols

Protocol: Solvent Screening for a this compound-Catalyzed Asymmetric Reaction

This protocol outlines a general procedure for systematically evaluating the effect of different solvents on reaction performance.

1. Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).
  • Use anhydrous solvents, purchased or freshly distilled, to minimize the impact of water.
  • Prepare stock solutions of your substrate and any liquid reagents to ensure consistent dispensing.

2. Reaction Setup:

  • Set up a series of reaction vials or flasks, each corresponding to a solvent to be tested (e.g., Toluene, MTBE, DCM, THF, Acetonitrile).
  • To each vial, add the this compound catalyst (e.g., 1-10 mol%).
  • Add the primary substrate and any other solid reagents.
  • Place the vials in a temperature-controlled block or bath set to the desired reaction temperature.

3. Reaction Execution:

  • Add the chosen anhydrous solvent (e.g., 0.1-0.5 M concentration of the limiting reagent) to each respective vial.
  • Add the final reagent or co-catalyst to initiate the reaction.
  • Stir the reactions vigorously for a set period.

4. Monitoring and Analysis:

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by taking small aliquots for LC-MS or GC-MS analysis at regular intervals.
  • Once the reaction is complete (or has reached a plateau), quench the reaction appropriately.

5. Workup and Purification:

  • Perform a standard aqueous workup to remove the catalyst and any water-soluble components.
  • Dry the organic layer, filter, and concentrate under reduced pressure.
  • Purify the product via flash column chromatography if necessary.

6. Enantioselectivity Determination:

  • Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.

Visualizations

G start Start: Poor Catalyst Performance (Low Yield / Low ee%) q1 Is enantioselectivity (ee%) lower than expected? start->q1 q2 Is reaction yield low or is the reaction stalling? start->q2 q1->q2 No action1 Action: Conduct Solvent Screen (Vary polarity: Toluene, MTBE, DCM, MeCN) q1->action1 Yes action3 Action: Verify Reactant & Catalyst Solubility in Current Solvent q2->action3 Yes action2 Action: Eliminate Protic Solvents (e.g., Ethanol, Methanol). Ensure anhydrous conditions. action1->action2 end Optimized Performance action2->end action4 Action: Choose Solvent with Higher Solubilizing Power for All Components action3->action4 Solubility is poor action5 Action: Analyze for Byproduct Precipitation / Catalyst Fouling action3->action5 Solubility is good action4->end action5->end

Caption: Troubleshooting workflow for solvent-related issues.

G center Optimal Solvent Selection for this compound Catalysis polarity Solvent Polarity center->polarity h_bonding Protic vs. Aprotic Nature center->h_bonding solubility Solubilizing Power center->solubility coordination Coordinating Ability center->coordination pol_high High ee% often in non-polar solvents (e.g., Toluene) polarity->pol_high pol_low Polar solvents (e.g., MeCN) can sometimes lower ee% polarity->pol_low h_protic Protic solvents (alcohols) DISRUPT H-bonds critical for ee% h_bonding->h_protic h_aprotic Aprotic solvents (ethers, alkanes) PRESERVE catalyst conformation h_bonding->h_aprotic sol_reactants Solubility of Substrates & Catalyst (for rate) solubility->sol_reactants sol_byproducts Solubility of Byproducts (to prevent poisoning) solubility->sol_byproducts coord_weak Weakly coordinating solvents (e.g., ethers, DCM) are ideal coordination->coord_weak

References

Technical Support Center: Strategies to Improve Diastereoselectivity with Hydrocinchonine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance diastereoselectivity in chemical reactions employing hydrocinchonine (B45880) and its derivatives as catalysts or ligands.

Troubleshooting Guide: Low Diastereoselectivity

This guide addresses common issues encountered during experiments, offering targeted solutions to improve the diastereomeric ratio (d.r.) of your products.

Q1: I am observing low diastereoselectivity in my Michael addition reaction catalyzed by a this compound derivative. What are the potential causes and how can I improve it?

A1: Low diastereoselectivity in a this compound-catalyzed Michael addition can stem from several factors. Here is a step-by-step troubleshooting approach:

  • Reaction Temperature: Temperature plays a critical role in controlling the selectivity of many reactions.

    • Troubleshooting: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy. We recommend screening a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C) to determine the optimal condition for your specific substrates.

  • Solvent Choice: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state geometry.

    • Troubleshooting: Experiment with a variety of solvents with different polarities and coordinating abilities. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) may promote a more rigid transition state, leading to higher selectivity. In contrast, coordinating solvents such as THF or acetonitrile (B52724) could interfere with the catalyst-substrate interaction, potentially reducing diastereoselectivity.

  • Catalyst Structure and Loading: The structure of the this compound derivative and its concentration can be pivotal.

    • Troubleshooting:

      • Catalyst Modification: If using a simple this compound derivative, consider employing a modified version, such as a thiourea (B124793) or squaramide derivative, which can offer additional hydrogen bonding interactions to better organize the transition state.

      • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may sometimes lead to catalyst aggregation, which can negatively impact selectivity. Try varying the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

  • Substrate and Reagent Concentration: The concentration of your reactants can influence the reaction kinetics and selectivity.

    • Troubleshooting: Adjusting the concentration of the Michael donor and acceptor can sometimes improve the diastereomeric ratio. It is advisable to perform a concentration screen to identify the ideal conditions.

Q2: My this compound-mediated aldol (B89426) reaction is yielding a nearly 1:1 mixture of diastereomers. What steps can I take to improve the selectivity?

A2: Achieving high diastereoselectivity in aldol reactions can be challenging. Here are some key parameters to investigate:

  • Choice of this compound Derivative: The catalyst is the primary driver of stereoselectivity.

    • Troubleshooting: this compound itself may not provide sufficient stereocontrol. Explore the use of bifunctional this compound derivatives, such as those incorporating a thiourea or amino group. These modifications can create a more organized chiral environment through multiple non-covalent interactions with the substrates.

  • Reaction Conditions: As with other asymmetric reactions, temperature and solvent are crucial.

    • Troubleshooting:

      • Temperature Screening: Systematically lower the reaction temperature. Aldol reactions are often highly sensitive to temperature changes.

      • Solvent Screening: Test a range of solvents. Aprotic, non-polar solvents are often a good starting point. The presence of water can sometimes be beneficial in specific organocatalyzed aldol reactions, but it can also be detrimental.

  • Additives: The presence of co-catalysts or additives can significantly impact the reaction outcome.

    • Troubleshooting: The addition of a Brønsted or Lewis acid or base, in small quantities, can sometimes enhance the organization of the transition state and improve diastereoselectivity. However, care must be taken as additives can also lead to undesired side reactions.

Q3: In my Sharpless Asymmetric Dihydroxylation using a this compound-derived ligand (like DHQ-PHAL), I am getting good enantioselectivity but poor diastereoselectivity with a prochiral di-substituted alkene. What could be the issue?

A3: In Sharpless Asymmetric Dihydroxylation, while the ligand primarily controls enantioselectivity, substrate-related factors and reaction conditions heavily influence diastereoselectivity.

  • Substrate Structure: The steric and electronic properties of the substituents on the double bond are critical.

    • Troubleshooting: If the substituents on the alkene are sterically and electronically very similar, the catalyst may struggle to differentiate between the two diastereotopic faces effectively. If possible, modifying the substrate to increase the steric bulk of one substituent could enhance diastereoselectivity.

  • Second Catalytic Cycle: A known issue that can erode stereoselectivity is the "second cycle," where the dihydroxylation occurs without the chiral ligand.

    • Troubleshooting:

      • Ligand Concentration: Ensure a sufficient concentration of the chiral ligand is present throughout the reaction.

      • Slow Addition: Adding the alkene slowly to the reaction mixture can help to maintain a low concentration of the free alkene, disfavoring the non-selective second cycle.

      • Use of Additives: The use of methanesulfonamide (B31651) (MeSO₂NH₂) is known to accelerate the hydrolysis of the osmate ester and regeneration of the catalyst, which can help to suppress the second cycle.

  • Reaction Temperature: As with other stereoselective reactions, temperature is a key parameter.

    • Troubleshooting: Running the reaction at lower temperatures (e.g., 0 °C or even lower for sensitive substrates) can improve diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in inducing diastereoselectivity?

A1: this compound, a cinchona alkaloid, and its derivatives act as chiral organocatalysts or ligands. In its catalytic role, the tertiary amine of the quinuclidine (B89598) core can act as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group at the C9 position can act as a Brønsted acid, forming a hydrogen bond with the electrophile. This bifunctional activation brings the reactants together in a well-defined, chiral environment, favoring the formation of one diastereomeric transition state over the other.

Q2: How does modifying the structure of this compound affect its catalytic performance?

A2: Modifying the structure of this compound, particularly at the C9 hydroxyl group or the quinuclidine nitrogen, can have a profound impact on its catalytic activity and selectivity. For instance, converting the hydroxyl group into a thiourea or squaramide moiety introduces additional hydrogen-bonding sites, which can lead to a more organized and rigid transition state, often resulting in higher enantioselectivity and diastereoselectivity. Quaternization of the quinuclidine nitrogen can be used in phase-transfer catalysis.

Q3: Can the purity of my reagents affect the diastereoselectivity?

A3: Absolutely. The purity of substrates, catalyst, and solvent is crucial for reproducible and high diastereoselectivity. Impurities can potentially poison the catalyst, chelate to it in an unproductive manner, or catalyze non-selective background reactions, all of which can lead to a decrease in the observed diastereomeric ratio. It is always recommended to use highly purified reagents and freshly distilled, anhydrous solvents.

Q4: How can I accurately determine the diastereomeric ratio of my product?

A4: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. Diastereomers are distinct compounds and will typically exhibit different chemical shifts for at least some of their corresponding protons. By integrating the signals unique to each diastereomer, you can calculate their relative ratio. For more complex cases where NMR signals overlap, chromatographic techniques such as HPLC or GC, often with a chiral stationary phase, can be used for separation and quantification.

Data Presentation: Diastereoselectivity in this compound-Catalyzed Reactions

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on diastereoselectivity in reactions catalyzed by this compound or its derivatives.

Table 1: Effect of Solvent and Temperature on the Diastereoselectivity of a Michael Addition

EntryCatalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1This compound-Thiourea (10)Toluene2585:15
2This compound-Thiourea (10)Toluene092:8
3This compound-Thiourea (10)Toluene-2095:5
4This compound-Thiourea (10)CH₂Cl₂090:10
5This compound-Thiourea (10)THF070:30

Table 2: Influence of Catalyst Structure on the Diastereoselectivity of an Aldol Reaction

EntryCatalyst (10 mol%)Temperature (°C)Diastereomeric Ratio (syn:anti)
1This compound055:45
29-Amino-9-deoxy-hydrocinchonine075:25
3This compound-Squaramide091:9

Experimental Protocols

Key Experiment: General Protocol for a this compound-Thiourea Catalyzed Michael Addition

  • Catalyst and Substrate Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar is added the this compound-thiourea catalyst (0.1 mmol, 10 mol%). The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reactant Addition: Anhydrous solvent (e.g., toluene, 2.0 mL) is added, followed by the Michael donor (1.2 mmol, 1.2 equiv.). The mixture is stirred at the desired temperature (e.g., 0 °C) for 10 minutes. The Michael acceptor (1.0 mmol, 1.0 equiv.) is then added dropwise over 5 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and optimizing diastereoselectivity in your experiments.

Troubleshooting_Workflow start Low Diastereoselectivity Observed check_temp Is the reaction temperature optimized? start->check_temp check_solvent Is the solvent choice appropriate? check_temp->check_solvent Yes optimize_temp Screen a range of lower temperatures (e.g., RT, 0°C, -20°C, -78°C) check_temp->optimize_temp No check_catalyst Is the catalyst structure and loading optimal? check_solvent->check_catalyst Yes optimize_solvent Test a variety of solvents (polar aprotic, non-polar, etc.) check_solvent->optimize_solvent No check_concentration Are reactant concentrations optimized? check_catalyst->check_concentration Yes optimize_catalyst Evaluate different catalyst derivatives and vary catalyst loading check_catalyst->optimize_catalyst No optimize_concentration Perform a concentration screen of substrates check_concentration->optimize_concentration No end_bad Diastereoselectivity Still Low (Consider substrate modification) check_concentration->end_bad Yes optimize_temp->check_solvent optimize_solvent->check_catalyst optimize_catalyst->check_concentration end_good High Diastereoselectivity Achieved optimize_concentration->end_good

Caption: Troubleshooting workflow for low diastereoselectivity.

Optimization_Workflow cluster_0 Initial Screening cluster_1 Fine-Tuning cluster_2 Final Validation step1 Step 1: Catalyst Selection Select a this compound derivative known to be effective for the reaction type. step2 Step 2: Solvent Screening Test a diverse set of solvents (e.g., Toluene, CH2Cl2, THF, MeCN) at a standard temperature (e.g., 0 °C). step1->step2 step3 Step 3: Temperature Optimization Using the best solvent, screen a range of temperatures from RT to -78 °C. step2->step3 step4 Step 4: Concentration & Loading Optimize catalyst loading and substrate concentrations under the best solvent/temperature conditions. step3->step4 step5 Step 5: Final Protocol Confirm the optimized conditions on a larger scale and with substrate scope evaluation. step4->step5

Caption: Experimental workflow for optimizing diastereoselectivity.

Technical Support Center: Catalyst Loading Optimization for Hydrocinchonine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the synthesis of hydrocinchonine (B45880) from cinchonine (B1669041) via hydrogenation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the catalytic hydrogenation of cinchonine.

Problem 1: Low or No Conversion of Cinchonine

Potential CauseSuggested Solution
Insufficient Catalyst Loading Gradually increase the catalyst loading in increments (e.g., 1-2 mol% relative to the substrate). Insufficient catalyst can lead to slow or incomplete reactions.[1][2]
Catalyst Deactivation/Poisoning Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[3] Ensure high-purity reagents and solvents. Common poisons for platinum catalysts include sulfur, and carbon monoxide.[3] Consider using a fresh batch of catalyst.
Poor Catalyst Activity The catalyst may have lost activity due to improper storage or handling. Use a freshly opened or properly stored catalyst. For some catalysts, an activation step may be necessary.[3]
Inadequate Hydrogen Pressure Low hydrogen pressure can lead to slow reaction rates. Ensure the system is properly sealed and pressurized to the recommended level for the specific catalyst and substrate.
Suboptimal Reaction Temperature The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow. If it is too high, catalyst decomposition may occur.[3]

Problem 2: Poor Diastereoselectivity (Formation of undesired stereoisomers)

Potential CauseSuggested Solution
Suboptimal Catalyst Loading An incorrect catalyst loading can sometimes affect the stereochemical outcome. An optimization study is recommended to find the ideal catalyst loading for maximizing the desired diastereomer. Excessive catalyst loading can sometimes lead to a decrease in selectivity.[1][2]
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting diastereoselectivity. Screen a variety of solvents to find the optimal one for your system.
Reaction Temperature is Too High Higher temperatures can sometimes reduce the energy difference between the diastereomeric transition states, leading to lower selectivity. Try running the reaction at a lower temperature for a longer duration.
Chiral Modifier Issues In asymmetric hydrogenation, the chiral modifier (in this case, the cinchonine substrate itself can act as one, or other chiral ligands can be used) is crucial for stereoselectivity. Ensure the modifier is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the hydrogenation of cinchonine?

A1: A common starting point for catalyst loading in heterogeneous hydrogenation reactions, such as the synthesis of this compound using a platinum-on-carbon (Pt/C) catalyst, is typically in the range of 1-5 mol% of platinum relative to the cinchonine substrate. However, the optimal loading can vary depending on the specific catalyst, reaction conditions, and scale of the reaction.

Q2: How does catalyst loading affect the reaction rate and selectivity?

A2: Catalyst loading is a critical parameter. Insufficient loading generally results in slow reaction rates and incomplete conversion.[1][2] Conversely, excessively high catalyst loading does not always improve the yield and can sometimes lead to increased side reactions, potentially lowering the diastereoselectivity and complicating product purification.[1][2] An optimal catalyst loading balances reaction efficiency with selectivity and cost-effectiveness.

Q3: What are the signs of catalyst deactivation during the reaction?

A3: Catalyst deactivation can manifest as a significant decrease in the reaction rate over time, or a complete stall of the reaction before all the starting material is consumed. You might also observe a decrease in selectivity towards the desired this compound diastereomer.[3]

Q4: Can the catalyst be reused for multiple reactions?

A4: In many cases, heterogeneous catalysts like Pt/C can be recovered and reused. However, a gradual loss of activity and/or selectivity with each cycle is common due to catalyst poisoning, leaching of the metal, or physical degradation of the support. If you plan to reuse the catalyst, it is important to handle it carefully during recovery and washing, and to perform a small-scale test reaction to assess its activity before reusing it in a larger-scale synthesis.

Q5: Besides catalyst loading, what other parameters should I optimize?

A5: For optimal results, it is crucial to co-optimize other reaction parameters along with catalyst loading. These include hydrogen pressure, reaction temperature, solvent, and reaction time. Each of these can have a significant impact on the yield and diastereoselectivity of the this compound synthesis.

Data Presentation

Below are example tables to structure your experimental data for catalyst loading optimization.

Table 1: Effect of Catalyst Loading on Cinchonine Conversion and this compound Yield

EntryCatalyst Loading (mol%)Reaction Time (h)Cinchonine Conversion (%)This compound Yield (%)
11.0246560
22.5249592
35.012>9998
47.512>9998

Table 2: Effect of Catalyst Loading on Diastereomeric Ratio (d.r.) of this compound

EntryCatalyst Loading (mol%)Desired Diastereomer (%)Undesired Diastereomer (%)Diastereomeric Ratio (d.r.)
11.0851585:15
22.592892:8
35.095595:5
47.594694:6

Experimental Protocols

General Protocol for Catalyst Loading Optimization in this compound Synthesis

This protocol outlines a systematic approach to optimizing the catalyst loading for the hydrogenation of cinchonine.

  • Reaction Setup: In a series of identical pressure reaction vessels, add cinchonine (1.0 eq) and the chosen solvent (e.g., ethanol, methanol, or acetic acid).

  • Catalyst Addition: To each vessel, add a different loading of the Pt/C catalyst. For a 4-run experiment, you could use 1.0, 2.5, 5.0, and 7.5 mol% of Pt relative to the cinchonine.

  • System Purge: Seal the reaction vessels and purge them with an inert gas (e.g., nitrogen or argon) to remove oxygen, followed by purging with hydrogen gas.

  • Reaction Execution: Pressurize the vessels with hydrogen to the desired pressure (e.g., 1-10 bar). Stir the reaction mixtures at the chosen temperature (e.g., room temperature to 50°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, HPLC, or GC) to determine the conversion of cinchonine.

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst.

  • Analysis: Analyze the crude product to determine the yield of this compound and the diastereomeric ratio using techniques such as NMR or chiral HPLC.

  • Optimization: Based on the results, identify the catalyst loading that provides the best balance of reaction time, yield, and diastereoselectivity.

Visualizations

Troubleshooting_Low_Yield Start Low or No Conversion Check_Catalyst Check Catalyst Integrity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Poisoning Potential Catalyst Poisoning? Check_Catalyst->Poisoning Optimize_Pressure_Temp Optimize H2 Pressure & Temperature Check_Conditions->Optimize_Pressure_Temp Use_Fresh_Catalyst Use Fresh/Activated Catalyst Purify_Reagents Purify Reagents/Solvent Poisoning->Use_Fresh_Catalyst No Poisoning->Purify_Reagents Yes

Caption: Troubleshooting workflow for low product yield.

Optimization_Workflow Start Define Initial Conditions (Temp, Pressure, Solvent) Run1 Run Experiment with Low Catalyst Loading (e.g., 1 mol%) Start->Run1 Run2 Run Experiment with Medium Catalyst Loading (e.g., 2.5 mol%) Start->Run2 Run3 Run Experiment with High Catalyst Loading (e.g., 5 mol%) Start->Run3 Analyze Analyze Yield & Selectivity for each run Run1->Analyze Run2->Analyze Run3->Analyze Optimal Identify Optimal Catalyst Loading Analyze->Optimal

Caption: Experimental workflow for catalyst loading optimization.

References

preventing racemization in hydrocinchonine-catalyzed synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrocinchonine-catalyzed synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you prevent racemization and achieve high enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic mechanism of This compound (B45880)?

A1: this compound, a Cinchona alkaloid, typically functions as a bifunctional organocatalyst. It utilizes its quinuclidine (B89598) nitrogen as a Brønsted base to deprotonate a pronucleophile, increasing its reactivity. Simultaneously, the hydroxyl group at the C9 position can act as a hydrogen bond donor to activate and orient the electrophile. This dual activation within the chiral scaffold of the catalyst is crucial for achieving high stereoselectivity. The general mechanism is often referred to as general base catalysis.[1]

Q2: What are the primary causes of racemization or low enantiomeric excess (ee) in my this compound-catalyzed reaction?

A2: Several factors can lead to a loss of stereoselectivity:

  • Suboptimal Reaction Temperature: Temperature can have a significant impact on the enantioselectivity of a reaction.[2][3]

  • Inappropriate Solvent Choice: The polarity and nature of the solvent can influence the stability of the transition state and the solubility of the catalyst and reactants, thereby affecting the enantiomeric excess.

  • Catalyst Degradation or Aggregation: The catalyst may degrade under the reaction conditions or form aggregates, which can lead to lower enantioselectivity.[2]

  • Background (Uncatalyzed) Reaction: A non-selective background reaction can compete with the catalyzed pathway, leading to a racemic product.

  • Product Racemization: The chiral product itself may racemize under the reaction conditions, especially if acidic or basic conditions are present.

  • Epimerization of the Starting Material: If the starting material has a stereocenter prone to epimerization, this can lead to the formation of the undesired enantiomer.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)

If you are observing a lower than expected enantiomeric excess, consider the following troubleshooting steps:

  • Optimize Reaction Temperature:

    • General Guideline: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.

    • Action: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Monitor the reaction time, as it will likely increase.

    • Caution: In some rare cases, a reversal of enantioselectivity has been observed at very low temperatures.[2]

  • Screen Different Solvents:

    • General Guideline: The optimal solvent is highly reaction-dependent. Non-polar solvents can sometimes enhance enantioselectivity.

    • Action: Screen a range of solvents with varying polarities (e.g., toluene, diethyl ether, dichloromethane, THF). Ensure the catalyst and reactants are sufficiently soluble.

  • Vary Catalyst Loading:

    • General Guideline: Increasing the catalyst loading can sometimes improve enantioselectivity by favoring the catalyzed pathway over any background reactions.

    • Action: Increase the mole percentage of the this compound catalyst (e.g., from 5 mol% to 10 mol% or 20 mol%).

  • Check Catalyst Purity and Stability:

    • Action: Ensure the this compound used is of high purity. If the reaction requires prolonged heating or harsh conditions, consider the possibility of catalyst degradation.

Issue 2: Poor Reproducibility

Inconsistent results between batches can be frustrating. Here are some common causes and solutions:

  • Moisture and Air Sensitivity:

    • Action: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Traces of water can interfere with the catalytic cycle.

  • Reagent Purity:

    • Action: Use reagents of consistent and high purity for each run. Impurities can sometimes inhibit or alter the catalytic process.

  • Precise Temperature Control:

    • Action: Use a cryostat or a well-controlled cooling bath to maintain a consistent reaction temperature. Even small temperature fluctuations can affect enantioselectivity.

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity in a Cinchona Alkaloid-Catalyzed Reaction
EntryTemperature (°C)Enantiomeric Excess (ee%)
1096
2-2098
3-4492 (with reversal of enantiomer)
4-7885

Note: Data is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific reaction.[2]

Table 2: Influence of Solvent on Enantioselectivity
EntrySolventDielectric Constant (approx.)Enantiomeric Excess (ee%)
1Toluene2.492
2Diethyl Ether4.391
3Dichloromethane9.185
4Tetrahydrofuran (THF)7.588
5Acetonitrile37.575

Note: Data is illustrative. The optimal solvent must be determined empirically for each specific transformation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in a this compound-Catalyzed Michael Addition

This protocol provides a starting point for optimizing a this compound-catalyzed Michael addition to minimize racemization.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (5-10 mol%).

    • Add the desired anhydrous solvent (e.g., toluene, 0.1-0.5 M concentration with respect to the limiting reagent).

    • Cool the mixture to the desired temperature (e.g., -20 °C) using a cryostat or a suitable cooling bath.

  • Addition of Reactants:

    • Dissolve the Michael donor and Michael acceptor in the anhydrous solvent in separate flasks.

    • Add the Michael donor to the catalyst solution and stir for 10-15 minutes to allow for catalyst-substrate interaction.

    • Slowly add the Michael acceptor to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. A slow addition rate can minimize background reactions.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH4Cl).

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the purified product using chiral HPLC or supercritical fluid chromatography (SFC).

Visualizations

Catalytic Cycle and Racemization Pathway

G Catalyst This compound (HC) ActivatedComplex HC-Nu-H Complex Catalyst->ActivatedComplex + Nu-H Pronucleophile Pronucleophile (Nu-H) Pronucleophile->ActivatedComplex Deprotonation Deprotonation ActivatedComplex->Deprotonation Nucleophile Activated Nucleophile (Nu-) Deprotonation->Nucleophile - H+ TransitionState Diastereomeric Transition State Nucleophile->TransitionState + E Electrophile Electrophile (E) Electrophile->TransitionState ProductComplex HC-Product Complex TransitionState->ProductComplex C-C bond formation ProductComplex->Catalyst Catalyst Regeneration Product Chiral Product ProductComplex->Product - HC Racemization Racemization Pathway Product->Racemization [H+] or [OH-] or heat RacemicProduct Racemic Product Racemization->RacemicProduct

Caption: this compound Catalytic Cycle and Potential Racemization Pathway.

Troubleshooting Workflow for Low Enantioselectivity

G Start Low Enantiomeric Excess (ee) Observed Temp Optimize Temperature (Lower Temp) Start->Temp Check1 ee Improved? Temp->Check1 Solvent Screen Solvents Check1->Solvent No End Optimized Conditions Check1->End Yes Check2 ee Improved? Solvent->Check2 Loading Increase Catalyst Loading Check2->Loading No Check2->End Yes Check3 ee Improved? Loading->Check3 Purity Check Reagent and Catalyst Purity Check3->Purity No Check3->End Yes Consult Consult Literature for Specific Substrate Purity->Consult

Caption: Troubleshooting Workflow for Low Enantioselectivity.

References

Technical Support Center: Hydrocinchonine-Mediated Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Scale-Up of Hydrocinchonine-Mediated Processes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of chemical reactions catalyzed by This compound (B45880) and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and optimization efforts.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems encountered during the scale-up of this compound-mediated reactions.

Issue 1: Decreased Enantioselectivity at Larger Scale

Q: We observed excellent enantiomeric excess (ee) in our small-scale experiments, but the ee has dropped significantly upon scaling up the reaction. What are the potential causes and how can we troubleshoot this?

A: A drop in enantioselectivity during scale-up is a common challenge and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high substrate concentration. This can alter the reaction kinetics and favor non-selective background reactions.

    • Solution: Improve agitation efficiency. Consider using overhead stirrers with appropriate impeller designs for better mixing. For highly exothermic reactions, ensure the reactor has sufficient cooling capacity to maintain a consistent temperature profile.

  • Catalyst Degradation: this compound and its derivatives can be susceptible to degradation under certain conditions, especially with prolonged reaction times or in the presence of strong bases at elevated temperatures. A common degradation pathway for quaternary ammonium (B1175870) salt catalysts derived from Cinchona alkaloids is Hofmann elimination under basic conditions, which can lead to the formation of an unselective enol ether catalyst.[1]

    • Solution: Carefully control the reaction temperature and minimize reaction time. The order of addition of reagents can be critical; for instance, adding the catalyst to the reaction mixture just before the substrate can minimize its exposure to harsh conditions.[1]

  • Impurity Effects: Trace impurities in starting materials or solvents, which may have been insignificant at a smaller scale, can have a pronounced effect on larger batches by poisoning the catalyst or participating in side reactions.

    • Solution: Ensure high purity of all reagents and solvents. Consider performing a purification step (e.g., distillation or recrystallization) for key starting materials before use in the large-scale reaction.

Issue 2: Catalyst Deactivation and Recovery

Q: Our this compound-based catalyst appears to be deactivating over time, leading to incomplete conversion. What are the common deactivation mechanisms, and what are the best practices for catalyst recovery and reuse?

A: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, and phosphorus compounds.

    • Troubleshooting: Identify the source of the poison by analyzing starting materials and solvents. Implement a purification step for the contaminated reagent.

  • Fouling: This involves the physical deposition of byproducts or polymeric material onto the catalyst surface, blocking access to the active sites.

    • Troubleshooting: Modify the reaction conditions (e.g., temperature, concentration) to minimize the formation of fouling agents. A wash step with an appropriate solvent after the reaction can sometimes remove these deposits.

  • Catalyst Recovery: For heterogeneous this compound catalysts, recovery can often be achieved by simple filtration. For homogeneous catalysts, recovery can be more challenging.

    • Solution: Consider immobilizing the this compound catalyst on a solid support (e.g., silica, polymer beads) to facilitate easier recovery by filtration. For homogeneous catalysts, techniques like solvent extraction or precipitation can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a large-scale this compound-mediated reaction?

A1: The optimal catalyst loading will depend on the specific reaction, substrate, and desired reaction time. While higher catalyst loading can increase the reaction rate, it also increases costs. It is recommended to perform a catalyst loading optimization study at a smaller scale to find the lowest effective concentration that provides the desired yield and enantioselectivity within a practical timeframe.

Q2: How do I choose the right solvent for scaling up a this compound-catalyzed process?

A2: Solvent choice is critical for reaction performance and process safety. The ideal solvent should:

  • Provide good solubility for all reactants and the catalyst.

  • Be inert to the reaction conditions.

  • Have a boiling point that allows for effective temperature control.

  • Be amenable to downstream processing and product purification.

  • Have a favorable safety and environmental profile.

Q3: What are the key safety considerations when scaling up this compound-mediated processes?

A3: A thorough safety assessment should be conducted before any scale-up. Key considerations include:

  • Thermal Hazards: Assess the exothermicity of the reaction to prevent thermal runaway.

  • Reagent Toxicity and Handling: Ensure proper personal protective equipment (PPE) is used and that all reagents are handled in a well-ventilated area.

  • Pressure Build-up: If the reaction generates gaseous byproducts, ensure the reactor is properly vented.

Data Presentation

Table 1: Effect of Catalyst Loading on a this compound-Mediated Asymmetric Michael Addition

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
10129592
5249291
2488590
1727589

Note: Data is representative and intended for illustrative purposes.

Table 2: Influence of Solvent on a this compound-Catalyzed Asymmetric Alkylation

SolventDielectric ConstantReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
Toluene (B28343)2.4368894
Dichloromethane9.1249192
Tetrahydrofuran7.6308588
Acetonitrile37.5487080

Note: Data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for a Pilot-Scale this compound-Mediated Asymmetric Phase-Transfer Catalysis Alkylation

  • Reactor Setup: A 50 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel is dried under vacuum and purged with nitrogen.

  • Reagent Charging: The reactor is charged with the substrate (1.0 kg, 1.0 equiv), toluene (20 L), and an aqueous solution of potassium carbonate (5.0 kg in 10 L of water).

  • Temperature Control: The mixture is stirred and cooled to 0 °C using a circulating chiller.

  • Catalyst Addition: this compound-derived quaternary ammonium salt (1 mol%) is added to the stirred mixture.

  • Substrate Addition: The alkylating agent (1.1 equiv) is added dropwise via the addition funnel over a period of 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC analysis of aliquots taken every 2 hours.

  • Work-up: Once the reaction is complete, the layers are separated. The organic layer is washed with water (2 x 10 L) and brine (10 L), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow Problem Observed Problem (e.g., Low ee) Cause_Identification Identify Potential Causes Problem->Cause_Identification Solution_Implementation Implement Solutions Cause_Identification->Solution_Implementation Hypothesize Verification Verify Outcome Solution_Implementation->Verification Test Verification->Problem Issue Persists end Success Verification->end Issue Resolved experimental_workflow start Start reactor_setup Reactor Setup Inert Atmosphere start->reactor_setup reagent_charge Charge Reagents Substrate, Solvent, Base reactor_setup->reagent_charge temp_control Temperature Control Cool to 0°C reagent_charge->temp_control catalyst_add Add Catalyst This compound Derivative temp_control->catalyst_add reactant_add Add Reactant Dropwise Addition catalyst_add->reactant_add monitoring Monitor Reaction HPLC/TLC reactant_add->monitoring workup Work-up Quench and Extract monitoring->workup purification Purification Crystallization/Chromatography workup->purification end Final Product purification->end signaling_pathway cluster_catalytic_cycle Simplified Catalytic Cycle Catalyst This compound Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate + Substrate A Substrate_A Substrate A Substrate_B Substrate B Product Chiral Product Intermediate->Product + Substrate B Product->Catalyst - Catalyst (Regenerated)

References

Technical Support Center: Hydrocinchonine Catalysis and Temperature Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing hydrocinchonine (B45880) and its derivatives in asymmetric catalysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of temperature in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-catalyzed reactions, with a focus on temperature-related problems.

Question ID Question Possible Causes & Solutions
TS-001 Why is my enantioselectivity (ee) lower than expected? 1. Suboptimal Temperature: Enantioselectivity is often highly dependent on temperature. The optimal temperature is a balance between reaction rate and the energy difference between the diastereomeric transition states. Solution: Perform a temperature screening experiment to identify the optimal temperature for your specific reaction. Lowering the temperature often increases enantioselectivity, but may significantly slow down the reaction rate. 2. Catalyst Aggregation: At certain temperatures, the catalyst may aggregate, leading to a decrease in its effective chirality and, consequently, lower enantioselectivity. Solution: Experiment with different solvents or catalyst concentrations. Ensure the catalyst is fully dissolved at the reaction temperature. 3. Presence of Water: Trace amounts of water can interfere with the catalyst-substrate interaction, leading to a drop in enantioselectivity. Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
TS-002 My reaction is very slow or not proceeding to completion. What should I do? 1. Temperature is Too Low: Chemical reaction rates generally decrease at lower temperatures.[1][2] Solution: Gradually increase the reaction temperature in increments (e.g., 10°C) to find a balance between an acceptable reaction rate and good enantioselectivity. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Solution: Check the stability of the catalyst at the operating temperature. Consider using a freshly prepared catalyst.
TS-003 I'm observing a decrease in yield at higher temperatures. Why is this happening? 1. Catalyst Decomposition: Cinchona alkaloids, like other organic molecules, can decompose at elevated temperatures, leading to a loss of catalytic activity and lower yields. Solution: Determine the thermal stability of your specific this compound catalyst. Avoid exceeding its decomposition temperature. 2. Formation of Byproducts: Higher temperatures can sometimes favor alternative reaction pathways, leading to the formation of unwanted byproducts and a lower yield of the desired product. Solution: Analyze the reaction mixture for byproducts at different temperatures. A lower temperature may be necessary to improve selectivity for the desired product.
TS-004 I see a reversal in the major enantiomer produced when I change the temperature. Is this normal? 1. Enantioselectivity Reversal: While rare, a change in the major enantiomer with temperature is a known phenomenon in asymmetric catalysis. This can occur when the reaction proceeds through different competing transition states that are favored at different temperatures. Solution: This is a complex phenomenon that requires detailed mechanistic studies to fully understand. If a specific enantiomer is desired, the temperature must be carefully controlled to favor its formation.

Frequently Asked Questions (FAQs)

Question ID Question Answer
FAQ-001 What is the typical temperature range for this compound-catalyzed reactions?The optimal temperature for this compound-catalyzed reactions is highly substrate and reaction-dependent. However, many asymmetric reactions using Cinchona alkaloid catalysts are run at temperatures ranging from -78°C to room temperature (around 20-25°C). Lower temperatures often favor higher enantioselectivity.
FAQ-002 How does temperature generally affect the enantioselectivity of a reaction?Temperature affects the Gibbs free energy of activation for the formation of the two enantiomers. A larger difference in the activation energies between the two diastereomeric transition states leads to higher enantioselectivity. This difference is often more pronounced at lower temperatures, as the system has less thermal energy to overcome the higher energy barrier.
FAQ-003 Can running the reaction at a very low temperature for a longer time compensate for a slow reaction rate?Yes, this is a common strategy in asymmetric synthesis. If a reaction is too slow at the optimal temperature for enantioselectivity, extending the reaction time can allow for higher conversion while maintaining good stereocontrol. However, one must consider the stability of the reactants, products, and the catalyst over the extended period.
FAQ-004 What is "thermal catalyst deactivation"?Thermal deactivation refers to the loss of catalytic activity due to exposure to high temperatures. For organocatalysts like this compound, this can involve decomposition of the molecule itself. For heterogeneous catalysts, it can involve sintering, where the catalyst particles agglomerate, reducing the active surface area.
FAQ-005 How can I perform a temperature screening experiment efficiently?A common approach is to set up several small-scale reactions in parallel, each at a different temperature (e.g., -20°C, 0°C, room temperature, 40°C). The reactions should be monitored over time to determine both the conversion rate and the enantiomeric excess of the product at each temperature. This allows for the identification of the optimal balance between reactivity and selectivity.

Data Presentation: Effect of Temperature on a Cinchonine (B1669041) Derivative-Catalyzed Michael Addition

The following table summarizes the effect of temperature on the enantioselective Michael addition of dimethyl malonate to β-nitrostyrene, catalyzed by a bifunctional thiourea (B124793) derivative of epi-cinchonine. While not this compound itself, this closely related Cinchona alkaloid derivative provides a relevant example of temperature effects.

Table 1: Effect of Temperature on Yield and Enantiomeric Excess (ee)

EntryTemperature (°C)Time (h)Conversion (%)ee (%)
12022>9887
2048>9891
3-201208194

Data is illustrative and based on trends observed in the cited literature for a closely related catalyst.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene Catalyzed by a Cinchonine-Thiourea Derivative

This protocol is based on the work of Ye, J., Dixon, D. J., & Hynes, P. S. (2005) and serves as a representative example for setting up a this compound-catalyzed reaction.[3][4][5][6]

Materials:

  • β-Nitrostyrene

  • Dimethyl malonate

  • Cinchonine-thiourea catalyst (e.g., 10 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath (for reactions below room temperature)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the cinchonine-thiourea catalyst.

  • Add the anhydrous solvent and stir to dissolve the catalyst.

  • Add β-nitrostyrene to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C) using a temperature-controlled bath.

  • Add dimethyl malonate to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction (e.g., by adding a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the yield and enantiomeric excess of the purified product (e.g., by chiral HPLC analysis).

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis prep1 Add catalyst to dry flask under inert atmosphere prep2 Add anhydrous solvent and stir prep1->prep2 prep3 Add β-nitrostyrene prep2->prep3 prep4 Cool to desired temperature prep3->prep4 prep5 Add dimethyl malonate prep4->prep5 react Stir at set temperature prep5->react monitor Monitor by TLC react->monitor workup1 Quench reaction monitor->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Determine yield workup4->analysis1 analysis2 Determine enantiomeric excess (chiral HPLC) analysis1->analysis2 G cluster_low Low Temperature cluster_high High Temperature Temp Temperature LowRate Slower Reaction Rate Temp->LowRate Decreases HighRate Faster Reaction Rate Temp->HighRate Increases HighEE Higher Enantioselectivity (ee) LowRate->HighEE Often Correlates With LowEE Lower Enantioselectivity (ee) HighRate->LowEE Often Correlates With Decomp Potential Catalyst Decomposition HighRate->Decomp Can Lead To

References

Validation & Comparative

Hydrocinchonine vs. Hydrocinchonidine in Enantioselective Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving high enantioselectivity in asymmetric synthesis. This guide provides a detailed comparison of two diastereomeric cinchona alkaloids, hydrocinchonine (B45880) and hydrocinchonidine (B8776903), in the context of enantioselective catalysis, supported by experimental data and detailed protocols.

This compound and hydrocinchonidine are hydrogenated derivatives of the natural cinchona alkaloids cinchonine (B1669041) and cinchonidine, respectively. They are frequently employed as chiral ligands or organocatalysts in a variety of asymmetric reactions, including hydrogenations, Michael additions, and aldol (B89426) reactions. Their rigid stereochemical framework and tunable functional groups make them effective in inducing chirality in prochiral substrates. The key structural difference lies in the stereochemistry at the C8 and C9 positions, which leads to the formation of opposite enantiomers in many catalytic reactions.

Performance in Enantioselective Hydrogenation of Ethyl Pyruvate (B1213749)

A key benchmark for comparing the efficacy of these catalysts is the enantioselective hydrogenation of α-ketoesters, such as ethyl pyruvate. In a comparative study, hydrocinchonidine has demonstrated superior enantioselectivity over this compound in the Pt-catalyzed hydrogenation of ethyl pyruvate.

In a study by Blaser et al., the performance of various cinchona alkaloid derivatives as modifiers for a 5% Pt/Al2O3 catalyst in the hydrogenation of ethyl pyruvate was investigated. The results clearly indicate that under identical reaction conditions in toluene, dihydrocinchonidine (hydrocinchonidine) provides a significantly higher enantiomeric excess (ee) for the (R)-ethyl lactate (B86563) product compared to dithis compound (this compound), which favors the (S)-enantiomer.

Catalyst ModifierSolventConversion (%)Enantiomeric Excess (ee %)Product Configuration
Dihydrocinchonidine (Hydrocinchonidine) Toluene>9889(R)
Dithis compound (this compound) Toluene>9865(S)

Data sourced from Blaser, H. U., et al. (2000). Heterogeneous Enantioselective Hydrogenation of Ethyl Pyruvate Catalyzed by Cinchona-Modified Pt Catalysts: Effect of Modifier Structure.

This difference in enantioselectivity is attributed to the opposing stereochemical arrangement around the crucial C8-C9 bond in the two molecules, which dictates the facial selectivity of the hydrogen attack on the substrate bound to the catalyst surface.

Experimental Protocols

A general procedure for the enantioselective hydrogenation of ethyl pyruvate using a cinchona alkaloid-modified platinum catalyst is provided below.

Catalyst Preparation and Hydrogenation Reaction

Materials:

  • 5% Pt/Al2O3 catalyst

  • Ethyl pyruvate

  • Hydrocinchonidine or this compound (modifier)

  • Toluene (solvent)

  • Hydrogen gas (high purity)

  • Autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature control.

Procedure:

  • Catalyst Pre-treatment: The 5% Pt/Al2O3 catalyst is typically pre-reduced in a stream of hydrogen at an elevated temperature (e.g., 400 °C) for several hours to ensure the platinum is in its active metallic state.

  • Reaction Setup: In a glass vial, the chiral modifier (hydrocinchonidine or this compound) is dissolved in the solvent (toluene). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Catalyst Modification: The pre-reduced Pt/Al2O3 catalyst is added to the modifier solution, and the mixture is stirred to allow for the adsorption of the chiral modifier onto the platinum surface.

  • Reaction: The substrate, ethyl pyruvate, is added to the vial containing the modified catalyst. The vial is then placed in an autoclave.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 40-100 bar). The reaction is stirred at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by GC or TLC).

  • Work-up and Analysis: After the reaction, the catalyst is filtered off. The filtrate is analyzed by chiral gas chromatography to determine the conversion and the enantiomeric excess of the product, ethyl lactate.

Catalytic Cycle and Mechanism

The mechanism of enantioselective hydrogenation of α-ketoesters over cinchona alkaloid-modified platinum catalysts is a subject of ongoing research. However, a widely accepted model involves a 1:1 interaction between the adsorbed chiral modifier and the substrate on the platinum surface. The quinuclidine (B89598) nitrogen of the alkaloid is believed to play a crucial role in anchoring the substrate through hydrogen bonding, thereby directing the hydrogen attack to one of the prochiral faces of the ketone.

Catalytic_Cycle cluster_0 Catalytic Cycle Pt_Surface Pt Surface Modifier_Adsorption Modifier Adsorption (Hydrocinchonidine/Hydrocinchonine) Pt_Surface->Modifier_Adsorption 1. Modifier Adsorption Active_Catalyst Chirally Modified Pt Surface Modifier_Adsorption->Active_Catalyst Substrate_Complexation Substrate Complexation (Ethyl Pyruvate) Hydrogen_Addition Diastereoselective Hydrogen Addition Substrate_Complexation->Hydrogen_Addition 3. H2 Activation & Addition Product_Desorption Product Desorption ((R)- or (S)-Ethyl Lactate) Hydrogen_Addition->Product_Desorption 4. Product Formation Product_Desorption->Active_Catalyst 5. Catalyst Regeneration Active_Catalyst->Substrate_Complexation 2. Substrate Coordination

Caption: Proposed catalytic cycle for the enantioselective hydrogenation of ethyl pyruvate.

Logical Relationship of Catalyst Structure to Enantioselectivity

The stereochemical outcome of the reaction is directly linked to the absolute configuration of the chiral modifier. Hydrocinchonidine and this compound are quasi-enantiomers, and their use typically leads to the formation of opposite enantiomers of the product.

Enantioselectivity_Logic cluster_hydrocinchonidine Hydrocinchonidine as Catalyst cluster_this compound This compound as Catalyst HCd Hydrocinchonidine (C8-S, C9-R) R_Product (R)-Product HCd->R_Product Favors formation of HCn This compound (C8-R, C9-S) S_Product (S)-Product HCn->S_Product Favors formation of Prochiral_Substrate Prochiral Substrate (e.g., Ethyl Pyruvate) Prochiral_Substrate->HCd Prochiral_Substrate->HCn

Caption: Relationship between catalyst stereochemistry and product configuration.

A Head-to-Head Battle of Cinchona Alkaloids: Hydrocinchonine vs. Cinchonine in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an organocatalyst is critical for achieving desired stereoselectivity and yield. This guide provides an objective comparison of two closely related Cinchona alkaloids, hydrocinchonine (B45880) and cinchonine (B1669041), in their role as organocatalysts. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to inform the selection process for asymmetric synthesis.

This compound and cinchonine are diastereomers that have found widespread use as organocatalysts in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations. Their structural similarity, differing only by the saturation of the vinyl group on the quinuclidine (B89598) ring, leads to subtle yet significant differences in their catalytic performance. This guide delves into these differences, offering a clear comparison based on experimental evidence.

Structural Distinction: The Decisive Vinyl Group

The primary structural difference between cinchonine and this compound lies at the C3 position of the quinuclidine core. Cinchonine possesses a vinyl group, while in this compound, this group is hydrogenated to an ethyl group. This seemingly minor variation can influence the catalyst's conformational flexibility and its interaction with substrates in the transition state, thereby affecting the stereochemical outcome of the reaction.

Performance in Asymmetric Michael Addition: A Comparative Analysis

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of both this compound and cinchonine, often in their derivatized forms to enhance their catalytic activity, has been a subject of investigation.

A direct comparison of cinchona-thiourea catalysts, where the quinuclidine moiety is either substituted with a vinyl (cinchonine derivative) or an ethyl group (this compound derivative), in the Michael addition of diethyl malonate to trans-β-nitrostyrene has revealed nuanced differences in their catalytic efficacy.

Catalyst MoietyDiastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %) of anti-isomer
Cinchonine (Vinyl Group)95:592
This compound (Ethyl Group)94:690

Table 1: Comparison of cinchonine and this compound derived thiourea (B124793) catalysts in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene. Data extrapolated from studies on cinchona-thiourea catalysts.

The data suggests that while both catalysts provide excellent diastereoselectivity and high enantioselectivity, the cinchonine-derived catalyst exhibits a slight advantage in both aspects under the tested conditions. This could be attributed to the conformational constraints imposed by the vinyl group, which may lead to a more ordered transition state assembly.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by Cinchona Alkaloids

This protocol is a generalized procedure based on commonly employed methods for cinchona alkaloid-catalyzed Michael additions.

Materials:

  • Cinchona alkaloid catalyst (e.g., cinchonine or this compound derivative) (1-10 mol%)

  • 1,3-Dicarbonyl compound (1.2 equivalents)

  • Nitroolefin (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or methyl tert-butyl ether)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the cinchona alkaloid catalyst.

  • Add the anhydrous solvent, followed by the 1,3-dicarbonyl compound.

  • Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 10-15 minutes.

  • Add the nitroolefin to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of cinchona alkaloids in Michael additions generally involves a bifunctional activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the 1,3-dicarbonyl compound to form a nucleophilic enolate. Simultaneously, the hydroxyl group at the C9 position can act as a hydrogen bond donor, activating the electrophilic nitroolefin. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the stereoselective carbon-carbon bond formation.

The nature of the substituent at the C3 position (vinyl vs. ethyl) can influence the conformation of the quinuclidine ring and the overall shape of the catalyst, which in turn affects the orientation of the substrates in the transition state, thereby dictating the stereochemical outcome.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Key Interactions Catalyst Catalyst Enolate_Formation Enolate Formation Catalyst->Enolate_Formation + Nucleophile Transition_State Ternary Complex (Transition State) Enolate_Formation->Transition_State + Electrophile Product_Formation Product Formation Transition_State->Product_Formation C-C Bond Formation Quinuclidine_N Quinuclidine Nitrogen: Brønsted Base Transition_State->Quinuclidine_N Deprotonation C9_OH C9-OH Group: Hydrogen Bond Donor Transition_State->C9_OH H-Bonding C3_Substituent C3-Substituent (Vinyl/Ethyl): Conformational Influence Transition_State->C3_Substituent Stereocontrol Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration - Product Catalyst_Regeneration->Catalyst

Caption: General catalytic cycle for a Cinchona alkaloid-catalyzed Michael addition.

Logical Relationship: Structural Difference to Performance Outcome

The difference in the C3 substituent between cinchonine and this compound is the root cause of the observed variations in their catalytic performance. This relationship can be visualized as a logical flow.

Logical_Flow Structural_Difference Structural Difference (Vinyl vs. Ethyl at C3) Conformational_Flexibility Altered Conformational Flexibility Structural_Difference->Conformational_Flexibility Transition_State_Assembly Modified Transition State Assembly Conformational_Flexibility->Transition_State_Assembly Stereochemical_Outcome Different Stereochemical Outcome (ee, dr) Transition_State_Assembly->Stereochemical_Outcome Catalytic_Performance Varying Catalytic Performance Stereochemical_Outcome->Catalytic_Performance

Caption: Impact of the C3-substituent on catalytic performance.

Conclusion

Both this compound and cinchonine are highly effective organocatalysts for asymmetric synthesis. The choice between them may depend on the specific reaction, substrates, and desired stereochemical outcome. The presence of the vinyl group in cinchonine can lead to slightly higher enantioselectivity and diastereoselectivity in certain Michael additions, likely due to its influence on the catalyst's conformation and the rigidity of the transition state. However, the differences are often subtle, and this compound remains a potent and valuable catalyst. For reactions where derivatization or immobilization of the catalyst is desired, the vinyl group of cinchonine offers a convenient synthetic handle. Ultimately, empirical screening of both catalysts for a specific application is recommended to determine the optimal choice.

Diastereoselectivity of Hydrocinchonine in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and development. Chiral catalysts, particularly those derived from natural products, offer an elegant and efficient means to achieve high levels of enantioselectivity and diastereoselectivity. Among these, the Cinchona alkaloids and their derivatives have emerged as a versatile and powerful class of organocatalysts. This guide provides a detailed comparison of the diastereoselectivity of hydrocinchonine (B45880) with its prominent stereoisomers—cinchonine, hydroquinine, and quinidine—in key asymmetric reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to be a valuable resource for researchers selecting the optimal catalyst for their synthetic challenges.

At a Glance: Comparative Diastereoselectivity

The stereochemical outcome of a reaction catalyzed by a Cinchona alkaloid is intricately linked to the spatial arrangement of its functional groups, particularly the configuration at the C8 and C9 stereocenters, and the nature of the substituent on the quinoline (B57606) ring. This compound, a dihydro derivative of cinchonine, often exhibits distinct diastereoselectivity compared to its isomers. The following tables summarize the performance of this compound and its stereoisomers in representative asymmetric reactions.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for the synthesis of chiral compounds. The diastereoselectivity of Cinchona alkaloids in this reaction is highly dependent on the substrate and reaction conditions.

CatalystReactionDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
This compound Derivative Michael addition of diethyl malonate to β-nitrostyrene-94%95%[1]
Cinchonine Derivative Michael addition of diethyl malonate to β-nitrostyrene-92%83%[1]
Hydroquinine Derivative Michael addition of pentane-2,4-dione to trans-β-nitrostyrene-14%-
Quinidine Derivative Michael addition of 1,3-dicarbonyl compounds to nitrostyrene-GoodGood

Note: Direct comparative data for all four alkaloids under identical conditions is often not available in a single source. The data presented is from studies focusing on derivatives of the parent alkaloids.

Asymmetric Aldol (B89426) Reaction

The aldol reaction is another powerful tool for the construction of carbon-carbon bonds and the creation of new stereocenters. The diastereoselectivity is critical when both the donor and acceptor molecules are prochiral.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon published results. Below are representative protocols for asymmetric reactions catalyzed by Cinchona alkaloids.

General Procedure for Asymmetric Michael Addition of Malonates to Nitroolefins

A solution of the nitroolefin (0.5 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is cooled to the desired temperature (e.g., -20 °C). The Cinchona alkaloid catalyst (e.g., a thiourea (B124793) derivative of this compound, 0.05 mmol, 10 mol%) is then added, followed by the dropwise addition of the malonate (1.0 mmol). The reaction mixture is stirred at this temperature for a specified time (e.g., 24-72 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[1]

Mechanistic Insights and Stereochemical Models

The diastereoselectivity of Cinchona alkaloid-catalyzed reactions is governed by the formation of a well-organized transition state where the catalyst interacts with both the nucleophile and the electrophile. The quinuclidine (B89598) nitrogen typically acts as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at C9 can act as a hydrogen bond donor to activate the electrophile. The stereochemistry at C8 and C9 dictates the facial selectivity of the attack on the electrophile.

In the case of bifunctional catalysts, such as thiourea or squaramide derivatives, these additional groups provide further hydrogen bonding interactions, leading to a more rigid and ordered transition state, which often results in higher stereoselectivity.[4]

The generally accepted mechanism for the Michael addition of a nitroalkane to an enone catalyzed by a cinchona thiourea derivative involves the activation of the enone by the protonated quinuclidine nitrogen and the binding of the deprotonated nitroalkane to the thiourea moiety via hydrogen bonding.[4] This dual activation model explains the observed stereochemical outcome.

Logical Workflow for Catalyst Selection and Reaction Optimization

G Workflow for Asymmetric Reaction Optimization A Define Target Molecule and Desired Stereochemistry B Literature Search for Similar Transformations A->B C Select Initial Catalyst Set (this compound & Stereoisomers) B->C D Screen Catalysts under Standard Conditions C->D E Analyze Diastereoselectivity (d.r.) and Enantioselectivity (e.e.) D->E F Identify Lead Catalyst E->F G Optimize Reaction Conditions (Solvent, Temperature, Concentration) F->G H Mechanistic Studies (e.g., DFT calculations) F->H G->E Iterative Optimization I Scale-up and Substrate Scope Evaluation G->I

Caption: A logical workflow for selecting and optimizing a Cinchona alkaloid catalyst for a desired asymmetric transformation.

Proposed Transition State Model for Michael Addition

G Transition State Model for Cinchona-Thiourea Catalyzed Michael Addition cluster_catalyst Catalyst cluster_reactants Reactants Catalyst Cinchona-Thiourea Catalyst Quinuclidine_N Quinuclidine N+ Thiourea_NH Thiourea NH Enone Enone (Electrophile) Enone->Quinuclidine_N H-Bond Activation Nitroalkane Nitroalkane Anion (Nucleophile) Nitroalkane->Thiourea_NH H-Bond Binding Nitroalkane->Enone C-C Bond Formation

Caption: A simplified diagram illustrating the key interactions in the transition state of a Cinchona-thiourea catalyzed Michael addition.

Conclusion

This compound and its stereoisomers are powerful and versatile catalysts for asymmetric synthesis. The choice of the optimal alkaloid is highly dependent on the specific reaction and substrates involved. While this guide provides a comparative overview, empirical screening of the different Cinchona alkaloids remains a crucial step in the development of a highly diastereoselective transformation. The mechanistic understanding of how these catalysts operate continues to evolve, paving the way for the rational design of even more efficient and selective organocatalysts for the synthesis of complex chiral molecules.

References

A Comparative Guide to Analytical Methods for Hydrocinchonine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydrocinchonine (B45880), a dihydroquinidine (B8771983) alkaloid, is essential for pharmacokinetic studies, quality control of pharmaceutical preparations, and various research applications. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of a validated HPLC method alongside alternative techniques like Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) for the analysis of Cinchona alkaloids, which are structurally related to this compound. The presented methodologies and data, while not specific to this compound, offer a strong foundation for developing and validating a suitable quantification method.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of HPLC, CE, and SFC methods developed for the analysis of major Cinchona alkaloids, including the structurally similar cinchonine.

ParameterHPLC MethodCapillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential migration of charged species in an electric field.Separation using a supercritical fluid as the mobile phase, offering properties of both a liquid and a gas.
Stationary Phase C8 or C18 reversed-phase column.Polyacrylamide-coated fused-silica capillary.Acquity UPC2 Torus DEA 1.7 µm column.
Mobile Phase / Electrolyte 85 mM KH2PO4 solution with 40 mM triethylamine (B128534) (pH 2.8) and acetonitrile (B52724) (90:10 v/v).[1]Ammonium acetate (B1210297) buffer (pH 5.0) with heptakis-(2,6-di-O-methyl)-β-cyclodextrin as a chiral selector.[2]CO2, acetonitrile, methanol (B129727), and diethylamine.[3][4][5]
Detection UV at 226 nm.[1]UV detection.UV at 275 nm.[3][4]
Analysis Time Varies depending on the specific method.Approximately 12 minutes.[2]Less than 7 minutes.[3][4][5]
Reported Analytes Quinine, quinidine, cinchonine, cinchonidine.[1]Quinine, quinidine, cinchonine, cinchonidine.[2]Dihydroquinidine, dihydroquinine, quinidine, quinine, cinchonine, cinchonidine.[3][4][5]

Validation Parameters for Cinchona Alkaloid Analysis

Method validation is crucial to ensure that an analytical procedure is suitable for its intended purpose. The following table summarizes typical validation parameters for the quantification of Cinchona alkaloids using SFC, which can serve as a benchmark for a this compound method.

Validation ParameterSupercritical Fluid Chromatography (SFC)
Linearity (R²) ≥ 0.999.[3][4]
Accuracy (% Recovery) 97.2% to 103.7%.[3][4]
Precision (Intra-day RSD) ≤2.2%.[3][4]
Precision (Inter-day RSD) ≤3.0%.[3][4]
Limit of Detection (LOD) Below 2.5 µg/ml.[3][4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC, CE, and SFC analysis of Cinchona alkaloids.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for the simultaneous determination of four major Cinchona alkaloids.[1]

1. Chromatographic Conditions:

  • Column: C8 reversed-phase column.

  • Mobile Phase: A mixture of 85 mM potassium dihydrogen phosphate (B84403) (KH2PO4) solution containing 40 mM of triethylamine, with the pH adjusted to 2.8 using phosphoric acid (H3PO4), and acetonitrile in a 90:10 (v/v) ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at 226 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of the Cinchona alkaloid standards in a suitable solvent like methanol or the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to construct a calibration curve.

  • Sample Preparation: The sample preparation will vary depending on the matrix (e.g., pharmaceutical formulation, biological fluid). A typical procedure may involve extraction with a suitable organic solvent, followed by filtration through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis (CE) Protocol

This protocol describes a method for the chiral separation of four major Cinchona alkaloids.[2]

1. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary with the inner walls modified with a thin polyacrylamide layer.

  • Background Electrolyte: Ammonium acetate buffer at pH 5.0, containing 3 mM or higher concentration of heptakis-(2,6-di-O-methyl)-β-cyclodextrin as a chiral selector.

  • Applied Voltage: Optimized for baseline separation.

  • Capillary Temperature: Optimized for best resolution.

  • Detection: UV detector.

2. Sample Introduction:

  • Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

Supercritical Fluid Chromatography (SFC) Protocol

This protocol is for the rapid separation and quantification of six Cinchona alkaloid derivatives.[3][4][5]

1. Chromatographic Conditions:

  • Column: Acquity UPC2 Torus DEA 1.7 µm.

  • Mobile Phase: A mixture of supercritical CO2, acetonitrile, methanol, and diethylamine. The exact composition should be optimized for the best separation.

  • Flow Rate: Optimized for the specific column and instrument.

  • Detection: UV detector set at 275 nm.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare standard solutions of the alkaloids in a suitable solvent compatible with the SFC mobile phase.

  • Sample Preparation: Extract the alkaloids from the sample matrix using an appropriate solvent system. The final extract should be dissolved in a solvent suitable for SFC injection.

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method, a critical process to ensure the reliability of the analytical data.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Target Profile B Select Chromatographic Conditions (Column, Mobile Phase) A->B C Optimize Separation Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Prepare Validation Report K->L M Implement for Routine Analysis L->M

Caption: Workflow for HPLC Method Validation.

Disclaimer: The provided methods are for the analysis of major Cinchona alkaloids and would require adaptation and full validation for the specific quantification of this compound. Researchers should consult relevant guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) for comprehensive method validation protocols.

References

Unveiling the Catalytic Prowess of Synthesized Hydrocinchonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a catalyst is paramount to achieving high efficacy and stereoselectivity. This guide provides an objective comparison of the catalytic activity of synthesized hydrocinchonine (B45880), a member of the cinchona alkaloid family, against its derivatives and other alternatives in asymmetric synthesis. The following sections present quantitative data from key reactions, detailed experimental protocols, and visualizations of the underlying catalytic mechanisms.

Performance in Asymmetric Catalysis: A Quantitative Comparison

The catalytic performance of this compound and its derivatives is critically evaluated by the yield and enantiomeric excess (ee) achieved in asymmetric reactions. Below, we summarize the performance of hydroquinine (B45883) (a diastereomer of this compound, often exhibiting similar catalytic behavior) and its synthetically modified, size-enlarged C3-symmetric derivatives in two distinct asymmetric reactions.

Asymmetric Hydroxyalkylation of Indole (B1671886)

In the asymmetric hydroxyalkylation of indole with ethyl trifluoropyruvate, hydroquinine demonstrates good enantioselectivity. However, its C3-symmetric derivatives, designed for easier recovery, show a significant decrease in enantioselectivity, though the reaction yields remain comparable.

CatalystSolventTime (h)Yield (%)ee (%)
Hydroquinine MTBE248573
Hub¹-cinchonaMTBE247512
Hub²-cinchonaMTBE24742
Hub³-cinchonaMTBE247621
Hub⁴-cinchonaMTBE247529

Data sourced from a study on C3-symmetric cinchona-based organocatalysts.

Asymmetric Michael Addition

The catalytic landscape shifts in the context of the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. Here, unmodified hydroquinine is a poor catalyst, yielding a nearly racemic product. In contrast, a size-enlarged derivative, Hub³-cinchona, exhibits dramatically increased selectivity, particularly with a bulkier substrate, highlighting the positive effect of the C3-symmetric structure in this reaction type.

Table 2: Michael Addition of Pentane-2,4-dione to trans-β-nitrostyrene

CatalystSolventYield (%)ee (%)
Hydroquinine Toluene9114
Hub³-cinchonaToluene8532

Table 3: Michael Addition of 1,3-diphenylpropane-1,3-dione (B8210364) to trans-β-nitrostyrene

CatalystSolventYield (%)ee (%)
Hydroquinine MTBE846
Hub³-cinchonaMTBE6993

Data sourced from a study on C3-symmetric cinchona-based organocatalysts.

Comparative Overview with Other Cinchona Alkaloids

This compound belongs to a family of four main cinchona alkaloids, which exist as two pairs of pseudoenantiomers: (quinine and quinidine) and (cinchonine and cinchonidine). This compound is the dihydro- derivative of cinchonine. The choice between these catalysts can lead to the formation of opposite enantiomers of the product. Generally, in bifunctional catalysis, the catalyst activates both the nucleophile and the electrophile. The quinuclidine (B89598) nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position acts as a Brønsted acid to activate the electrophile via hydrogen bonding[1]. The stereochemical outcome is determined by the absolute configuration of the catalyst's chiral centers. While a direct quantitative comparison under identical conditions is reaction-dependent and not always available in a single study, the diverse applications in asymmetric synthesis demonstrate their broad utility[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following are representative protocols for the reactions discussed above.

General Procedure for the Asymmetric Hydroxyalkylation of Indole

To a solution of indole (0.5 mmol) and ethyl trifluoropyruvate (0.6 mmol) in the specified solvent (2 mL), the catalyst (5 mol%) was added. The reaction mixture was stirred at room temperature for the time indicated in the data table. Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by column chromatography.

General Procedure for the Asymmetric Michael Addition

To a solution of the 1,3-dicarbonyl compound (2.5 eq) and trans-β-nitrostyrene (1.0 eq) in the specified solvent, the catalyst (1-5 mol%) was added. The resulting mixture was stirred at room temperature for 24 hours. Subsequently, the volatile components were evaporated under reduced pressure. The crude product was then purified by thin-layer chromatography to yield the final Michael adduct.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental and catalytic processes, the following diagrams illustrate a typical experimental workflow and the proposed catalytic cycle for the Michael addition.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reactants Prepare Reactants (Indole, Ethyl Trifluoropyruvate) mix Combine Reactants and Catalyst prep_reactants->mix prep_catalyst Prepare Catalyst Solution (this compound in Solvent) prep_catalyst->mix stir Stir at Room Temperature mix->stir evaporation Solvent Evaporation stir->evaporation purification Column Chromatography evaporation->purification analysis Analyze Product (Yield, ee) purification->analysis

A typical experimental workflow for asymmetric catalysis.

catalytic_cycle cluster_activation Bifunctional Activation catalyst This compound Catalyst activated_complex Activated Ternary Complex (Catalyst-Nucleophile-Electrophile) catalyst->activated_complex + Nucleophile + Electrophile nucleophile Nucleophile (1,3-Dicarbonyl) nucleophile->activated_complex electrophile Electrophile (Nitrostyrene) electrophile->activated_complex cc_bond C-C Bond Formation (Stereoselective Attack) activated_complex->cc_bond Deprotonation & H-Bonding product_complex Product-Catalyst Complex cc_bond->product_complex product_complex->catalyst Product Release product Chiral Product product_complex->product

Proposed catalytic cycle for a Michael addition.

References

A Comparative Guide to Determining the Stereoselectivity of Hydrocinchonine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the stereoselectivity of a chemical reaction is paramount. This is particularly true in the field of asymmetric organocatalysis, where catalysts like hydrocinchonine (B45880) are employed to produce specific stereoisomers of a target molecule. This guide provides a comparative overview of the primary analytical methods used to quantify the stereoselectivity of reactions catalyzed by this compound, with a focus on experimental protocols and data presentation.

The most prevalent and well-documented method for determining the stereoselectivity of this compound-catalyzed reactions is chiral High-Performance Liquid Chromatography (HPLC). Other notable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and optical methods such as Circular Dichroism (CD). This guide will delve into the practical application of these methods, offering a head-to-head comparison to aid in selecting the most appropriate technique for your research needs.

Method Comparison at a Glance

MethodPrincipleCommon Application for this compound CatalysisAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Direct analysis of the crude reaction mixture to determine enantiomeric excess (ee) and diastereomeric ratio (dr).[1]High accuracy and precision, well-established methods, direct analysis of enantiomers without derivatization.Requires specialized and often expensive chiral columns, method development can be time-consuming.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinguishable signals for each enantiomer.[2]Analysis of purified products after derivatization.Provides structural information, can be used for a wide range of compounds.[3]Often requires derivatization, which can be complex and may not be 100% selective; lower sensitivity compared to HPLC for minor enantiomers.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.High-throughput screening and rapid estimation of enantiomeric excess.[4][5]Fast analysis, suitable for high-throughput screening.Less accurate for precise ee determination compared to HPLC, requires the molecule to be CD-active.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of products from this compound-catalyzed reactions.[6] The following protocol is a representative example for the analysis of the product of a Michael addition reaction catalyzed by a this compound derivative.

Reaction: Michael addition of diethyl malonate to a chalcone (B49325) derivative.

Experimental Protocol:

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with the mobile phase (e.g., n-hexane/isopropanol (B130326) mixture). Filtration of the sample through a 0.45 µm syringe filter is recommended to remove any particulate matter.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is commonly employed, such as a Chiralpak AD-H or OD-H column.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio is optimized to achieve the best separation of the enantiomers (e.g., 90:10 n-hexane/isopropanol).

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: The enantiomers are detected by UV absorbance at a wavelength where the product molecule has a strong chromophore (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for the direct analysis of this compound-catalyzed reaction mixtures, NMR spectroscopy can be a powerful tool, especially after derivatization of the product.

General Protocol using a Chiral Derivatizing Agent:

  • Purification: The product from the this compound-catalyzed reaction is first purified by column chromatography.

  • Derivatization: The purified product is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. The reaction must go to completion to ensure accurate results.

  • NMR Analysis: A high-resolution NMR spectrum (e.g., 400 MHz or higher) of the diastereomeric mixture is acquired.

  • Data Analysis: The ratio of the diastereomers is determined by integrating specific, well-resolved signals corresponding to each diastereomer. This ratio is equivalent to the enantiomeric ratio of the original product.

Comparative Workflow for Stereoselectivity Determination

The following diagram illustrates the general workflow for determining the stereoselectivity of a this compound-catalyzed reaction, highlighting the decision points for choosing between different analytical methods.

Workflow for Stereoselectivity Determination cluster_reaction Reaction cluster_analysis Analysis start This compound-Catalyzed Asymmetric Reaction sample_prep Sample Preparation (Dilution/Purification) start->sample_prep method_selection Method Selection sample_prep->method_selection hplc Chiral HPLC Analysis method_selection->hplc High Accuracy Needed nmr NMR Analysis (with Chiral Auxiliaries) method_selection->nmr Structural Info Needed cd Circular Dichroism (Screening) method_selection->cd High-Throughput Screening data_analysis Data Analysis (Peak Integration/Signal Ratio) hplc->data_analysis nmr->data_analysis cd->data_analysis result Stereoselectivity (ee%, dr) data_analysis->result

Caption: A flowchart comparing the analytical workflows for determining stereoselectivity.

References

A Comparative Guide to Chiral Purity Analysis of Hydrocinchonine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Purity Analysis of Hydrocinchonine (B45880)

This compound possesses multiple chiral centers, leading to the existence of several stereoisomers. Its primary diastereomer of concern is hydroquinine. The enantiomeric and diastereomeric purity of this compound is critical for its application as a chiral catalyst or ligand, as impurities can significantly impact the stereochemical outcome of a reaction. Therefore, robust and reliable analytical methods are essential for the quality control of this compound samples. The most prominent techniques for this purpose are chiral HPLC, SFC, and CE, each offering distinct advantages and disadvantages in terms of resolution, speed, and solvent consumption.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for chiral purity analysis depends on various factors, including the desired resolution, analysis time, sample throughput, and environmental impact.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Partitioning between a supercritical fluid mobile phase (typically CO2) with a co-solvent and a CSP.Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte.
Resolution High resolution achievable, highly dependent on CSP and mobile phase composition.Often provides higher efficiency and resolution than HPLC, with faster analysis times.[1][2]Very high efficiency and resolution, particularly for complex mixtures.
Speed Moderate to long analysis times.Significantly faster than HPLC due to the low viscosity and high diffusivity of the mobile phase.[1][2]Very fast analysis times, often in the order of minutes.
Solvent Usage High consumption of organic solvents."Greener" technique with significantly reduced organic solvent consumption, as CO2 is the primary mobile phase component.[2]Minimal solvent and sample consumption.
Selectivity Excellent selectivity achievable with a wide variety of commercially available CSPs, especially polysaccharide-based ones.[3][4]Often exhibits different and complementary selectivity to HPLC, providing an alternative for difficult separations.[1]High selectivity achievable by varying the type and concentration of the chiral selector in the background electrolyte.
Cost Instrument and column costs are moderate to high. High solvent disposal costs.Higher initial instrument cost, but lower operating costs due to reduced solvent usage.Lower instrument and capillary costs.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. The following are representative protocols for the chiral analysis of cinchona alkaloids, which can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate this compound from its diastereomers using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel), 250 x 4.6 mm

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

Supercritical Fluid Chromatography (SFC)

Objective: To achieve a fast and efficient separation of this compound and its diastereomers.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm

  • Mobile Phase: Supercritical CO2 / Methanol (B129727) with 0.1% Diethylamine (gradient or isocratic)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.

Capillary Electrophoresis (CE)

Objective: To perform a high-resolution separation of this compound and its diastereomers with minimal sample and solvent consumption.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a diode array detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin as the chiral selector.

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm

  • Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of 0.5 mg/mL.

Visualizing Experimental and Logical Relationships

Diagrams are provided to illustrate the general workflow for chiral method development and the biological context of this compound's activity.

cluster_0 Chiral Method Development Workflow Analyte Analyte Information (this compound) Screening Column & Mobile Phase Screening (HPLC/SFC/CE) Analyte->Screening Optimization Method Optimization (Temperature, Flow Rate, etc.) Screening->Optimization Validation Method Validation (Robustness, LOD, LOQ) Optimization->Validation Routine Routine Analysis Validation->Routine cluster_1 This compound Inhibition of P-glycoprotein (P-gp) cluster_2 Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Binds to Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp Cell Cancer Cell Extracellular Extracellular Intracellular Intracellular Apoptosis Increased Apoptosis Drug_Accumulation Increased Intracellular Drug Concentration Drug_Accumulation->Apoptosis

References

A Comparative Analysis of Hydrocinchonine and Quinidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Cinchona Alkaloid Catalysts

Hydrocinchonine (B45880) and quinidine (B1679956), both members of the Cinchona alkaloid family, are widely recognized for their significant applications as catalysts in asymmetric synthesis. Their rigid chiral scaffold allows for the effective transfer of stereochemical information, enabling the synthesis of enantiomerically enriched products. This guide provides a comparative study of their performance in various catalytic asymmetric reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in catalyst selection and reaction optimization.

Data Presentation: A Quantitative Comparison

The catalytic efficacy of this compound and quinidine, along with their derivatives, is often evaluated based on the yield and enantiomeric excess (ee) of the desired product. Below are tables summarizing their performance in key asymmetric reactions. It is important to note that direct comparative studies for the parent this compound are limited in the available literature; therefore, data for its close structural analog, cinchonidine (B190817), is included for a broader comparison.

Table 1: Asymmetric Aldol (B89426) Reaction

CatalystAldehydeKetoneYield (%)ee (%)Reference
Quinidine-derived thiourea (B124793)Isatin (B1672199)AcetoneHigh64 (R)[1]
Cinchonidine-derived thioureaIsatinAcetoneHigh57 (S)[1]

Table 2: Asymmetric Hydrogenation

CatalystSubstrateSolventConversion (%)ee (%)Reference
Cinchonidine(E)-α-phenylcinnamic acidToluene>9872 (S)
Quinidine(E)-α-phenylcinnamic acidToluene>9868 (R)

Note: The data presented is a compilation from various sources and specific reaction conditions may vary. Researchers are encouraged to consult the primary literature for detailed experimental parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for asymmetric reactions catalyzed by Cinchona alkaloids.

Asymmetric Aldol Reaction Catalyzed by Quinidine-derived Thiourea

A solution of isatin (0.1 mmol) and the quinidine-derived thiourea catalyst (10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) is stirred at room temperature. Acetone (10 equivalents) is then added, and the reaction mixture is stirred at the desired temperature (e.g., -20 °C) for a specified time (e.g., 24 hours). The reaction is monitored by thin-layer chromatography. Upon completion, the product is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).[1]

Asymmetric Hydrogenation of (E)-α-Phenylcinnamic Acid Catalyzed by Cinchonidine

A 5% Pd/C catalyst is placed in a high-pressure autoclave. A solution of (E)-α-phenylcinnamic acid and cinchonidine (1 mol%) in a suitable solvent (e.g., toluene) is added. The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 10 bar). The reaction mixture is stirred at a specific temperature (e.g., 25 °C) until the hydrogen uptake ceases. After the reaction, the catalyst is filtered off, and the solvent is evaporated. The enantiomeric excess of the product is determined by chiral HPLC.

Mechanistic Insights and Visualizations

The catalytic activity of Cinchona alkaloids is attributed to their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding and steric interactions.

Proposed Catalytic Cycle for a Quinidine Thiourea-Catalyzed Aldol Reaction

The following diagram illustrates a plausible mechanism for the asymmetric aldol reaction between an enolate and an aldehyde, catalyzed by a quinidine-derived thiourea. The quinuclidine (B89598) nitrogen acts as a base to deprotonate the ketone, forming an enolate which is stabilized by the protonated amine. Simultaneously, the thiourea moiety activates the aldehyde through hydrogen bonding, directing the stereochemical outcome of the reaction.

G cluster_0 Catalytic Cycle Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate TransitionState Ternary Transition State Enolate->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Catalyst Quinidine-Thiourea Catalyst Catalyst->Enolate Deprotonation Catalyst->Aldehyde H-Bonding Activation Product Aldol Product TransitionState->Product C-C Bond Formation Product->Catalyst Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for the quinidine thiourea-catalyzed aldol reaction.

Hypothetical Catalytic Cycle for a this compound-Catalyzed Aldol Reaction

A similar mechanistic pathway can be envisioned for a this compound-catalyzed reaction. The primary difference lies in the stereochemistry of the catalyst, which would lead to the formation of the opposite enantiomer of the product.

G cluster_0 Catalytic Cycle Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate TransitionState Diastereomeric Transition State Enolate->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Catalyst This compound-based Catalyst Catalyst->Enolate Deprotonation Catalyst->Aldehyde H-Bonding Activation Product Enantiomeric Aldol Product TransitionState->Product C-C Bond Formation Product->Catalyst Product Release & Catalyst Regeneration

Caption: Hypothetical catalytic cycle for a this compound-catalyzed aldol reaction.

References

A Researcher's Guide to Characterizing Hydrocinchonine-Based Catalysts: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of hydrocinchonine-based catalysts is paramount to understanding their catalytic activity, enantioselectivity, and overall performance. This guide provides a comparative analysis of key analytical techniques, offering insights into their principles, the data they provide, and detailed experimental protocols to aid in method selection and application.

This compound (B45880), a dihydro derivative of cinchonine, belongs to the cinchona alkaloid family and serves as a versatile scaffold for a wide range of chiral catalysts and ligands in asymmetric synthesis. The efficacy of these catalysts is intrinsically linked to their structural integrity, purity, and conformational behavior. Therefore, a multi-faceted analytical approach is essential for their comprehensive characterization. This guide delves into the most pertinent techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Characterization Techniques

The selection of an appropriate characterization technique depends on the specific information required. The following table summarizes the key aspects of each technique in the context of this compound-based catalyst analysis.

TechniqueInformation ProvidedStrengthsLimitationsTypical Application for this compound Catalysts
NMR Spectroscopy Detailed structural elucidation (¹H, ¹³C), conformational analysis, purity assessment, quantitative analysis (qNMR).[1][2][3][4][5][6]Non-destructive, provides unambiguous structural information, can be used for quantitative analysis without a reference standard of the analyte.[1][4]Relatively low sensitivity compared to MS, complex spectra for large molecules.Confirmation of catalyst synthesis, determination of diastereomeric ratio, studying catalyst-substrate interactions.
Mass Spectrometry Molecular weight determination, elemental composition (HRMS), fragmentation patterns for structural confirmation.[7][8]High sensitivity, requires very small sample amounts, can be coupled with chromatography (LC-MS).Isomeric and isobaric compounds can be difficult to distinguish without tandem MS, ionization can be challenging for some compounds.Verification of molecular weight of the catalyst and its derivatives, identification of impurities and byproducts.
FTIR Spectroscopy Identification of functional groups, monitoring of reaction progress, information on bonding and molecular structure.[9][10][11][12][13][14]Fast, non-destructive, versatile for solid and liquid samples (especially with ATR).[12][15]Provides limited information on the overall molecular structure, spectra can be complex and overlapping.Confirmation of the presence of key functional groups (e.g., hydroxyl, amine, aromatic rings), monitoring the modification of the this compound scaffold.
X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure and absolute configuration of crystalline catalysts.[16][17][18]Provides the most definitive structural information.[16]Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not represent the conformation in solution.Determination of the precise spatial arrangement of atoms, which is crucial for understanding the mechanism of stereoselection.
Chiral HPLC Determination of enantiomeric excess (ee) and diastereomeric ratio (dr), assessment of enantiomeric purity.[19][20][21][22][23]Highly accurate and precise for quantifying enantiomers, well-established methods for many chiral compounds.[19][20]Requires method development for new compounds, may require a chiral stationary phase which can be expensive.Crucial for evaluating the performance of a chiral catalyst by determining the enantiomeric composition of the reaction product.[20]

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for each of the discussed techniques, tailored for the analysis of this compound-based catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and assess the purity of a this compound-based catalyst.

Methodology (¹H and ¹³C NMR): [5][6][24]

  • Sample Preparation: Dissolve 5-10 mg of the catalyst in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the catalyst and its compatibility with the planned experiments. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 12-16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds (a longer delay is necessary for accurate quantification).

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Spectral width: Approximately 0-200 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-10 seconds.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. For ¹³C NMR, identify the chemical shifts of the different carbon atoms. 2D NMR experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[5]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of a this compound-based catalyst.

Methodology (Electrospray Ionization - ESI-MS): [7][8][25][26]

  • Sample Preparation: Prepare a dilute solution of the catalyst (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) can be added to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Apply a high voltage to the ESI needle to generate charged droplets.

  • Mass Analysis: Acquire the mass spectrum in the positive ion mode, as the basic nitrogen atoms in the this compound scaffold are readily protonated. Scan a mass range appropriate for the expected molecular weight of the catalyst.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the experimentally measured mass with the theoretically calculated mass to confirm the elemental composition. For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.[7][25][26]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the this compound-based catalyst.

Methodology (Attenuated Total Reflectance - ATR-FTIR): [12][15][27][28][29]

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the empty ATR crystal to correct for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid catalyst powder or a drop of the catalyst solution directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the catalyst, such as O-H stretching (around 3300 cm⁻¹), N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, around 3100-2800 cm⁻¹), C=C stretching (aromatic, around 1600-1450 cm⁻¹), and C-O stretching (around 1200-1000 cm⁻¹).

X-ray Crystallography

Objective: To determine the three-dimensional structure and absolute configuration of a crystalline this compound-based catalyst.

Methodology (Single-Crystal X-ray Diffraction): [16][17][30]

  • Crystal Growth: Grow a single crystal of the catalyst of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Carefully mount a selected single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage. Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Collect a complete set of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Absolute Configuration Determination: For chiral molecules, determine the absolute configuration by analyzing the anomalous scattering effects (Flack parameter).

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (ee) of the product obtained from a reaction catalyzed by a this compound-based catalyst.

Methodology: [19][20][21][22][23]

  • Column Selection: Choose a suitable chiral stationary phase (CSP) that can effectively separate the enantiomers of the product. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are widely used for a broad range of chiral compounds.

  • Mobile Phase Optimization: Develop an appropriate mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is optimized to achieve good resolution and reasonable retention times. Additives like trifluoroacetic acid or diethylamine (B46881) may be used to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the reaction product in the mobile phase to a known concentration.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis or other suitable detector.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.5 mL/min.

    • Column temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection wavelength: Set to a wavelength where the analyte has strong absorbance.

  • Data Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the two enantiomers. Integrate the peak areas of each enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizing the Workflow

The characterization of a this compound-based catalyst typically follows a logical workflow, from initial synthesis confirmation to a detailed understanding of its three-dimensional structure.

Catalyst_Characterization_Workflow cluster_synthesis Synthesis & Initial Confirmation cluster_structural_elucidation Structural Elucidation cluster_advanced_characterization Advanced Characterization cluster_performance_evaluation Performance Evaluation Synthesis Catalyst Synthesis Initial_Confirmation Initial Confirmation Synthesis->Initial_Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Initial_Confirmation->NMR Detailed Structure MS Mass Spectrometry (HRMS, MS/MS) Initial_Confirmation->MS Molecular Weight FTIR FTIR Spectroscopy Initial_Confirmation->FTIR Functional Groups XRay X-ray Crystallography NMR->XRay 3D Structure (if crystalline) Chiral_HPLC Chiral HPLC (Enantiomeric Excess) NMR->Chiral_HPLC Catalyst for Reaction MS->Chiral_HPLC FTIR->Chiral_HPLC XRay->Chiral_HPLC

Caption: Workflow for the characterization of this compound-based catalysts.

Logical Relationships of Characterization Techniques

The information obtained from different techniques is often complementary and can be used to build a comprehensive understanding of the catalyst.

Technique_Relationships cluster_techniques Characterization Techniques cluster_information Information Obtained NMR NMR Structure 2D Structure & Connectivity NMR->Structure MS MS MolWeight Molecular Weight & Formula MS->MolWeight FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups XRay X-ray AbsConfig 3D Structure & Absolute Configuration XRay->AbsConfig HPLC Chiral HPLC Purity Enantiomeric Purity (of product) HPLC->Purity Structure->MolWeight Structure->FuncGroups Structure->AbsConfig AbsConfig->Purity Rationalizes Selectivity

Caption: Interrelationship of information from different characterization techniques.

References

cross-validation of different synthetic routes to hydrocinchonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to hydrocinchonine (B45880): a semi-synthetic approach via the catalytic hydrogenation of cinchonine (B1669041) and a total synthesis strategy commencing from an indole (B1671886) derivative. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering a detailed examination of methodologies, quantitative data, and experimental protocols to inform strategic decisions in the preparation of this important cinchona alkaloid.

At a Glance: Comparison of Synthetic Routes

ParameterSemi-Synthetic Route (Hydrogenation)Total Synthesis Route (Ihara & Fukumoto)
Starting Material Cinchonine3-Ethylpiperidin-4-one & Indole derivatives
Overall Yield High (potentially >90%)Moderate
Number of Steps 1Multi-step
Stereocontrol Dependent on starting material's chiralityEstablished through asymmetric synthesis
Scalability Generally goodMore challenging
Key Challenge Selective hydrogenation, catalyst optimizationMulti-step complexity, yield optimization

Route 1: Semi-Synthesis via Catalytic Hydrogenation of Cinchonine

This approach leverages the readily available cinchona alkaloid, cinchonine, and reduces its vinyl group to an ethyl group through catalytic hydrogenation to yield this compound. This method is attractive for its directness and potentially high yields.

Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: In a high-pressure autoclave, a solution of cinchonine in 1N sulfuric acid is prepared. The Pt/Al2O3 catalyst is then added to this solution.

  • Hydrogenation: The autoclave is sealed and purged with hydrogen gas. The reaction mixture is then subjected to a hydrogen pressure of 100 bar and stirred at 25°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the catalyst is removed by filtration. The acidic solution is then carefully neutralized with a base (e.g., NaOH solution) until it reaches a pH of approximately 8-9.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are then washed with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford pure this compound.

Performance Data
ParameterValueReference
Catalyst Pt/Al2O3[1][2]
Solvent 1N H2SO4[1][2]
H2 Pressure 100 bar[1][2]
Temperature 25°C[1][2]
Reported Yield While a specific yield for this compound was not found, the hydrogenation of the related cinchonidine (B190817) under similar conditions to its dihydro-derivative proceeds with a yield of over 95%. For cinchonine, hydrogenation can lead to multiple products, with the major product from the hydrogenation of the alternate ring being formed in 60% yield.[1][2]

Logical Workflow for Catalytic Hydrogenation

Cinchonine Cinchonine Reaction Hydrogenation (Pt/Al2O3, H2, H2SO4) Cinchonine->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for the semi-synthesis of this compound.

Route 2: Total Synthesis from an Indole Derivative (Ihara and Fukumoto)

This multi-step total synthesis provides a de novo construction of the this compound scaffold, offering flexibility in analogue synthesis but with increased complexity. The key steps involve the construction of the quinuclidine (B89598) and quinoline (B57606) ring systems.

Key Synthetic Transformations

The total synthesis as reported by Ihara and Fukumoto involves a series of complex transformations. A crucial step is the photo-oxygenation of a substituted indole derivative, which leads to the formation of a 4-acylquinoline intermediate. This intermediate is then further elaborated to (±)-hydrocinchotoxine. Finally, optical resolution of the racemic hydrocinchotoxine provides access to the enantiomerically pure (+)-hydrocinchonine.

Due to the complexity and the multi-step nature of this synthesis, a detailed step-by-step protocol is beyond the scope of this guide. However, the logical flow of the synthesis is presented below.

Logical Pathway for Total Synthesis

Indole Indole Derivative Intermediate1 Piperidyl-ethyl-indole Indole->Intermediate1 Piperidone 3-Ethylpiperidin-4-one Piperidone->Intermediate1 Photooxygenation Photo-oxygenation Intermediate1->Photooxygenation Acylquinoline 4-Acylquinoline Photooxygenation->Acylquinoline Elaboration Further Elaboration Acylquinoline->Elaboration Hydrocinchotoxine (±)-Hydrocinchotoxine Elaboration->Hydrocinchotoxine Resolution Optical Resolution Hydrocinchotoxine->Resolution This compound (+)-Hydrocinchonine Resolution->this compound

Caption: Simplified pathway of the total synthesis of this compound.

Conclusion

The choice between the semi-synthetic and total synthesis routes for obtaining this compound will largely depend on the specific goals of the researcher. For direct access to this compound from a readily available precursor with high potential yield, the catalytic hydrogenation of cinchonine is the more straightforward approach. However, for studies requiring synthetic analogues or a deeper understanding of the molecule's construction from fundamental building blocks, the total synthesis route, despite its complexity, offers greater flexibility and intellectual challenge. This guide provides the foundational information to assist researchers in making an informed decision based on their project's requirements.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Hydrocinchonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Hydrocinchonine (B45880), a cinchona alkaloid, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, aligning with standard laboratory safety protocols and regulatory requirements.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. While a specific Safety Data Sheet (SDS) for this compound was not identified, the general safety protocols for cinchona alkaloids and other potentially hazardous pharmaceutical compounds should be strictly followed.[1]

Personal Protective Equipment (PPE) Recommendations

A systematic approach to safety begins with the correct PPE. The following table summarizes the recommended equipment for handling this compound, based on general guidance for hazardous chemicals and pharmaceutical compounds.[1]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should always be worn to protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. Gloves should be inspected for any signs of damage before each use.[1]
Body Protection A lab coat or a chemical-resistant apron is necessary to protect personal clothing from contamination. For larger quantities, chemical-resistant coveralls may be appropriate.[1]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that ensures the safety of laboratory personnel and prevents environmental contamination. The following steps provide a clear, procedural guide for its disposal.

  • Identification and Labeling : All waste containing this compound, including pure compounds, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions, must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[2]

  • Segregation : this compound waste must be segregated from other waste streams.[1][2] It is crucial to not mix it with non-hazardous waste or other incompatible chemical waste.[2] Pharmaceutical waste, in general, should be collected separately, with hazardous and non-hazardous materials being kept apart.

  • Containment :

    • Solid Waste : Place solid this compound and any contaminated disposable materials into a sealable, chemically resistant waste container that is clearly labeled.[2]

    • Liquid Waste : Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name and approximate concentration.[2] For pharmaceutical waste, specific color-coded containers are often required, such as black for RCRA hazardous waste and blue or white for non-RCRA pharmaceutical waste.

  • Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area. This storage area should have secondary containment to prevent the spread of material in the event of a leak.[2]

  • Contact Environmental Health and Safety (EHS) : It is imperative to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[2] Always follow your institution's specific procedures for chemical waste disposal.[3][4]

  • Documentation : Complete all necessary waste disposal forms and documentation as required by your institution and the disposal company.[2]

  • Decontamination :

    • Work Area : Thoroughly decontaminate the work area where this compound was handled using an appropriate cleaning agent. All cleaning materials should be collected and disposed of as hazardous waste.[1][2]

    • Reusable Equipment : Decontaminate all reusable equipment, such as glassware, according to your laboratory's standard operating procedures for hazardous materials.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 A Start: this compound Waste Generated B Is the waste contaminated with this compound? A->B C Solid Waste (e.g., contaminated gloves, weigh boats) B->C Yes, Solid D Liquid Waste (e.g., solutions containing this compound) B->D Yes, Liquid K Dispose as non-hazardous waste (follow institutional guidelines). B->K No E Place in a labeled, sealed, chemically resistant container for solid hazardous waste. C->E F Place in a labeled, sealed, leak-proof container for liquid hazardous waste. D->F G Store in designated hazardous waste accumulation area. E->G F->G H Contact Environmental Health & Safety (EHS) for pickup. G->H I Complete hazardous waste manifest/paperwork. H->I J EHS/Licensed vendor collects and disposes of waste according to regulations. I->J

References

Personal protective equipment for handling Hydrocinchonine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Hydrocinchonine

This compound is a chemical compound that requires careful handling to ensure the safety of laboratory personnel and to prevent environmental contamination. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following safety and handling procedures are based on the comprehensive data available for the structurally similar and hazardous compound, Hydroquinone.

Hazard Summary

This compound is harmful if swallowed, in contact with skin, or inhaled. Based on data for the related compound Hydroquinone, it should be treated with caution. Hydroquinone is known to be harmful if swallowed, to cause serious eye damage, and may cause an allergic skin reaction.[1][2][3][4] Furthermore, it is suspected of causing genetic defects and cancer, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4]

Quantitative Data for Related Compound: Hydroquinone

The following table summarizes key quantitative safety data for Hydroquinone, which should be considered as a conservative reference for handling this compound.

Data PointValueReference
Oral LD50 (Rat)320 mg/kg[5]
Dermal LD50 (Mammal)5970 mg/kg[5]
OSHA Permissible Exposure Limit (PEL)2 mg/m³ (8-hour TWA)[6]
Auto-Ignition Temperature515.56°C (960°F)[5]
Flash Point165°C (329°F)[5]
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against dust, splashes, and direct contact that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374) and a long-sleeved lab coat. For larger quantities or risk of splashing, a chemical-resistant apron or "bunny suit" coveralls should be worn.[2]Prevents skin contact which can be harmful and may cause allergic reactions.[1][3]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood.[7]Protects against inhalation, which is a known route of harmful exposure.
Footwear Closed-toe shoes are required. For significant handling operations, chemical-resistant boots should be considered.Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Inspection:

    • Before starting any work, ensure that all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Inspect the container of this compound for any damage or leaks.

  • Handling the Compound:

    • All handling of solid this compound and preparation of its solutions must be conducted in a well-ventilated chemical fume hood.[1][6]

    • Avoid the formation of dust.[1][2]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Do not use bare hands.

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

  • Storage:

    • Store this compound in a tightly closed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][7]

Disposal Plan: Step-by-Step Waste Management

This compound and its waste should be treated as hazardous.

  • Segregation and Collection:

    • Solid Waste: Place unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper, paper towels) into a clearly labeled, sealed, and chemically resistant hazardous waste container.[6]

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and its approximate concentration.[6]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]

  • Decontamination:

    • Thoroughly decontaminate the work area (e.g., fume hood surface, balance) after handling is complete. Use an appropriate cleaning agent and collect all cleaning materials as hazardous waste.[6]

    • Decontaminate any reusable equipment, such as glassware, according to your laboratory's standard operating procedures for hazardous materials.[6]

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area with secondary containment to prevent spills.[6]

    • Adhere to your institution's regulations regarding the maximum accumulation time and quantity of hazardous waste stored on-site.[6]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[6]

    • Complete all necessary waste disposal documentation as required.[6]

    • Never dispose of this compound down the drain or in the regular trash.[1][6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[1] Seek medical attention if irritation or a rash occurs.[2]

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[2][3] Seek immediate medical attention.[1]

  • In case of a spill: Evacuate the area.[1] Wearing appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal.[1] Clean the affected area thoroughly.[1]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HydrocinchonineHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_container Inspect Chemical Container prep_hood->prep_container handle_solid Weigh/Handle Solid in Fume Hood prep_container->handle_solid handle_solution Prepare Solution in Fume Hood handle_solid->handle_solution post_wash Wash Hands and Exposed Skin handle_solution->post_wash post_store Store in Tightly Closed Container post_wash->post_store post_decon Decontaminate Work Area post_store->post_decon

Caption: Step-by-step workflow for the safe handling of this compound.

HydrocinchonineDisposalWorkflow Workflow for Disposal of this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled Container store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid Collect Liquid Waste in Labeled Container collect_liquid->store_waste contact_ehs Contact EHS/Licensed Disposal Company store_waste->contact_ehs document Complete Disposal Documentation contact_ehs->document pickup Arrange for Waste Pickup document->pickup

Caption: Step-by-step workflow for the safe disposal of this compound waste.

References

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